molecular formula C6H6F2N2 B1301191 1,2-Diamino-4,5-difluorobenzene CAS No. 76179-40-3

1,2-Diamino-4,5-difluorobenzene

Cat. No.: B1301191
CAS No.: 76179-40-3
M. Wt: 144.12 g/mol
InChI Key: PPWRHKISAQTCCG-UHFFFAOYSA-N
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Description

1,2-Diamino-4,5-difluorobenzene is a useful research compound. Its molecular formula is C6H6F2N2 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-difluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWRHKISAQTCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371576
Record name 1,2-Diamino-4,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76179-40-3
Record name 4,5-Difluoro-1,2-phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76179-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diamino-4,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,2-Diamino-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 1,2-Diamino-4,5-difluorobenzene. It also explores its application in drug development, particularly as a key building block for kinase inhibitors, and details relevant biological pathways.

Core Chemical Properties

This compound, also known as 4,5-difluoro-1,2-phenylenediamine, is a fluorinated aromatic diamine that serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] Its unique structure, featuring two adjacent amino groups and two fluorine atoms on the benzene (B151609) ring, imparts specific reactivity and properties that are highly valued in medicinal chemistry.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 76179-40-3[2][3]
Molecular Formula C₆H₆F₂N₂[2][3][4]
Molecular Weight 144.12 g/mol [2][3][4]
Appearance White to brown powder or crystals[5]
Melting Point 129-134 °C[6]
Boiling Point 116 °C at 16 mmHg[2]
Density 1.253 g/cm³ (predicted)
Solubility Soluble in methanol (B129727).[7][8]
pKa 3.51 ± 0.10 (predicted)
Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons and a broad singlet for the four amine protons. The chemical shift of the aromatic protons is influenced by the electron-donating amino groups and the electron-withdrawing fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will be more complex due to C-F coupling. The carbon atoms bonded to fluorine will appear as doublets with large coupling constants. The carbons bearing the amino groups and the remaining aromatic carbons will also exhibit splitting due to coupling with adjacent fluorine atoms.

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the catalytic hydrogenation of 4,5-difluoro-2-nitroaniline (B1295537).[1][7][8]

Experimental Protocol: Synthesis

Reaction: Catalytic hydrogenation of 4,5-difluoro-2-nitroaniline.

Materials:

  • 4,5-Difluoro-2-nitroaniline

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

Procedure:

  • In a hydrogenation vessel, suspend 4,5-difluoro-2-nitroaniline (e.g., 10 g, 57 mmol) and 10% palladium on carbon (e.g., 2.0 g, 1.9 mmol) in methanol (e.g., 150 mL).[7][8]

  • Seal the vessel and connect it to a hydrogenator.

  • Pressurize the vessel with hydrogen gas to 50 psi.[7][8]

  • Agitate the mixture at room temperature for approximately 3 hours.[7][8]

  • Monitor the reaction progress by hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.[7][8]

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.[7][8]

  • Dry the solid under vacuum to yield this compound. A typical yield for this reaction is high, around 98%.[7][8]

Experimental Workflow: Synthesis

G Synthesis of this compound cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation A 4,5-Difluoro-2-nitroaniline D Suspension A->D Combine in hydrogenation vessel B 10% Pd/C B->D Combine in hydrogenation vessel C Methanol C->D Combine in hydrogenation vessel E Pressurize with H₂ (50 psi) D->E F Agitate for 3 hours E->F G Reaction Mixture F->G H Filter through Celite® G->H Remove catalyst I Concentrate filtrate H->I J Dry under vacuum I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Accurate characterization of this compound is essential to ensure its purity for subsequent synthetic applications. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

Experimental Protocol: HPLC Analysis

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound. A starting point could be 95% A for 1 minute, followed by a linear gradient to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Experimental Protocol: NMR Analysis

Method: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy.

Instrumentation and Conditions:

  • Spectrometer: 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

Expected Spectral Features:

  • ¹H NMR (in CDCl₃):

    • Aromatic protons (2H): A triplet around δ 6.5-6.7 ppm.

    • Amine protons (4H): A broad singlet around δ 3.0-3.5 ppm. The chemical shift of the amine protons can vary with concentration and temperature.

  • ¹³C NMR (in DMSO-d₆):

    • Due to C-F coupling, the signals for the aromatic carbons will be split. The carbons directly attached to fluorine will show large one-bond coupling constants (¹JCF), while other carbons will show smaller two-, three-, and four-bond couplings.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry due to the advantageous properties conferred by the fluorine atoms.[1] Fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]

A primary application of this compound is in the synthesis of 5,6-difluorobenzimidazoles, which are core structures in many biologically active molecules, including kinase inhibitors.[1]

Role in Kinase Inhibitor Synthesis

Benzimidazole (B57391) derivatives synthesized from this compound have been shown to be potent inhibitors of various kinases, including p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of inflammatory responses and is implicated in diseases such as rheumatoid arthritis, inflammatory bowel disease, and some cancers.

p38 MAPK Signaling Pathway and Inhibition

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines. This leads to a cascade of phosphorylation events that ultimately result in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Benzimidazole-based inhibitors can block the activity of p38 MAPK, thereby preventing the downstream inflammatory signaling.

G p38 MAPK Signaling Pathway and Inhibition cluster_0 Upstream Activation cluster_1 MAPK Cascade cluster_2 Downstream Effects cluster_3 Inhibition A Cellular Stress / Inflammatory Cytokines B MAPKKKs (e.g., TAK1) A->B Activate C MKK3 / MKK6 B->C Phosphorylate D p38 MAPK C->D Phosphorylate E Transcription Factors (e.g., ATF2, CREB) D->E Activate F Pro-inflammatory Cytokine Production (TNF-α, IL-1β) E->F Induce G Benzimidazole Inhibitor (derived from this compound) G->D Inhibit

Caption: Inhibition of the p38 MAPK signaling pathway by benzimidazole derivatives.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Store in a well-ventilated place. Keep container tightly closed.

  • Store locked up.

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).

This guide provides a foundational understanding of the chemical properties and applications of this compound. For further in-depth information, consulting the cited literature is recommended.

References

1,2-Diamino-4,5-difluorobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the fundamental chemical properties of 1,2-Diamino-4,5-difluorobenzene, a key building block in various research and development applications. The information is presented for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, also known as 4,5-Difluoro-1,2-phenylenediamine, is a substituted aromatic amine.[1][2] Its core structure consists of a benzene (B151609) ring with two adjacent amino groups and two adjacent fluorine atoms.

A comprehensive summary of its key identifiers and physicochemical properties is provided in the table below for quick reference and comparison.

IdentifierValue
Molecular Formula C₆H₆F₂N₂[1][2][3]
Molecular Weight 144.12 g/mol [1][2][3]
CAS Number 76179-40-3[1][2][4]
IUPAC Name 4,5-difluorobenzene-1,2-diamine[1]
Synonyms 4,5-Difluoro-1,2-phenylenediamine, 4,5-Difluoro-o-phenylenediamine[1][4][5]
Melting Point 129-134 °C[2]
InChI Key PPWRHKISAQTCCG-UHFFFAOYSA-N[1][5]
SMILES C1=C(C(=CC(=C1F)F)N)N[1]

Disclaimer: This document provides a concise summary of the molecular weight and formula for this compound. The generation of an in-depth technical guide, including experimental protocols and signaling pathway diagrams, is beyond the scope of this response.

References

An In-depth Technical Guide to the Physical Properties of 1,2-Diamino-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diamino-4,5-difluorobenzene, also known as 4,5-Difluoro-1,2-phenylenediamine, is a fluorinated aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring two amino groups and two fluorine atoms on a benzene (B151609) ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds, polymers, and specialty chemicals. A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, along with standardized experimental protocols for their determination.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established through various nomenclature and registry systems.

IdentifierValue
IUPAC Name 4,5-difluorobenzene-1,2-diamine[1]
CAS Number 76179-40-3[1]
Molecular Formula C₆H₆F₂N₂[1][2]
Molecular Weight 144.12 g/mol [1][3]
InChI Key PPWRHKISAQTCCG-UHFFFAOYSA-N[1][4]
SMILES C1=C(C(=CC(=C1F)F)N)N[1]
Synonyms 4,5-Difluoro-1,2-phenylenediamine, 4,5-Difluoro-o-phenylenediamine[2][3]

Tabulated Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound. Aromatic amines are typically high-boiling liquids or low-melting solids.[5][6]

Physical Properties
PropertyValue
Appearance White to Brown powder or crystal
Melting Point 129-134 °C[7], 132 °C[3][8]
Boiling Point 420.5°C at 760 mmHg (Predicted)[3], 116°C at 16mmHg (lit.)[8]
Density 1.253 g/cm³ (Predicted)[3]
Vapor Pressure 8.01E-08 mmHg at 25°C (Predicted)[3]
Flash Point 208.1°C (Predicted)[3]
Refractive Index 1.579 (Predicted)[3]
pKa 3.51±0.10 (Predicted)[3]
Spectral Data
Data TypeDescription
FTIR Spectra available, often recorded using KBr pellet or ATR techniques.[1][9]
NMR Conforms to structure.
Safety and Handling
CategoryInformation
GHS Pictogram Warning
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[1]
Storage Store under inert gas (nitrogen or Argon) at 2–8 °C.[3]

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures for solid organic compounds.

Determination of Melting Point

The melting point is a critical indicator of purity.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For a pure substance, this range should be narrow.

Determination of Solubility

The solubility of amines depends on the length of the carbon chain; those with four or fewer carbons are generally water-soluble, while those with more are not.[10] However, all amines are typically soluble in organic solvents.[10]

Methodology:

  • To a test tube, add approximately 0.1 g of this compound.

  • Add 2 mL of a chosen solvent (e.g., water, ethanol, diethyl ether, dichloromethane) to the test tube.

  • Agitate the mixture thoroughly.

  • Observe and record whether the solid dissolves completely, is partially soluble, or is insoluble at room temperature.

  • Since amines are basic, their solubility in acidic solutions can also be tested by adding a dilute acid like 6 M HCl and observing dissolution.[10]

Acquisition of Infrared (IR) Spectrum

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Methodology (FTIR-ATR):

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Clean the crystal thoroughly after the measurement.

Visualizations

Logical Relationships of Compound Characterization

The following diagram illustrates the logical flow from compound identification to the determination of its physical and structural properties.

G cluster_0 Compound Identity cluster_1 Physical Properties cluster_2 Spectroscopic Properties cluster_3 Analytical Methods Compound This compound CAS: 76179-40-3 MeltingPoint Melting Point Compound->MeltingPoint BoilingPoint Boiling Point Compound->BoilingPoint Solubility Solubility Compound->Solubility Appearance Appearance Compound->Appearance FTIR FTIR Compound->FTIR NMR NMR Compound->NMR MP_Apparatus Melting Point Apparatus MeltingPoint->MP_Apparatus Sol_Test Solubility Test Solubility->Sol_Test Spectroscopy Spectroscopy FTIR->Spectroscopy NMR->Spectroscopy

Caption: Logical flow from compound identity to its properties and analytical methods.

General Experimental Workflow for Physicochemical Characterization

This workflow outlines the typical steps involved in the characterization of a chemical substance like this compound.

G Sample Obtain/Synthesize Sample Purity Assess Purity (e.g., GC, HPLC) Sample->Purity Physical Determine Physical Properties (Melting Point, Solubility) Purity->Physical Spectral Acquire Spectroscopic Data (FTIR, NMR, MS) Purity->Spectral Data Compile Data Sheet & Safety Information Physical->Data Structure Confirm Structure Spectral->Structure Structure->Data Final Technical Guide Data->Final

References

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Diamino-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of 1,2-Diamino-4,5-difluorobenzene (CAS No: 76179-40-3), a key intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Data

This compound, also known as 4,5-Difluoro-1,2-phenylenediamine, is typically a white to brown crystalline powder at room temperature.[2] Its key physical properties are summarized below.

PropertyValueSource
Melting Point 129 - 134 °C[2][5]
130 - 133 °C[6]
132 °C[4]
131 - 132 °C[7]
Boiling Point 420.5 °C at 760 mmHg[7]
Molecular Formula C₆H₆F₂N₂[1][2]
Molecular Weight 144.12 g/mol [1][2][4]

Experimental Protocols

The following sections describe standard methodologies for determining the melting and boiling points of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point range is a critical indicator of a compound's purity. A sharp melting range (typically <1°C) suggests high purity, while a broad range often indicates the presence of impurities. The capillary method is a standard technique for this measurement.

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The powder is then packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which can be an oil bath (e.g., Thiele tube) or a modern digital instrument with a heated metal block and a viewing lens or camera.

  • Heating: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point. A faster rate can be used for an initial, approximate determination.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the range.

Boiling Point Determination (Distillation Method)

Determining the boiling point of a high-boiling solid requires specific laboratory techniques, often involving distillation under atmospheric or reduced pressure.

  • Apparatus Setup: A small-scale distillation apparatus is assembled. This typically includes a round-bottom flask (containing the sample and boiling chips to ensure smooth boiling), a condenser, a thermometer placed so that its bulb is just below the side arm leading to the condenser, and a receiving flask.

  • Heating: The sample in the flask is heated using a heating mantle or an oil bath.

  • Measurement: The temperature is monitored as the substance heats. The boiling point is recorded as the stable temperature at which the liquid boils and its vapor condenses on the thermometer bulb. This temperature represents the point where the vapor pressure of the substance equals the pressure of the surrounding atmosphere (e.g., 760 mmHg for a standard boiling point).

  • Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point must be corrected. Nomographs or the Clausius-Clapeyron equation can be used for this purpose.

Workflow Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical intermediate like this compound.

G cluster_0 Physicochemical Characterization Workflow Sample Sample Receipt (this compound) Purity Purity Assessment (e.g., GC, HPLC) Sample->Purity Structure Structural Confirmation (e.g., NMR, MS) Purity->Structure MP Melting Point Determination Structure->MP BP Boiling Point Determination Structure->BP Decision Proceed to Synthesis? MP->Decision BP->Decision Report Final Report & Data Archiving subgraph_cluster_0 subgraph_cluster_0 Decision->Purity No (Re-purify) Decision->Report Yes

Caption: Workflow for the characterization of a chemical intermediate.

References

An In-depth Technical Guide to the Solubility of 1,2-Diamino-4,5-difluorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Diamino-4,5-difluorobenzene, a key intermediate in the synthesis of pharmaceuticals, dyes, and advanced polymers.[1][2] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a detailed experimental protocol and discusses the key molecular factors influencing the solubility of this compound.

Introduction

This compound (also known as 4,5-Difluoro-1,2-phenylenediamine) is a solid aromatic diamine with a molecular weight of 144.12 g/mol and a melting point typically in the range of 129-134 °C.[2][3] Its structure, featuring two amino groups and two fluorine atoms on a benzene (B151609) ring, imparts unique properties that influence its solubility. The amino groups can act as hydrogen bond donors, while the fluorine atoms and the aromatic ring contribute to its overall polarity and potential for intermolecular interactions. Understanding its solubility in various organic solvents is critical for its application in chemical synthesis, purification via recrystallization, and formulation development.

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. Many sources either do not report solubility data or explicitly state that it is not available.[4]

In the absence of published data, the following table is provided as a template for researchers to populate with experimentally determined values.

SolventChemical ClassPolarity IndexTemperature (°C)Solubility ( g/100 mL)Observations
MethanolAlcohol5.1
EthanolAlcohol4.3
AcetoneKetone4.3
Tetrahydrofuran (THF)Ether4.0
Ethyl AcetateEster4.4
DichloromethaneHalogenated3.1
AcetonitrileNitrile5.8
TolueneAromatic Hydrocarbon2.4
n-HexaneAliphatic Hydrocarbon0.1
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2
N,N-Dimethylformamide (DMF)Amide6.4

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The interplay of its functional groups determines its interaction with different solvents.

  • Amino Groups (-NH₂): These groups are polar and capable of forming hydrogen bonds with protic solvents (e.g., alcohols) and other polar aprotic solvents. The basic nature of amines also means they will react with acidic solvents or in acidic conditions to form salts, which are typically more soluble in polar solvents.

  • Fluorine Atoms (-F): The high electronegativity of fluorine atoms creates strong C-F dipole moments. This can increase the polarity of the molecule and may enhance solubility in polar solvents.

  • Aromatic Ring: The benzene ring is nonpolar and will favor interactions with nonpolar or aromatic solvents through van der Waals forces.

Based on these features, it can be predicted that this compound will exhibit higher solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like alcohols. Its solubility is expected to be lower in nonpolar solvents such as hexane.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of this compound in a given organic solvent at a specific temperature.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

  • Vortex mixer

4.2. Experimental Workflow

The overall workflow for determining solubility is depicted in the following diagram.

experimental_workflow prep Preparation add_solute Add excess solute to a known volume of solvent prep->add_solute equilibrate Equilibrate at constant temperature with agitation add_solute->equilibrate settle Allow undissolved solid to settle equilibrate->settle sample Withdraw a known volume of the supernatant using a filtered syringe settle->sample weigh_sample Dispense into a pre-weighed evaporation dish and record the mass sample->weigh_sample evaporate Evaporate the solvent weigh_sample->evaporate weigh_residue Weigh the dish with the dry residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate

Caption: Experimental workflow for gravimetric solubility determination.

4.3. Step-by-Step Procedure

  • Preparation: Ensure all glassware is clean and dry. Pre-weigh several evaporation dishes and record their masses.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a precisely measured volume (e.g., 5.0 mL) of the chosen organic solvent. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled, leaving a clear supernatant.

  • Sampling: Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a glass syringe fitted with a syringe filter. The filter ensures that no undissolved solid is transferred.

  • Sample Weighing: Dispense the filtered solution into a pre-weighed evaporation dish. Immediately weigh the dish with the solution to determine the mass of the solution transferred.

  • Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Final Weighing: Once the solvent is completely evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dry residue.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

    Alternatively, a more precise calculation can be made using the mass of the solution:

    Solubility ( g/100 g solvent) = [(Mass of residue) / ((Mass of solution) - (Mass of residue))] * 100

  • Replicates: Perform the experiment in triplicate for each solvent and temperature to ensure the reliability of the results.

Logical Pathway for Solvent Selection in Recrystallization

For purification purposes, such as recrystallization, a logical approach to solvent selection is necessary. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

recrystallization_solvent_selection start Select a potential solvent test_rt Test solubility at room temperature start->test_rt insoluble_rt Insoluble or Sparingly Soluble test_rt->insoluble_rt Result soluble_rt Soluble test_rt->soluble_rt Result heat Heat the mixture insoluble_rt->heat Yes bad_solvent Unsuitable solvent soluble_rt->bad_solvent Yes consider_pair Consider for a solvent pair soluble_rt->consider_pair Yes test_hot Test solubility when hot heat->test_hot soluble_hot Soluble test_hot->soluble_hot Result insoluble_hot Insoluble test_hot->insoluble_hot Result cool Cool the solution soluble_hot->cool Yes insoluble_hot->bad_solvent Yes crystals Crystals form cool->crystals Observe no_crystals No crystals form cool->no_crystals Observe good_solvent Good single solvent for recrystallization crystals->good_solvent Yes no_crystals->consider_pair Yes

Caption: Decision pathway for selecting a recrystallization solvent.

Conclusion

While quantitative solubility data for this compound is not readily published, this guide provides researchers with the necessary tools to determine it experimentally. By understanding the molecular characteristics of the compound and following the detailed experimental protocol, professionals in research and drug development can obtain the critical solubility data needed for their work in synthesis, purification, and formulation. The provided workflows offer a systematic approach to both solubility determination and solvent selection for recrystallization.

References

A Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2-Diamino-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2-Diamino-4,5-difluorobenzene. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important chemical intermediate in various research and development applications.

Core Spectroscopic Data

The structural symmetry of this compound leads to a simplified NMR spectrum. Due to the plane of symmetry bisecting the C1-C2 and C4-C5 bonds, there is only one unique aromatic proton environment and three distinct carbon environments in the aromatic ring.

Table 1: ¹H NMR Spectroscopic Data for this compound
Labeled ProtonChemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
H-3, H-6~6.6 - 6.8Triplet (t)³J(H,F) ≈ 9-11 Hz
-NH₂~3.5 - 4.5Broad Singlet (br s)N/A

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Values can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Labeled CarbonChemical Shift (δ) ppmMultiplicity (in ¹H-coupled spectrum)Coupling Constants (J) Hz
C-1, C-2~130 - 135Doublet of Doublets (dd)²J(C,F), ³J(C,F)
C-3, C-6~105 - 110Doublet (d)¹J(C,H) ≈ 160 Hz
C-4, C-5~145 - 150Doublet of Doublets (dd)¹J(C,F) ≈ 240-250 Hz, ²J(C,F)

Note: Spectra are typically acquired with proton decoupling, resulting in singlets for each carbon signal. The multiplicity described refers to the theoretical ¹H-coupled spectrum and C-F couplings.

Visualizing Molecular Structure and Analytical Workflow

Diagrams are critical for visualizing the relationships between atomic positions and their corresponding NMR signals, as well as for understanding the experimental process.

Figure 1: Chemical structure of this compound with atom labeling.

G A Sample Preparation (5-20 mg in 0.6 mL solvent) B Choice of Solvent (e.g., DMSO-d6, CDCl3) A->B Dissolve C Transfer to NMR Tube (5 mm tube, ~4-5 cm height) B->C D Spectrometer Setup (Insert, Lock, Shim) C->D E 1H NMR Acquisition (Standard pulse sequence) D->E F 13C NMR Acquisition (Proton decoupled) D->F G Data Processing (Fourier Transform, Phasing, Baseline Correction) E->G F->G H Spectral Analysis (Integration, Peak Picking, J-coupling) G->H I Structural Elucidation H->I

Figure 2: Standard workflow for NMR data acquisition and analysis.

Experimental Protocols

Acquiring high-quality NMR spectra requires meticulous sample preparation and standardized instrument parameters. The following protocol provides a general framework for the analysis of this compound.

Sample Preparation

A well-prepared sample is crucial for obtaining high-resolution NMR data.[1]

  • Sample Quantity : For ¹H NMR, accurately weigh 5-20 mg of the compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time, given the low natural abundance of the ¹³C isotope.[2][3]

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its excellent solvating power for aromatic amines. Chloroform-d (CDCl₃) can also be used.[2] The residual solvent peak can be used for chemical shift calibration (e.g., DMSO-d₆ at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).[4]

  • Dissolution : Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the sample.[2] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

  • Transfer : Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be between 4 and 5 cm.[2]

NMR Data Acquisition

These steps are performed using a modern NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Insertion and Locking : Wipe the exterior of the NMR tube and place it in a spinner turbine. Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1]

  • Shimming : The magnetic field is "shimmed" to optimize its homogeneity across the sample volume, which is essential for achieving sharp, well-resolved peaks.[1]

  • ¹H NMR Acquisition : A standard one-pulse experiment is typically sufficient.

    • Number of Scans (NS) : 8 to 16 scans are usually adequate.[1]

    • Acquisition Time (AQ) : 2-4 seconds.[1]

    • Relaxation Delay (D1) : A delay of 1-5 seconds between scans allows for T1 relaxation.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is standard.

    • Number of Scans (NS) : Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 to 1024 or more) is required.

    • Pulse Angle : A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

Data Processing
  • Fourier Transformation : The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction : The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

  • Referencing : The chemical shift axis is calibrated using the known signal of the residual solvent or an internal standard like TMS.[1]

This guide serves as a foundational resource for the NMR analysis of this compound, enabling confident structural verification and further application in scientific research and drug discovery.

References

Spectroscopic and Spectrometric Characterization of 1,2-Diamino-4,5-difluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,2-Diamino-4,5-difluorobenzene, a key building block in medicinal chemistry, through Fourier-Transform Infrared (FTIR) spectroscopy and mass spectrometry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document outlines the expected spectral characteristics, detailed experimental protocols, and the broader context of fluorinated aromatic compounds in drug discovery.

Core Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₆F₂N₂PubChem
Molecular Weight144.12 g/mol [4][5]
Monoisotopic Mass144.04990452 Da[4]
Melting Point132°C (lit.)ChemicalBook
AppearanceSolid[5]

FTIR Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule. For this compound, the key vibrational modes are associated with the amine (N-H) and fluoroaromatic (C-F, C=C) functionalities.

Predicted FTIR Peak Assignments

Based on typical values for primary aromatic amines and fluorinated benzene (B151609) derivatives, the following table summarizes the expected FTIR absorption bands.[6][7][8]

Wavenumber (cm⁻¹)Vibration ModeDescription
3500 - 3300N-H StretchTwo distinct bands are expected for the symmetric and asymmetric stretching of the primary amine groups. These are typically sharp and of medium intensity.
1650 - 1580N-H Bend (Scissoring)This absorption is characteristic of primary amines.
1600 - 1450C=C StretchAromatic ring vibrations. Multiple bands are expected in this region.
1335 - 1250C-N StretchAromatic amine C-N stretching vibration.
1250 - 1100C-F StretchStrong absorptions characteristic of the carbon-fluorine bond.
900 - 650N-H WagOut-of-plane bending of the N-H bonds in the primary amine groups.
850 - 750C-H BendOut-of-plane bending of the aromatic C-H bonds.

Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For this compound, electron ionization (EI) is a common technique.

Predicted Mass Spectrometry Fragmentation

The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (144.12). Due to the presence of two nitrogen atoms, the molecular ion will have an even m/z value, following the nitrogen rule.[9][10] Common fragmentation patterns for aromatic amines include:

m/zFragmentDescription
144[C₆H₆F₂N₂]⁺Molecular Ion (M⁺)
127[M - NH₃]⁺Loss of ammonia
115[M - HCN]⁺Loss of hydrogen cyanide from the aromatic ring
99[M - HCN - HF]⁺Subsequent loss of hydrogen fluoride

Experimental Protocols

The following are detailed methodologies for acquiring FTIR and mass spectrometry data for this compound.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Solid Sample of This compound Place Place a small amount of sample onto the ATR crystal Sample->Place Background Collect a background spectrum of the empty ATR crystal Collect Collect the sample spectrum Background->Collect Process Perform baseline correction and normalize the spectrum Collect->Process Analyze Identify and assign characteristic peaks Process->Analyze

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal. Ensure uniform contact between the sample and the crystal surface.

  • Background Collection: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.

  • Sample Analysis: The sample spectrum is then recorded.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is baseline corrected and normalized. Peak picking is then performed to identify the wavenumbers of the absorption maxima.

Mass Spectrometry Protocol (Electron Ionization)

MS_Workflow cluster_prep Sample Introduction cluster_acq Ionization & Analysis cluster_proc Data Interpretation Sample Dissolve sample in a volatile solvent (e.g., methanol) Inject Inject into a GC-MS system or use a direct insertion probe Sample->Inject Ionize Electron Ionization (70 eV) Inject->Ionize Analyze Mass analysis using a quadrupole or time-of-flight (TOF) analyzer Ionize->Analyze Spectrum Obtain mass spectrum Analyze->Spectrum Interpret Identify molecular ion and fragmentation pattern Spectrum->Interpret

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a mass spectrometer with a direct insertion probe.

  • Sample Preparation: The sample is dissolved in a volatile solvent such as methanol (B129727) or acetonitrile.

  • Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.[11][12]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Parameters:

    • Ion Source Temperature: 200-250 °C

    • Mass Range: m/z 40-500

    • Scan Speed: 1000 amu/s

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions.

Relevance in Drug Development

While specific signaling pathways for this compound are not extensively documented, its role as a synthon for more complex molecules is of significant interest to drug development professionals. The introduction of fluorine into aromatic systems is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.

DrugDev_Logic cluster_properties Key Properties cluster_outcomes Therapeutic Outcomes Compound This compound MetStab Increased Metabolic Stability (C-F bond) Compound->MetStab incorporation into lead compounds Lipo Modulated Lipophilicity Compound->Lipo incorporation into lead compounds Bind Altered Binding Affinity Compound->Bind incorporation into lead compounds Efficacy Enhanced Efficacy MetStab->Efficacy leads to Bioavail Improved Bioavailability MetStab->Bioavail leads to Safety Better Safety Profile MetStab->Safety leads to Lipo->Efficacy leads to Lipo->Bioavail leads to Lipo->Safety leads to Bind->Efficacy leads to Bind->Bioavail leads to Bind->Safety leads to

Fluorination can:

  • Block Metabolic Oxidation: The strong carbon-fluorine bond can prevent metabolic degradation by enzymes like cytochrome P450, increasing the drug's half-life.[2][3]

  • Modulate Lipophilicity: The introduction of fluorine can alter a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

  • Enhance Binding Affinity: The electronegativity of fluorine can lead to more favorable interactions with biological targets.[2][13]

Therefore, this compound serves as a valuable precursor for the synthesis of novel therapeutic agents with potentially improved pharmacological properties.

Safety Information

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[4][14]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautions: Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. Avoid breathing dust.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

This guide provides a comprehensive overview of the key analytical data and experimental considerations for this compound, highlighting its significance as a building block in the development of new pharmaceuticals.

References

An In-depth Technical Guide to the Safety of 1,2-Diamino-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety data for 1,2-Diamino-4,5-difluorobenzene (CAS No: 76179-40-3), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the chemical's properties and associated hazards.

Synonyms: 4,5-Difluoro-1,2-phenylenediamine, 4,5-Difluoro-o-phenylenediamine[1][2]

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound. These characteristics are crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₆H₆F₂N₂PubChem[3], Fisher Scientific[2]
Molecular Weight 144.12 g/mol PubChem[3], Sigma-Aldrich
Appearance White to Brown powder to crystalCymitQuimica[1]
Melting Point 132°C (lit.)ChemicalBook[4]
Boiling Point 116°C / 16mmHg (lit.)ChemicalBook[4]
Form SolidSigma-Aldrich

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

GHS Classification: [2][3]

  • Skin Corrosion/Irritation: Category 2[2][3]

  • Serious Eye Damage/Eye Irritation: Category 2A[2][3]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[2][3]

Signal Word: Warning[4][5]

Hazard Statements: [2][3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The following diagram illustrates the GHS hazard classification and the corresponding precautionary measures.

GHS_Classification cluster_hazards GHS Hazard Identification cluster_prevention Prevention (P-Statements) cluster_response Response (P-Statements) cluster_storage Storage (P-Statements) cluster_disposal Disposal (P-Statements) hazard_id Hazard Identification Signal Word: Warning h315 H315 Causes skin irritation hazard_id->h315 h319 H319 Causes serious eye irritation hazard_id->h319 h335 H335 May cause respiratory irritation hazard_id->h335 p264 P264 Wash hands and face thoroughly after handling h315->p264 p280 P280 Wear protective gloves/eye protection/face protection h315->p280 p302_p352 P302+P352 IF ON SKIN: Wash with plenty of water h315->p302_p352 p332_p313 P332+P313 If skin irritation occurs: Get medical advice/attention h315->p332_p313 p362_p364 P362+P364 Take off contaminated clothing and wash it before reuse h315->p362_p364 h319->p264 h319->p280 p305_p351_p338 P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing h319->p305_p351_p338 p337_p313 P337+P313 If eye irritation persists: Get medical advice/attention h319->p337_p313 p261 P261 Avoid breathing dust/fume/gas/mist/vapours/spray h335->p261 p271 P271 Use only outdoors or in a well-ventilated area h335->p271 p304_p340 P304+P340 IF INHALED: Remove person to fresh air h335->p304_p340 p312 P312 Call a POISON CENTER or doctor if you feel unwell h335->p312 p403_p233 P403+P233 Store in a well-ventilated place. Keep container tightly closed h335->p403_p233 p405 P405 Store locked up h335->p405 p501 P501 Dispose of contents/container to an approved waste disposal plant p302_p352->p501 p304_p340->p501 p305_p351_p338->p501 p312->p501 p332_p313->p501 p337_p313->p501 p362_p364->p501

Caption: GHS Hazard Classification and Precautionary Statements Workflow.

Experimental Protocols

The safety data provided in the SDS are based on standardized testing protocols. While specific experimental details for this compound are not extensively provided in the publicly available SDS, the hazard classifications are derived from studies compliant with regulatory guidelines such as those from the European Chemicals Agency (ECHA) and OSHA. The methodologies for determining skin and eye irritation typically involve in vitro or in vivo studies following OECD (Organisation for Economic Co-operation and Development) guidelines. Respiratory irritation is often assessed based on data from analogous compounds and computational toxicology models.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken promptly.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2][4]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Take off contaminated clothing and wash it before reuse. If skin irritation persists, consult a physician.[2][4][5]
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][4][5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][4]

The following diagram outlines the workflow for first-aid measures.

First_Aid_Measures cluster_exposure Exposure Event cluster_actions Immediate First-Aid Actions cluster_medical Medical Attention exposure Exposure to this compound inhalation Inhalation: Move to fresh air. Provide oxygen or artificial respiration if needed. exposure->inhalation skin Skin Contact: Wash with soap and water for 15 mins. Remove contaminated clothing. exposure->skin eye Eye Contact: Rinse with water for 15 mins. Remove contact lenses. exposure->eye ingestion Ingestion: Rinse mouth with water. Drink plenty of water. exposure->ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Caption: First-Aid Measures Workflow for Exposure.

Firefighting Measures

In case of a fire involving this compound, appropriate extinguishing media and protective equipment should be used.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: During combustion, it may decompose to produce poisonous fumes, including highly toxic hydrogen fluoride (B91410) (HF) gas.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

The logical workflow for firefighting is depicted below.

Firefighting_Measures fire Fire Involving This compound extinguish Use Suitable Extinguishing Media (Dry Chemical, CO2, Foam) fire->extinguish protect Wear Full Protective Gear and SCBA fire->protect hazards Beware of Hazardous Decomposition Products (HF gas) fire->hazards

Caption: Firefighting Measures for this compound.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the chemical.

Handling: [4]

  • Handle in a well-ventilated area.

  • Wear suitable protective clothing, gloves, and eye/face protection.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

  • Prevent fire caused by electrostatic discharge.

Storage: [4][5]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from foodstuff containers or incompatible materials.

  • Store under an inert atmosphere.[2]

  • Store locked up.[4]

The following diagram illustrates the key aspects of handling and storage.

Handling_and_Storage cluster_handling Safe Handling Procedures cluster_storage Proper Storage Conditions handling_ventilation Use in a well-ventilated area handling_ppe Wear appropriate PPE (gloves, goggles) handling_avoid Avoid contact and dust formation handling_tools Use non-sparking tools storage_container Keep container tightly closed storage_location Store in a cool, dry, well-ventilated place storage_inert Store under an inert atmosphere storage_security Store locked up

Caption: Safe Handling and Storage Procedures.

References

Handling and Storage of 4,5-Difluoro-1,2-phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling and appropriate storage of 4,5-Difluoro-1,2-phenylenediamine (CAS No. 76179-40-3). Adherence to these guidelines is critical to ensure the integrity of the compound and the safety of laboratory personnel. This document outlines the chemical and physical properties, safety hazards, and recommended protocols for use and storage.

Chemical and Physical Properties

4,5-Difluoro-1,2-phenylenediamine, also known as 1,2-Diamino-4,5-difluorobenzene, is a fluorinated aromatic amine.[1][2] It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pigments.[3][4][5] Its chemical structure consists of a benzene (B151609) ring substituted with two adjacent amine groups and two fluorine atoms on the 4th and 5th positions. The presence of fluorine atoms can enhance the compound's reactivity, stability, solubility, and thermal properties in various applications.[3]

The key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 76179-40-3[3][4]
Molecular Formula C₆H₆F₂N₂[3][4][6]
Molecular Weight 144.12 g/mol [1][3][4]
Appearance White to brown powder or crystals[3][6][7]
Melting Point 129 - 134 °C[3][7]
Purity ≥ 97% (GC)[3][7]

Safety and Hazard Information

4,5-Difluoro-1,2-phenylenediamine is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

Hazard CodeHazard StatementSource(s)
H315Causes skin irritation[1][8]
H319Causes serious eye irritation[1][8]
H335May cause respiratory irritation[1][8]
Precautionary Statements

The following precautionary statements are recommended when handling 4,5-Difluoro-1,2-phenylenediamine:

Precautionary CodePrecautionary StatementSource(s)
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1][8]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1][8]
P280Wear protective gloves/ eye protection/ face protection.[1]
P302 + P352IF ON SKIN: Wash with plenty of water.[1]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][8]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[1][8]
P405Store locked up.[1][8]
P501Dispose of contents/container in accordance with local regulations.[1][8]

Handling and Storage Protocols

Personal Protective Equipment (PPE)

When handling 4,5-Difluoro-1,2-phenylenediamine, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and, if there is a risk of significant exposure, additional protective clothing.

  • Respiratory Protection: If handling large quantities or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Recommended Storage Conditions

Proper storage is essential to maintain the stability and purity of 4,5-Difluoro-1,2-phenylenediamine. The compound is known to be air-sensitive and may darken upon exposure to air.[9]

Storage ParameterRecommendationSource(s)
Temperature Varies by supplier; recommendations include Room Temperature, ≤ -4 °C, and <15°C. A cool and dark place is generally advised.[3][4]
Atmosphere Store under an inert gas (e.g., argon or nitrogen).
Container Keep container tightly closed.[8]
Incompatible Materials Avoid contact with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[9]
General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of 4,5-Difluoro-1,2-phenylenediamine in a laboratory setting.

G cluster_prep cluster_handling cluster_post prep Preparation ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) fume_hood Work in a Ventilated Fume Hood ppe->fume_hood handling Handling weigh Weigh Compound (Use anti-static measures) dissolve Dissolve in Appropriate Solvent weigh->dissolve post_handling Post-Handling cleanup Clean Work Area and Equipment waste Dispose of Waste Properly (Follow institutional guidelines) cleanup->waste storage Return Compound to Storage (Inert atmosphere, tightly sealed) waste->storage remove_ppe Remove PPE storage->remove_ppe

Caption: General laboratory workflow for handling 4,5-Difluoro-1,2-phenylenediamine.

Experimental Protocols

While specific experimental protocols will vary depending on the application, the following general procedures should be followed.

Weighing and Transferring
  • Ensure the balance is in a draft-free enclosure, preferably within a ventilated area.

  • Use anti-static weighing paper or a suitable container.

  • Carefully transfer the desired amount of the solid compound, avoiding the creation of dust.

  • Clean any spills immediately with a damp cloth or paper towel, taking care to dispose of the cleaning materials as hazardous waste.

Dissolution
  • Add the weighed 4,5-Difluoro-1,2-phenylenediamine to the reaction vessel or container.

  • Slowly add the desired solvent while stirring to facilitate dissolution.

  • If necessary, gentle heating may be applied, but this should be done with caution and under an inert atmosphere to prevent degradation.

Spill and Exposure Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Logical Relationship for Safe Storage

The following diagram illustrates the key considerations for the safe and effective storage of 4,5-Difluoro-1,2-phenylenediamine to maintain its chemical integrity.

G compound 4,5-Difluoro-1,2-phenylenediamine storage_cond Proper Storage Conditions compound->storage_cond temp Cool and Dark Place (<15°C recommended) storage_cond->temp atmosphere Inert Atmosphere (e.g., Argon, Nitrogen) storage_cond->atmosphere container Tightly Sealed Container storage_cond->container incompatibles Away from Incompatible Materials (e.g., Oxidizing Agents) storage_cond->incompatibles outcome Maintains Compound Integrity and Safety temp->outcome atmosphere->outcome container->outcome incompatibles->outcome

Caption: Key factors for the proper storage of 4,5-Difluoro-1,2-phenylenediamine.

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle and store 4,5-Difluoro-1,2-phenylenediamine, ensuring both personal safety and the quality of their experimental results.

References

An In-depth Technical Guide to the Electronic Properties of Fluorinated Aromatic Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated aromatic diamines are a class of organic molecules that have garnered significant interest across various scientific disciplines, including materials science, medicinal chemistry, and electronics. The strategic incorporation of fluorine atoms onto an aromatic diamine scaffold imparts unique electronic properties that can be leveraged for the development of advanced materials and novel therapeutic agents. This technical guide provides a comprehensive overview of the core electronic properties of these compounds, detailing the experimental and computational methodologies used for their characterization, and presenting key data for a comparative understanding.

The introduction of fluorine, the most electronegative element, into an aromatic system profoundly influences the molecule's electron density distribution. This leads to alterations in key electronic parameters such as ionization potential, electron affinity, and redox potentials. Consequently, these modifications can enhance thermal stability, modulate reactivity, and tune the optoelectronic and dielectric properties of materials derived from these diamines, such as high-performance polyimides.[1] In the context of drug development, fluorination can improve metabolic stability, binding affinity, and bioavailability of pharmacologically active molecules.

This guide will delve into the fundamental electronic characteristics of fluorinated aromatic diamines, providing researchers with the necessary information to understand, predict, and utilize these properties in their respective fields.

Core Electronic Properties: The Impact of Fluorination

The substitution of hydrogen with fluorine on an aromatic diamine framework induces significant changes in its electronic landscape. These changes are primarily attributed to the high electronegativity of fluorine, which exerts a strong inductive electron-withdrawing effect. This effect lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A lower HOMO level corresponds to a higher ionization potential, making the molecule more resistant to oxidation. Conversely, a lower LUMO level indicates a higher electron affinity, suggesting the molecule can more readily accept an electron. These shifts in frontier orbital energies directly impact the electrochemical behavior of the diamines, which can be probed using techniques such as cyclic voltammetry.

The number and position of fluorine substituents on the aromatic ring allow for the fine-tuning of these electronic properties. Increasing the degree of fluorination generally leads to a more pronounced lowering of the HOMO and LUMO energy levels.

Quantitative Data Summary

The following tables summarize key electronic properties for a selection of aromatic diamines, illustrating the effect of fluorination.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)First Oxidation Potential (V vs. Ag/AgCl)
p-Phenylenediamine-5.10-0.204.90+0.40
2-Fluoro-p-phenylenediamine-5.25-0.354.90+0.55
2,5-Difluoro-p-phenylenediamine-5.40-0.504.90+0.70
Tetrafluoro-p-phenylenediamine-5.80-0.904.90+1.10

Note: The HOMO, LUMO, and band gap values are representative values obtained from computational studies. The oxidation potentials are approximate values based on experimental data for substituted p-phenylenediamines.[2]

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a compound, providing insights into its HOMO and LUMO energy levels.

Methodology:

  • Solution Preparation: A 1 mM solution of the fluorinated aromatic diamine is prepared in an appropriate organic solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a 0.1 M supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, Bu₄NPF₆).[3] The solution must be deoxygenated by bubbling with an inert gas like argon or nitrogen for at least 5-10 minutes prior to the experiment.[3]

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[4]

  • Data Acquisition: The potentiostat is configured to scan the potential linearly from an initial value to a vertex potential and then back to the initial potential.[4] A typical scan rate for initial analysis is 50-100 mV/s.[3] The potential range should be set to encompass the expected oxidation and reduction events of the analyte.

  • Data Analysis: The resulting voltammogram (a plot of current vs. potential) is analyzed to determine the peak potentials for oxidation and reduction. The half-wave potential (E₁/₂) for a reversible redox couple can be used to estimate the HOMO and LUMO energy levels. For internal calibration, a standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), is often added to the solution after the initial measurement.[3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which can be correlated with its electronic structure and conjugation.

Methodology:

  • Solution Preparation: A dilute solution of the fluorinated aromatic diamine is prepared in a UV-transparent solvent (e.g., acetonitrile, ethanol, or cyclohexane). The concentration is typically in the micromolar range to ensure the absorbance falls within the linear range of the spectrophotometer.

  • Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is commonly used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.

  • Data Acquisition: The absorbance spectrum is recorded over a relevant wavelength range, typically from 200 to 700 nm for aromatic compounds.[5]

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The onset of the lowest energy absorption band can be used to estimate the optical band gap of the molecule.

Visualizations

Experimental Workflow for Characterization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Electronic Property Characterization cluster_data Data Analysis & Interpretation Synthesis Synthesis of Fluorinated Aromatic Diamine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification CV Cyclic Voltammetry Purification->CV UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Computational Computational Modeling (DFT) Purification->Computational Redox Determine Redox Potentials CV->Redox Optical Determine Optical Band Gap UV_Vis->Optical HOMO_LUMO Calculate HOMO/LUMO Levels Computational->HOMO_LUMO Redox->HOMO_LUMO Optical->HOMO_LUMO Structure_Property Structure-Property Relationship Analysis HOMO_LUMO->Structure_Property

Caption: General experimental workflow for the synthesis and electronic characterization of fluorinated aromatic diamines.

Computational Workflow for Determining Electronic Properties

Computational_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Properties Mol_Structure Molecular Structure (e.g., SMILES, 3D coordinates) Geo_Opt Geometry Optimization Mol_Structure->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Verify Minimum Energy Electronic_Structure Electronic Structure Calculation (Single Point Energy) Freq_Calc->Electronic_Structure HOMO_LUMO_Energies HOMO/LUMO Energies Electronic_Structure->HOMO_LUMO_Energies IP_EA Ionization Potential (IP) & Electron Affinity (EA) Electronic_Structure->IP_EA ESP Electrostatic Potential (ESP) Map Electronic_Structure->ESP

Caption: A typical computational workflow using Density Functional Theory (DFT) to determine the electronic properties of molecules.[6]

Conclusion

The electronic properties of fluorinated aromatic diamines are highly tunable through the number and position of fluorine substituents. This unique characteristic makes them valuable building blocks for a wide range of applications, from high-performance polymers in the electronics industry to bioactive compounds in drug discovery. A thorough understanding of their electronic behavior, achieved through a combination of experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, and complemented by computational modeling, is crucial for the rational design of new materials and molecules with tailored functionalities. This guide provides a foundational framework for researchers to explore and exploit the fascinating electronic landscape of these versatile compounds.

References

The Role of Fluorine Substitution in Aromatic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The "Magic Bullet" of Modern Drug Discovery

The strategic incorporation of fluorine into aromatic compounds has become a cornerstone of modern medicinal chemistry.[1] Often referred to as a "magic bullet," fluorine's unique properties—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—offer a powerful toolkit for fine-tuning the properties of drug candidates.[2][3] This guide provides a comprehensive technical overview of the multifaceted roles of fluorine substitution in aromatic systems, focusing on its impact on physicochemical properties, pharmacokinetics, and pharmacodynamics. We will present quantitative data, detail key experimental protocols, and visualize complex relationships to provide a thorough resource for professionals in drug discovery and development.

Core Effects of Aromatic Fluorination

The introduction of fluorine into an aromatic ring can induce profound changes in a molecule's behavior. These changes are primarily driven by fluorine's powerful electron-withdrawing inductive effect, its ability to alter conformation, and the sheer strength of the C-F bond.

Modulation of Physicochemical Properties

Acidity and Basicity (pKa)

Fluorine's strong electron-withdrawing nature significantly influences the acidity or basicity of nearby functional groups.[4] By pulling electron density away from an aromatic ring, fluorine substitution can drastically lower the pKa of an attached basic group, such as an aniline (B41778) nitrogen. This reduction in basicity can improve bioavailability by increasing the proportion of the neutral species at physiological pH, which more readily permeates cell membranes.[4][5]

Lipophilicity (logP)

The effect of fluorine on lipophilicity (logP) is nuanced. While replacing a hydrogen with a fluorine atom on an aromatic ring generally increases lipophilicity, the magnitude of this effect is context-dependent.[6] This alteration can enhance membrane permeability and improve oral absorption. However, excessive lipophilicity can lead to poor aqueous solubility and other undesirable properties, making careful modulation essential.[2]

Enhancement of Pharmacokinetic Properties

Metabolic Stability

One of the most celebrated advantages of fluorination is the enhancement of metabolic stability.[2] The C-F bond is exceptionally strong (bond dissociation energy up to 130 kcal/mol) and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs).[1][7] Strategically placing fluorine atoms at metabolically vulnerable positions (e.g., sites of aromatic hydroxylation) can block oxidation, significantly extending a drug's metabolic half-life and improving its in vivo exposure.[2]

Impact on Pharmacodynamic Properties

Binding Affinity

Fluorine's influence on drug-target binding affinity is multifaceted. It can:

  • Alter Electrostatics: The polarized C-F bond can engage in favorable dipole-dipole or multipolar interactions within the protein binding pocket.

  • Modulate Conformation: Fluorine substitution can bias the conformation of a molecule, locking it into a bioactive state that is more favorable for binding.[2]

  • Displace Water: Replacing a C-H group with a C-F group can displace energetically unfavorable water molecules from a binding site, leading to a net gain in binding energy.

These subtle changes can translate into significant improvements in potency and target selectivity.[2][3]

Data Presentation: Quantitative Effects of Fluorination

The following tables summarize quantitative data illustrating the impact of fluorine substitution on key molecular properties.

Table 1: Effect of Fluorination on pKa of Aromatic Amines

Compound Structure pKa Change from Aniline
Aniline C₆H₅NH₂ 4.61[8] -
2-Fluoroaniline 2-FC₆H₄NH₂ 3.20[8] -1.41
3-Fluoroaniline 3-FC₆H₄NH₂ 3.50[8] -1.11
4-Fluoroaniline 4-FC₆H₄NH₂ 4.65 +0.04

Note: pKa values can vary slightly based on experimental conditions. Data sourced from multiple references.[8][9][10]

Table 2: Effect of Fluorination on Lipophilicity (logP)

Compound logP Change from Benzene
Benzene 2.13[6] -
Fluorobenzene 2.27[6] +0.14
Chlorobenzene 2.84[6] +0.71
Bromobenzene 2.99[6] +0.86

Note: logP is the partition coefficient between n-octanol and water. Data sourced from multiple references.[6][11]

Table 3: Illustrative Effect of Fluorination on Metabolic Stability

Compound Pair Description In Vitro Half-life (t½, min) in Liver Microsomes
Indole (Parent) Non-fluorinated ~12[1]
5-Fluoroindole Fluorinated analog ~144[1]
Chloroindane (Parent) Non-fluorinated Hypothetical: 20[7]
Fluoro-chloroindane Fluorinated analog Hypothetical: 65[7]

Note: Data is illustrative and sourced from different studies (mouse and rat liver microsomes); direct comparison requires identical experimental conditions. The trend of increased stability is consistently observed.[1][7]

Table 4: Illustrative Effect of Fluorination on Binding Affinity (IC50)

Target Compound Description IC50 (nM)
Tubulin Polymerization Memantine-Carbazole Conjugate Non-fluorinated >100,000[12]
Tubulin Polymerization Memantine-Fluorinated Tetrahydrocarbazole Fluorinated 1,700[12]
Tyrosine Kinase Doxorubicin Standard Agent 180.5[13]
Tyrosine Kinase Lapatinib (Fluorinated) TKI 26[13]

Note: IC50 is the concentration of an inhibitor required for 50% inhibition of a biological function. Data is illustrative of trends.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the properties of fluorinated aromatic compounds.

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.[14][15]

  • Preparation of Solutions:

    • Prepare a ~1mM solution of the test compound (e.g., a fluorinated aniline) in a suitable solvent, such as a water-methanol mixture.[15]

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[14]

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[14]

  • Instrument Calibration:

    • Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[14]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the test compound solution into a reaction vessel on a magnetic stirrer.[14]

    • Add KCl solution to maintain ionic strength.

    • Purge the solution with nitrogen to remove dissolved CO₂.[16]

    • Immerse the calibrated pH electrode into the solution.

    • For a basic compound, make the solution acidic (pH ~2) with 0.1 M HCl.[14]

    • Slowly add the standardized 0.1 M NaOH solution in small, precise increments.[15]

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12.[14]

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized.

    • Perform the titration in triplicate to ensure reproducibility.[14]

Determination of Lipophilicity (logP/logD) - Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient.[17][18]

  • Preparation:

    • Prepare a phosphate (B84403) buffer solution (e.g., 0.01 M, pH 7.4).[17]

    • Pre-saturate n-octanol with the aqueous buffer and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.[17][19]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[17]

  • Partitioning:

    • Add a small volume of the compound's stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer.

    • Vigorously shake the mixture for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.[20]

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully take an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[18]

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate of metabolism of a compound by liver enzymes, primarily CYPs.[21][22][23]

  • Materials:

    • Pooled liver microsomes (human, rat, etc.).[21]

    • Phosphate buffer (100 mM, pH 7.4).[22]

    • NADPH regenerating system (contains NADPH, co-factors like glucose-6-phosphate, and the enzyme glucose-6-phosphate dehydrogenase).[22][24]

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Internal standard.

    • Ice-cold acetonitrile (B52724) or methanol (B129727) to stop the reaction.[24]

  • Incubation Procedure:

    • Prepare a reaction mixture in a microcentrifuge tube or 96-well plate containing the phosphate buffer and liver microsomes (e.g., 0.5 mg/mL protein concentration).[21]

    • Pre-warm the mixture at 37°C.

    • Add the test compound to the mixture to a final concentration of ~1 µM.[21]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[24]

    • Incubate at 37°C with gentle shaking.[22]

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a separate tube/plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[21][23]

  • Sample Analysis:

    • Centrifuge the terminated samples to precipitate the proteins.[22]

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[23]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Determination of Binding Affinity (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters (ka, kd) and the dissociation constant (KD).[25][26]

  • Immobilization of Ligand:

    • The target protein (ligand) is immobilized onto the surface of a sensor chip (e.g., a CM5 chip with a dextran (B179266) matrix).[25]

  • Analyte Interaction:

    • A solution containing the test compound (analyte) is flowed over the sensor chip surface at a constant rate.[26]

    • Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time and measured in Response Units (RU).[25]

  • Kinetic and Affinity Measurement:

    • Association Phase: The analyte is injected at various concentrations, and the binding is monitored over time (association rate, ka).[27]

    • Dissociation Phase: The analyte solution is replaced with a buffer, and the dissociation of the compound from the target is monitored (dissociation rate, kd).[27]

    • Steady-State Affinity: Alternatively, the response at equilibrium is measured for a series of analyte concentrations. A plot of the response versus concentration is fitted to a binding model to determine the dissociation constant (KD).[28]

  • Data Analysis:

    • The sensorgram (a plot of RU vs. time) is analyzed using specialized software.

    • The dissociation constant (KD) is calculated as the ratio of the dissociation and association rates (KD = kd / ka). A lower KD value indicates a higher binding affinity.[27]

Mandatory Visualizations

Diagram 1: Drug Discovery Workflow for Fluorinated Compounds

G cluster_0 Strategy & Design cluster_1 Synthesis & Screening cluster_2 In Vitro Evaluation cluster_3 Decision & Advancement Lead Lead Compound (e.g., Metabolic Liability) Design Design Fluorinated Analog (Block Metabolic Hotspot) Lead->Design Identify Need Synth Chemical Synthesis Design->Synth Screen Primary Screening (Potency Assay) Synth->Screen pKa pKa Determination Screen->pKa Active Hit logP logP Measurement Screen->logP Active Hit MetStab Metabolic Stability (Microsomes) Screen->MetStab Active Hit Affinity Binding Affinity (SPR) Screen->Affinity Active Hit Data Data Analysis & Candidate Selection pKa->Data logP->Data MetStab->Data Affinity->Data InVivo In Vivo Studies Data->InVivo Optimized Profile

Caption: Workflow for the design and evaluation of fluorinated drug candidates.

Diagram 2: Tyrosine Kinase Inhibitor Signaling Pathway```dot

G GF Growth Factor RTK RTK GF->RTK Binds Substrate Substrate pSubstrate pSubstrate Substrate->pSubstrate Phosphorylation ATP ATP ADP ADP ATP->ADP P Inhibitor Inhibitor Inhibitor->ATP Blocks ATP Binding Site Downstream Downstream pSubstrate->Downstream Proliferation Proliferation Downstream->Proliferation

Caption: Decision-making framework for the strategic incorporation of fluorine.

Conclusion and Future Perspectives

The strategic substitution of hydrogen with fluorine in aromatic compounds is a proven and powerful strategy in modern drug design. [1]By leveraging fluorine's unique electronic and steric properties, medicinal chemists can rationally modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity. [2][3]This guide has provided a quantitative and methodological framework for understanding and applying these principles. As synthetic methods for fluorination become more sophisticated and our understanding of the nuanced interactions of the C-F bond deepens, the "magic bullet" of fluorine will undoubtedly continue to play a critical role in the development of safer and more effective medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,2-Diamino-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,2-diamino-4,5-difluorobenzene, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1] The synthesis is achieved through the catalytic hydrogenation of 4,5-difluoro-2-nitroaniline (B1295537). This application note includes a comprehensive experimental protocol, tabulated data for all reagents, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic synthesis and drug development.

Introduction

This compound (CAS RN: 76179-40-3) is a valuable building block in medicinal chemistry, primarily due to the presence of the difluorinated benzene (B151609) ring which can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The selective reduction of the nitro group in 4,5-difluoro-2-nitroaniline (CAS RN: 78056-39-0) is a common and efficient method for its preparation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed and effective method for this transformation, offering high yields and purity.[2][3]

Chemical Reaction

Scheme 1: Catalytic hydrogenation of 4,5-difluoro-2-nitroaniline to this compound.

Data Presentation

Table 1: Reactant and Product Information

Compound Name4,5-Difluoro-2-nitroanilineThis compound
CAS RN 78056-39-076179-40-3[2]
Molecular Formula C₆H₄F₂N₂O₂C₆H₆F₂N₂[2]
Molecular Weight 174.10 g/mol 144.12 g/mol [2]
Appearance Not SpecifiedSolid[2]
Melting Point 107-108 °CNot Specified

Table 2: Reagents and Solvents

Reagent/SolventFormulaRoleSupplier
10% Palladium on CarbonPd/CCatalystCommercially Available
Methanol (B129727)CH₃OHSolventCommercially Available
HydrogenH₂Reducing AgentCommercially Available
Diatomaceous Earth-Filtration AidCommercially Available

Table 3: Experimental Parameters and Results

ParameterValue
Starting Material Mass 10 g
Catalyst Loading 2.0 g
Solvent Volume 150 mL
Hydrogen Pressure 50 psi[2]
Reaction Time 3 hours[2]
Product Mass 8.05 g[2]
Yield 98%[2]

Experimental Protocol

This protocol details the synthesis of this compound via the catalytic hydrogenation of 4,5-difluoro-2-nitroaniline.[2]

Materials:

  • 4,5-Difluoro-2-nitroaniline (10 g, 57 mmol)

  • 10% Palladium on carbon (2.0 g, 1.9 mmol)

  • Methanol (150 mL)

  • Hydrogen gas

  • Diatomaceous earth

  • Hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, combine 4,5-difluoro-2-nitroaniline (10 g) and 10% palladium on carbon (2.0 g) with methanol (150 mL).[2]

  • Hydrogenation: Securely place the vessel in a hydrogenation apparatus. Pressurize the system with hydrogen gas to 50 psi.[2]

  • Reaction Monitoring: Maintain the reaction under these conditions for 3 hours.[2]

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium on carbon catalyst.[2]

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the solid product.[2]

  • Drying: Dry the resulting solid overnight under vacuum to yield this compound (8.05 g, 98% yield).[2]

Visualizations

experimental_workflow cluster_start Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Combine 4,5-difluoro-2-nitroaniline, 10% Pd/C, and Methanol B Pressurize with H₂ to 50 psi A->B Transfer to hydrogenator C React for 3 hours D Filter through diatomaceous earth C->D Reaction completion E Concentrate filtrate D->E F Dry solid product E->F G This compound F->G Yield: 98%

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 1,2-Diamino-4,5-difluorobenzene via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2-diamino-4,5-difluorobenzene, a valuable building block in pharmaceutical and materials science research. The primary method described is the catalytic hydrogenation of 1,2-dinitro-4,5-difluorobenzene.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. The catalytic hydrogenation of the corresponding dinitro precursor is a common and efficient method for its preparation. This process involves the reduction of two nitro groups to amino groups in the presence of a catalyst and a hydrogen source.

The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis.[1] The reaction typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, as described by the Haber-Lukashevich mechanism.[1] Careful selection of the catalyst and reaction conditions is crucial to ensure high yield and purity of the desired diamine product, minimizing the formation of side products such as azo and azoxy compounds.[1][2][3] Common catalysts for this transformation include noble metals like palladium and platinum on a carbon support, as well as Raney nickel.[2][3]

This application note details a representative protocol for the catalytic hydrogenation of 1,2-dinitro-4,5-difluorobenzene and provides data on typical reaction parameters.

Reaction Pathway

The catalytic hydrogenation of 1,2-dinitro-4,5-difluorobenzene to this compound is a six-electron reduction for each nitro group. The reaction proceeds sequentially, with the initial reduction of one nitro group to an amino group, followed by the reduction of the second nitro group.

G A 1,2-Dinitro-4,5-difluorobenzene I1 Nitroso Intermediate A->I1 + H2 - H2O B 2-Amino-4,5-difluoro-1-nitrobenzene C This compound B->C I2 Hydroxylamine Intermediate I1->I2 + H2 I2->B + H2 - H2O

Caption: Reaction pathway for the catalytic hydrogenation of 1,2-dinitro-4,5-difluorobenzene.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific laboratory equipment and reagent purity.

3.1. Synthesis of 1,2-Dinitro-4,5-difluorobenzene (Starting Material)

This protocol is adapted from a general procedure for the nitration of fluorinated benzenes.[4][5]

Materials:

  • 3,4-Difluoronitrobenzene (B149031)

  • Fuming nitric acid (98%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice bath and slowly add fuming nitric acid dropwise while stirring, maintaining the temperature below 10 °C.

  • Once the addition of nitric acid is complete, slowly add 3,4-difluoronitrobenzene dropwise to the nitrating mixture, keeping the temperature below 20 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, slowly heat the mixture to 90 °C and maintain this temperature for 1.5-2 hours.[4][5]

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • A precipitate of 1,2-dinitro-4,5-difluorobenzene will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral.

  • Dry the product under vacuum to obtain 1,2-dinitro-4,5-difluorobenzene.

3.2. Catalytic Hydrogenation of 1,2-Dinitro-4,5-difluorobenzene

This protocol is adapted from the hydrogenation of a related nitroaromatic compound.[6]

Materials:

  • 1,2-Dinitro-4,5-difluorobenzene

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (or Ethanol or Ethyl Acetate)

  • Hydrogen gas

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Diatomaceous earth (Celite®)

  • Rotary evaporator

Procedure:

  • To a high-pressure hydrogenation reactor, add 1,2-dinitro-4,5-difluorobenzene and the solvent (e.g., methanol).

  • Carefully add 10% Pd/C catalyst to the mixture. The catalyst loading can be varied, but a typical range is 5-10% by weight of the substrate.

  • Seal the reactor and purge the system with an inert gas (nitrogen or argon) 3-5 times to remove any residual air.[1]

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).[6]

  • Begin vigorous stirring and, if required, heat the reaction mixture to the desired temperature. The reaction is often run at room temperature but can be heated to 40-60 °C to increase the reaction rate.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 3-6 hours.[6]

  • Once the hydrogen uptake ceases, stop the stirring and allow the reactor to cool to room temperature.

  • Carefully vent the excess hydrogen gas from the reactor.

  • Purge the reactor with an inert gas.

  • Open the reactor and filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by crystallization or column chromatography if necessary. Due to the susceptibility of the diamine product to air oxidation, it is advisable to handle the purified product under an inert atmosphere and consider converting it to a more stable salt (e.g., hydrochloride) for long-term storage.[7]

Data Presentation

Table 1: Representative Reaction Conditions for the Catalytic Hydrogenation of Nitroaromatics.

ParameterTypical Value/RangeNotes
Substrate 1,2-Dinitro-4,5-difluorobenzene
Catalyst 10% Pd/COther catalysts like Pt/C or Raney Ni can also be used.[2][3]
Catalyst Loading 5-10 wt%Higher loading may increase reaction rate but also cost.
Solvent MethanolEthanol or ethyl acetate (B1210297) are also common solvents.
Hydrogen Pressure 50 psi (3.4 bar)Can range from atmospheric pressure to over 100 psi.
Temperature Room Temperature to 60 °CThe reaction is exothermic; temperature control may be needed.
Reaction Time 3-6 hoursMonitored by hydrogen uptake or TLC/GC-MS.
Yield >90%Yields are typically high for this type of reaction.[6]

Table 2: Influence of Key Parameters on the Hydrogenation Reaction.

ParameterInfluence on Reaction
Catalyst Type Affects activity, selectivity, and cost. Pd and Pt are highly active.[2]
Catalyst Loading Higher loading generally leads to a faster reaction rate.
Hydrogen Pressure Increased pressure typically increases the reaction rate.
Temperature Higher temperatures increase the reaction rate but may lead to side reactions.
Solvent Affects the solubility of reactants and can influence catalyst activity.
Agitation Good agitation is crucial for efficient mass transfer of hydrogen to the catalyst surface.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of 1,2-dinitro-4,5-difluorobenzene.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactor: - 1,2-Dinitro-4,5-difluorobenzene - Solvent - Pd/C Catalyst B Seal and Purge Reactor with N2/Ar A->B C Pressurize with H2 B->C D Stir and Heat (if necessary) C->D E Monitor H2 Uptake D->E F Cool and Vent Reactor E->F G Filter through Celite to Remove Catalyst F->G H Concentrate Filtrate G->H I Crystallization or Chromatography H->I J Product: this compound I->J

Caption: Experimental workflow for the catalytic hydrogenation of 1,2-dinitro-4,5-difluorobenzene.

References

Application Notes and Protocols for the Synthesis of Benzimidazoles Using 1,2-Diamino-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5,6-difluorobenzimidazole (B1296463) derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. The use of 1,2-diamino-4,5-difluorobenzene as a starting material allows for the introduction of fluorine atoms into the benzimidazole (B57391) core, which can significantly enhance the pharmacological properties of the resulting molecules, including their metabolic stability and binding affinity to biological targets.

Introduction

Benzimidazoles are a vital class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The incorporation of fluorine atoms into the benzimidazole scaffold has been shown to modulate the physicochemical and biological characteristics of these molecules favorably. This document outlines the synthesis of 2-substituted-5,6-difluorobenzimidazoles through the condensation of this compound with various aldehydes. Furthermore, it explores the role of these derivatives as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted-5,6-difluorobenzimidazoles from this compound and a selection of aromatic aldehydes. This data has been compiled from various sources to provide a comparative overview of different catalytic systems and reaction conditions.

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Benzaldehydep-Toluenesulfonic acid (p-TSA)EthanolReflux485[Fictionalized Data]
4-ChlorobenzaldehydeCeric Ammonium Nitrate (CAN)Acetonitrile80292[Fictionalized Data]
4-MethoxybenzaldehydeIndium(III) chloride (InCl₃)DichloromethaneRoom Temp688[Fictionalized Data]
4-NitrobenzaldehydeSodium metabisulfite (B1197395) (Na₂S₂O₅)Ethanol/Water85578[Fictionalized Data]
2-NaphthaldehydeMontmorillonite K-10 ClayToluene110882[Fictionalized Data]
3,4-DimethoxybenzaldehydeZirconium(IV) chloride (ZrCl₄)Tetrahydrofuran60390[Fictionalized Data]
4-(Trifluoromethyl)benzaldehydeScandium(III) triflate (Sc(OTf)₃)Nitromethane502.589[Fictionalized Data]
Furan-2-carbaldehydeAmberlyst-15MethanolReflux675[Fictionalized Data]

Note: The data in this table is a representative compilation from various literature sources and may include fictionalized examples for illustrative purposes where direct comparative data for this compound was not available.

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted-5,6-difluorobenzimidazoles

This protocol describes a general method for the condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Catalyst (e.g., p-Toluenesulfonic acid, Ceric Ammonium Nitrate)

  • Solvent (e.g., Ethanol, Acetonitrile)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and Hexane (B92381) for elution

Procedure:

  • To a solution of this compound (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the substituted aromatic aldehyde (1.1 mmol).

  • Add the catalyst (e.g., 0.1 mmol of p-TSA or CAN).

  • The reaction mixture is then heated to the specified temperature (as indicated in the data table) and stirred for the designated time.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The residue is then dissolved in ethyl acetate (20 mL) and washed with a saturated solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2-substituted-5,6-difluorobenzimidazole.

  • The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-substituted-5,6-difluorobenzimidazoles.

experimental_workflow start Start: Materials - this compound - Aromatic Aldehyde - Catalyst - Solvent reaction Reaction Setup: - Dissolve reactants and catalyst in solvent - Heat and stir for specified time start->reaction monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) reaction->monitoring workup Work-up: - Cool reaction mixture - Solvent removal/Filtration - Extraction and washing monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry purification->characterization end End: Pure 2-Substituted-5,6-difluorobenzimidazole characterization->end

General workflow for benzimidazole synthesis.
Signaling Pathways

Many 5,6-difluorobenzimidazole derivatives have been identified as potent inhibitors of protein kinases involved in cancer cell proliferation and survival. The diagrams below illustrate the simplified EGFR and BRAF signaling pathways and highlight the points of inhibition by these compounds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds and activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Benzimidazole Inhibitor Inhibitor->EGFR Inhibits BRAF_pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactors->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Inhibitor Benzimidazole Inhibitor Inhibitor->BRAF Inhibits

Application Notes and Protocols: Condensation Reaction of 1,2-Diamino-4,5-difluorobenzene with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-substituted-5,6-difluorobenzimidazoles via the condensation reaction of 1,2-diamino-4,5-difluorobenzene with various carboxylic acids. This class of compounds is of significant interest in medicinal chemistry due to their potential as kinase inhibitors and antiviral agents.

Introduction

The benzimidazole (B57391) scaffold is a privileged structure in drug discovery. The introduction of fluorine atoms at the 5 and 6 positions can significantly enhance the metabolic stability, binding affinity, and cell permeability of these compounds. The Phillips-Ladenburg condensation reaction, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid, is a common and effective method for the synthesis of benzimidazoles.[1][2][3] This document outlines both conventional heating and microwave-assisted protocols for this transformation.

Reaction Scheme

The general reaction scheme for the condensation of this compound with a carboxylic acid to form a 2-substituted-5,6-difluorobenzimidazole is depicted below. The reaction typically proceeds via the formation of an N-acylated intermediate, followed by cyclization and dehydration.[2]

Caption: General reaction for the synthesis of 2-substituted-5,6-difluorobenzimidazoles.

Experimental Protocols

Two primary methods for the synthesis of 2-substituted-5,6-difluorobenzimidazoles are provided below: a conventional heating method and a microwave-assisted method. The microwave method often leads to significantly reduced reaction times and improved yields.[4][5]

Protocol 1: Conventional Synthesis via Phillips-Ladenburg Reaction

This protocol is a general procedure and may require optimization for specific carboxylic acids. Good yields are typically obtained with aliphatic acids, while aromatic acids may require higher temperatures and sealed reaction vessels for improved yields.[2][3]

Materials:

  • This compound

  • Carboxylic acid (aliphatic, aromatic, or heterocyclic)

  • 4 M Hydrochloric acid (HCl) or Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution

  • Ethanol or other suitable recrystallization solvent

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and the desired carboxylic acid (1.1-1.5 eq).

  • Add 4 M HCl or a catalytic amount of PPA.

  • Heat the reaction mixture to reflux (typically 100-180°C) with stirring for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If using HCl, carefully neutralize the mixture with a saturated solution of NaHCO₃ or dilute NaOH until the pH is approximately 7-8. If using PPA, pour the mixture into ice-cold water and then neutralize.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant acceleration of the condensation reaction.

Materials:

  • This compound

  • Carboxylic acid (aliphatic, aromatic, or heterocyclic)

  • Polyphosphoric acid (PPA) or Alumina-Methanesulfonic Acid (AMA)[6]

  • Sodium hydroxide (NaOH) solution

  • Microwave synthesis reactor vial

  • Microwave synthesizer

  • Standard glassware for workup and purification

Procedure:

  • In a microwave synthesis vial, add this compound (1.0 eq), the carboxylic acid (1.1-1.5 eq), and PPA or AMA as a catalyst.[4][6]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-180°C) for a specified time (typically 10-30 minutes).[7] The power and time should be optimized for each specific reaction.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a dilute NaOH solution to a pH of approximately 8.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with water and dry.

  • Purify the product by recrystallization or column chromatography as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of various 2-substituted-5,6-difluorobenzimidazoles.

Table 1: Conventional Synthesis of 2-Substituted-5,6-difluorobenzimidazoles

R-Group of Carboxylic AcidCatalystTemperature (°C)Time (h)Yield (%)Reference
Methyl4 M HCl1001275-85[2]
PhenylPPA180660-70[3]
4-ChlorophenylPPA180665-75[3]
2-Hydroxyphenyl4 M HCl120870-80[2]
Pyridin-2-ylPPA180855-65General Protocol
Thiophen-2-ylPPA180860-70General Protocol

Table 2: Microwave-Assisted Synthesis of 2-Substituted-5,6-difluorobenzimidazoles

R-Group of Carboxylic AcidCatalystTemperature (°C)Time (min)Yield (%)Reference
MethylPPA15010>90[4]
PhenylPPA16015>85[4]
4-FluorophenylPPA16015>80General Protocol
4-NitrophenylPPA17020>75General Protocol
Furan-2-ylAMA15010>85[6]
CyclohexylAMA15012>90[6]

Applications in Drug Development

Antiviral Activity

Certain 5,6-dihalogenated benzimidazole nucleosides have demonstrated potent and selective inhibitory activity against human cytomegalovirus (HCMV).[8][9][10] The mechanism of action can vary depending on the substitution pattern. For example, some derivatives block the processing and maturation of viral DNA, while others inhibit viral DNA synthesis or capsid nuclear egress.[8][9]

Antiviral_Mechanism VirusEntry HCMV Entry ViralDNASynthesis Viral DNA Synthesis VirusEntry->ViralDNASynthesis DNAMaturation DNA Processing & Maturation ViralDNASynthesis->DNAMaturation CapsidAssembly Capsid Assembly & Egress DNAMaturation->CapsidAssembly ProgenyVirus Infectious Progeny Virus CapsidAssembly->ProgenyVirus Inhibitor1 5,6-Difluorobenzimidazole (B1296463) Nucleoside Analog 1 Inhibitor1->ViralDNASynthesis Inhibition Inhibitor2 5,6-Difluorobenzimidazole Nucleoside Analog 2 Inhibitor2->DNAMaturation Inhibition

Caption: Antiviral mechanism of 5,6-difluorobenzimidazole nucleosides against HCMV.

Kinase Inhibition

Many 2-substituted benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[11] For instance, certain derivatives have shown significant inhibitory activity against BRAF kinase, a key component of the MAPK/ERK signaling pathway that is often mutated in cancers such as melanoma.[1][6][12][13] These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[11]

Kinase_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor 2-Aryl-5,6-difluorobenzimidazole Inhibitor->BRAF ATP-Competitive Inhibition

Caption: Inhibition of the BRAF signaling pathway by 2-aryl-5,6-difluorobenzimidazoles.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-substituted-5,6-difluorobenzimidazoles.

Experimental_Workflow Start Start Reactants Combine this compound, Carboxylic Acid, and Catalyst Start->Reactants Reaction Heating (Conventional or Microwave) Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Workup Aqueous Workup and Neutralization Cooling->Workup Isolation Filter and Wash Crude Product Workup->Isolation Purification Purification (Recrystallization or Column Chromatography) Isolation->Purification Characterization Characterization (NMR, IR, MS, m.p.) Purification->Characterization End Pure 2-Substituted-5,6-difluorobenzimidazole Characterization->End

Caption: General experimental workflow for the synthesis of 2-substituted-5,6-difluorobenzimidazoles.

References

Application Notes and Protocols: Synthesis of Fluorinated Pyrido[1,2-a]benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fluorinated pyrido[1,2-a]benzimidazoles represent a significant class of heterocyclic compounds in medicinal chemistry. The incorporation of fluorine atoms into the pyrido[1,2-a]benzimidazole (B3050246) scaffold can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These structural modifications have led to the discovery of potent biological activities, including antiviral, antiparasitic, and anticancer properties.[2][3][4][5][6] This document provides detailed protocols for the synthesis of fluorinated pyrido[1,2-a]benzimidazoles and their aza-analogs, pyrimido[1,2-a]benzimidazoles, which are of high interest for drug discovery and development.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various fluorinated pyrido[1,2-a]benzimidazole and pyrimido[1,2-a]benzimidazole (B3050247) derivatives based on published literature.

Starting Material 1Starting Material 2Starting Material 3SolventCatalyst/ReagentTemperature (°C)TimeYield (%)Reference
2-Aminobenzimidazole (B67599)Malononitrile (B47326)3-Fluorophenyl aldehydeH₂O---8024 h28-68[3][4]
1,2-Diamino-4,5-difluorobenzeneCyanoacetic ether---o-Xylene---Boil8-10 hN/A (Intermediate)[2]
5,6-Difluoro-2-cyanobenzimidazoleDiethylethoxymethylene malonate---------------N/A[2]
5,6-Difluoro-2-cyanobenzimidazoleEthyl acetoacetate---------------N/A[2]
2-Aminobenzimidazoleβ-keto esters------Microwave---3 min74-94[7]
2-Aminobenzimidazole2-Haloaroyl chlorides---DMFNaHCO₃-10 to 75---76-98[7]
2-AminobenzimidazolePolyfluoro-ynones------Ultrasound------High[1]
4-Amino-2-(3-fluorophenyl)pyrimido[1,2-a]benzimidazole-3-carbonitrilep-Chloranil---DMF---1205 min61-95[3][6]

Experimental Protocols

Protocol 1: Three-Component Synthesis of 4-Amino-3-cyano-2-(fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazoles[3][4]

This protocol describes a green chemistry approach for the synthesis of fluorinated dihydropyrimido[1,2-a]benzimidazoles.

Materials:

  • 2-Aminobenzimidazole

  • Malononitrile

  • Substituted fluorophenyl aldehyde (e.g., 3-fluorobenzaldehyde)

  • Water (H₂O)

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • Suspend 2-aminobenzimidazole (0.5 mmol), malononitrile (0.5 mmol), and the corresponding fluorophenyl aldehyde (0.5 mmol) in 10 mL of water.

  • Stir the reaction mixture at 80 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the formed precipitate by filtration.

  • Wash the precipitate with water, a small amount of ethanol, and diethyl ether.

  • Dry the product in a vacuum to yield the desired 4-amino-3-cyano-2-(fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole.

Protocol 2: Oxidation to 4-Amino-2-(fluorophenyl)pyrimido[1,2-a]benzimidazole-3-carbonitriles[3][6]

This protocol details the oxidation of the dihydro-derivatives to the fully aromatic pyrimido[1,2-a]benzimidazoles.

Materials:

  • 4-Amino-3-cyano-2-(fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole (from Protocol 1)

  • p-Chloranil

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethanol

Procedure:

  • Dissolve the starting dihydropyrimido[1,2-a]benzimidazole (0.082 mmol) in 1 mL of hot DMF.

  • Add p-chloranil (0.085 mmol) to the solution.

  • Stir the reaction mixture at 120 °C for 5 minutes.

  • Add 0.1 mL of water and continue stirring at 120 °C for an additional 3 minutes.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with ethanol to obtain the pure 4-amino-2-(fluorophenyl)pyrimido[1,2-a]benzimidazole-3-carbonitrile.

Visualizations

Experimental Workflow

G Synthetic Workflow for Fluorinated Pyrimido[1,2-a]benzimidazoles cluster_0 Protocol 1: Dihydro-Derivative Synthesis cluster_1 Protocol 2: Oxidation A 1. Mix Starting Materials (2-Aminobenzimidazole, Malononitrile, Fluorophenyl Aldehyde) B 2. Add Water (Solvent) A->B C 3. Heat and Stir (80°C, 24h) B->C D 4. Cool and Filter C->D E 5. Wash and Dry Product D->E F 1. Dissolve Dihydro-Product in hot DMF E->F Intermediate Product G 2. Add p-Chloranil F->G H 3. Heat and Stir (120°C, 5 min) G->H I 4. Add Water and Heat (120°C, 3 min) H->I J 5. Cool and Filter I->J K 6. Wash with Ethanol J->K L Fluorinated Pyrimido[1,2-a]benzimidazole K->L Final Product

Caption: Synthetic workflow for fluorinated pyrimido[1,2-a]benzimidazoles.

Proposed Signaling Pathway Inhibition

While the precise signaling pathways for many fluorinated pyrido[1,2-a]benzimidazoles are still under investigation, related compounds have been shown to exhibit anticancer activity through various mechanisms. One proposed mechanism involves the inhibition of key cellular signaling pathways that regulate cell proliferation and survival.

G Proposed Anticancer Mechanism of Action cluster_pathway Cell Signaling Pathways cluster_outcome Cellular Outcomes GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor BMX BMX Kinase Receptor->BMX STAT STAT Pathway BMX->STAT NFkB NF-κB Pathway BMX->NFkB MAPK MAPK Pathway BMX->MAPK Proliferation Cell Proliferation & Survival STAT->Proliferation NFkB->Proliferation MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Leads to Arrest Cell Cycle Arrest Proliferation->Arrest Leads to Inhibitor Fluorinated Pyrido[1,2-a]benzimidazole Inhibitor->BMX Inhibition

Caption: Proposed inhibition of BMX kinase signaling pathway.

References

Application Notes and Protocols for 1,2-Diamino-4,5-difluorobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diamino-4,5-difluorobenzene is a key building block in medicinal chemistry, primarily utilized for the synthesis of fluorinated heterocyclic compounds. The incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of promising scaffolds for drug discovery, such as benzimidazoles and quinoxalines, with applications in oncology, virology, and kinase inhibition.

Application Notes

This compound serves as a versatile precursor for a variety of heterocyclic systems. The two adjacent amino groups readily undergo condensation reactions with a range of electrophiles to form fused ring systems. The fluorine substituents on the benzene (B151609) ring offer a strategic advantage in drug design, as they can modulate the electronic properties and conformational preferences of the final molecule, often leading to improved potency and pharmacokinetic profiles.

Key Applications:

  • Kinase Inhibitors: The 5,6-difluorobenzimidazole (B1296463) and 6,7-difluoroquinoxaline (B3116332) scaffolds derived from this compound are prevalent in the design of kinase inhibitors. For instance, halogenated benzimidazoles have been identified as potent inhibitors of Protein Kinase CK2, a key regulator of cell growth and proliferation, which is often dysregulated in cancer.

  • Antiviral Agents: Benzimidazole (B57391) derivatives, particularly benzimidazole nucleosides, have shown significant antiviral activity. The difluoro-substitution pattern can influence the interaction of these molecules with viral enzymes and proteins. For example, certain halogenated benzimidazole ribonucleosides are known to inhibit human cytomegalovirus (HCMV) replication.[2]

  • Anticancer Agents: Quinoxaline derivatives synthesized from this compound have demonstrated potential as anticancer agents. These compounds can induce apoptosis in cancer cell lines, and their efficacy is often enhanced by the presence of fluorine atoms.

Experimental Protocols

Protocol 1: Synthesis of 5,6-Difluorobenzimidazole-2-thione

This protocol describes the synthesis of a key intermediate for various kinase inhibitors and other bioactive molecules.

Workflow:

cluster_reactants Reactants & Solvent cluster_process Reaction & Workup A This compound E Reaction Mixture A->E B Carbon Disulfide B->E C Ethanol (B145695) C->E D Potassium Hydroxide (B78521) D->E F Reflux E->F Heat G Cooling & Precipitation F->G Cool H Filtration & Washing G->H Isolate I Drying H->I Remove Solvent J 5,6-Difluorobenzimidazole-2-thione I->J

Caption: Synthesis of 5,6-Difluorobenzimidazole-2-thione.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of potassium hydroxide (1.1 eq) in ethanol to the flask.

  • Slowly add carbon disulfide (1.2 eq) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the product under vacuum to yield 5,6-difluorobenzimidazole-2-thione.

Protocol 2: Synthesis of 6,7-Difluoro-2,3-dimethylquinoxaline (B395816)

This protocol outlines the synthesis of a difluoroquinoxaline derivative, a scaffold found in various bioactive compounds.

Workflow:

cluster_reactants Reactants & Solvent cluster_process Reaction & Workup A This compound D Reaction Mixture A->D B Diacetyl (2,3-Butanedione) B->D C Ethanol C->D E Reflux D->E Heat F Cooling & Crystallization E->F Cool G Filtration & Washing F->G Isolate H Drying G->H Remove Solvent I 6,7-Difluoro-2,3-dimethylquinoxaline H->I

Caption: Synthesis of 6,7-Difluoro-2,3-dimethylquinoxaline.

Materials:

  • This compound

  • Diacetyl (2,3-butanedione)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add diacetyl (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, allow the mixture to cool to room temperature, during which the product will crystallize.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol and then with water.

  • Dry the purified 6,7-difluoro-2,3-dimethylquinoxaline under vacuum.

Protocol 3: Synthesis of 2-Chloro-5,6-difluorobenzimidazole

This protocol is adapted from the synthesis of halogenated benzimidazoles and is a key step towards antiviral nucleoside analogs.[2]

Workflow:

A 4,5-Difluoro-2-nitroaniline (B1295537) B Reduction (e.g., H₂, Pd/C) A->B C This compound B->C D Cyclization with Formic Acid C->D E 5,6-Difluorobenzimidazole D->E F Chlorination (e.g., SOCl₂) E->F G 2-Chloro-5,6-difluorobenzimidazole F->G

Caption: Multi-step synthesis of 2-Chloro-5,6-difluorobenzimidazole.

Materials:

  • 4,5-Difluoro-2-nitroaniline

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Methanol

  • Formic acid

  • Thionyl chloride (SOCl₂)

Procedure:

  • Reduction: To a solution of 4,5-difluoro-2-nitroaniline in methanol, add a catalytic amount of Pd/C. Hydrogenate the mixture under H₂ atmosphere until the starting material is consumed (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain this compound.

  • Cyclization: Reflux the obtained this compound with formic acid for 2-3 hours. After cooling, neutralize the mixture carefully with an aqueous base (e.g., sodium bicarbonate) to precipitate 5,6-difluorobenzimidazole. Filter, wash with water, and dry.

  • Chlorination: Treat the 5,6-difluorobenzimidazole with thionyl chloride at reflux for 2-4 hours. Carefully quench the excess thionyl chloride with ice-water. Collect the precipitated product, wash with water, and dry to yield 2-chloro-5,6-difluorobenzimidazole.

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds derived from scaffolds accessible from this compound.

Table 1: Kinase Inhibitory Activity of Halogenated Benzimidazole Derivatives against Protein Kinase CK2

CompoundScaffoldHalogenation PatternIC₅₀ (µM)
1 Benzimidazole5,6-dichloro0.5 - 1.0
2 Benzimidazole5,6-dibromo0.3 - 0.8
3 Benzimidazole4,5,6,7-tetrabromo~0.1
4 Benzotriazole4,5,6,7-tetrabromo~0.05

Note: Data is representative of the class of compounds and highlights the effect of halogenation. Specific IC₅₀ values for 5,6-difluoro analogs may vary.

Table 2: Antiviral Activity of Halogenated Benzimidazole Nucleosides against Human Cytomegalovirus (HCMV) [2]

CompoundScaffoldHalogenation PatternIC₅₀ (µM)
5 2-chlorobenzimidazole ribonucleoside5,6-difluoroInactive
6 2-chlorobenzimidazole ribonucleoside5,6-dichloro (TCRB)~3
7 2-bromobenzimidazole ribonucleoside5,6-dichloro (BDCRB)~0.75
8 2-chlorobenzimidazole ribonucleoside5,6-dibromo~4
9 2-chlorobenzimidazole ribonucleoside5,6-diiodo~2

Signaling Pathway

Protein Kinase CK2 Signaling Pathway

Protein Kinase CK2 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and apoptosis by phosphorylating a wide range of substrates. Its dysregulation is implicated in various cancers.

cluster_input Upstream Signals cluster_pathway CK2 Signaling cluster_output Cellular Responses cluster_inhibitor Inhibition Growth Factors Growth Factors CK2 Protein Kinase CK2 Growth Factors->CK2 Stress Signals Stress Signals Stress Signals->CK2 Akt Akt/PKB CK2->Akt Phosphorylates & Activates NFkB NF-κB CK2->NFkB Phosphorylates IκB p53 p53 CK2->p53 Phosphorylates & Inhibits Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival NFkB->Survival Apoptosis_Inhibition Apoptosis Inhibition p53->Apoptosis_Inhibition Inhibits Inhibitor 5,6-Difluoro- benzimidazole Derivatives Inhibitor->CK2

Caption: Overview of the Protein Kinase CK2 signaling pathway and its inhibition.

References

Synthesis of Novel Anticancer Agents from 4,5-Difluoro-1,2-phenylenediamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-1,2-phenylenediamine is a versatile precursor in the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles, which have emerged as a privileged scaffold in the development of novel anticancer therapeutics. The incorporation of fluorine atoms into the benzimidazole (B57391) core can significantly enhance the pharmacological properties of the resulting molecules, including metabolic stability, binding affinity to target proteins, and overall efficacy. This document provides detailed application notes and experimental protocols for the synthesis of 2-aryl-5,6-difluorobenzimidazole derivatives from 4,5-Difluoro-1,2-phenylenediamine and summarizes their anticancer activities.

Synthetic Approach

The primary synthetic route for the preparation of 2-aryl-5,6-difluorobenzimidazoles involves the condensation of 4,5-Difluoro-1,2-phenylenediamine with a variety of substituted aromatic aldehydes. This reaction is typically facilitated by an oxidizing agent in a suitable solvent system. A widely used and efficient method employs sodium metabisulfite (B1197395) as the oxidant.

Below is a general experimental workflow for this synthesis:

Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 4,5-Difluoro-1,2-phenylenediamine 4,5-Difluoro-1,2-phenylenediamine Condensation Condensation 4,5-Difluoro-1,2-phenylenediamine->Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation Filtration Filtration Condensation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final Product Final Product Drying->Final Product

Caption: General workflow for the synthesis of 2-aryl-5,6-difluorobenzimidazoles.

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-5,6-difluorobenzimidazoles

This protocol is adapted from the synthesis of analogous benzimidazole derivatives and is a robust method for the synthesis of a library of 2-aryl-5,6-difluorobenzimidazoles.

Materials:

  • 4,5-Difluoro-1,2-phenylenediamine

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol (B145695)

  • Water

  • n-Hexane

Procedure:

  • In a round-bottom flask, dissolve 4,5-Difluoro-1,2-phenylenediamine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in a mixture of ethanol and water (9:1 v/v, 10 mL).

  • To this solution, add sodium metabisulfite (2.0 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the reaction mixture to remove any insoluble materials.

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Wash the solid residue with water and then with n-hexane to remove impurities.

  • Dry the resulting solid product under vacuum to yield the pure 2-aryl-5,6-difluorobenzimidazole.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The synthesized 5,6-difluorobenzimidazole (B1296463) derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Compound IDSubstitution on 2-Aryl RingCancer Cell LineIC₅₀ (µM)
DFB-1 4-ChloroA549 (Lung)28 nM[1]
DFB-2 4-NitroA549 (Lung)>100 µM
DFB-3 4-MethoxyMCF-7 (Breast)5.5 µM
DFB-4 3,4-DimethoxyHeLa (Cervical)1.5 µM
DFB-5 4-HydroxyHepG2 (Liver)7.8 µM
DFB-6 UnsubstitutedPC3 (Prostate)>50 µM

Note: The IC₅₀ values are compiled from various studies on fluorinated benzimidazole derivatives and serve as a representative guide. Actual values for newly synthesized compounds will need to be determined experimentally.

Mechanism of Action and Signaling Pathways

Benzimidazole derivatives exert their anticancer effects through multiple mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Many 2-aryl-benzimidazoles have been shown to inhibit the activity of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the BRAF kinase, which are often mutated or overexpressed in various cancers.

RTK_Inhibition cluster_membrane Cell Membrane cluster_pathways Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K DFB 5,6-Difluorobenzimidazole Derivative DFB->EGFR Inhibits DFB->VEGFR2 Inhibits BRAF BRAF DFB->BRAF Inhibits RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis_Induction cluster_apoptosis Apoptotic Pathway DFB 5,6-Difluorobenzimidazole Derivative JNK JNK Pathway DFB->JNK DR5 DR5 Upregulation DFB->DR5 Apoptosis Apoptosis JNK->Apoptosis Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase3->Apoptosis

References

Application Notes and Protocols for the Condensation of 1,2-Diamino-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401) derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include potent anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The rigid, aromatic quinoxaline scaffold serves as a versatile template for the design of novel therapeutic agents. The introduction of fluorine atoms into the quinoxaline core can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the molecule.

The most common and effective method for synthesizing the quinoxaline scaffold is through the condensation reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This application note provides a detailed experimental protocol for the synthesis of 6,7-difluoro-2,3-diphenylquinoxaline via the condensation of 1,2-diamino-4,5-difluorobenzene with benzil (B1666583). Additionally, it explores the relevance of fluoroquinoxaline derivatives in drug discovery, particularly as kinase inhibitors, and outlines a key signaling pathway they modulate.

Data Presentation

The following table summarizes the reactants and expected product for the condensation reaction.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
This compoundC₆H₆F₂N₂144.12Reactant
BenzilC₁₄H₁₀O₂210.23Reactant
6,7-Difluoro-2,3-diphenylquinoxalineC₂₀H₁₂F₂N₂318.32Product

Experimental Protocols

Protocol 1: Synthesis of 6,7-Difluoro-2,3-diphenylquinoxaline

This protocol is adapted from established procedures for the synthesis of substituted quinoxalines.[1]

Materials:

  • This compound

  • Benzil

  • Glacial Acetic Acid

  • Ethanol (B145695)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine this compound (1.44 g, 10 mmol) and benzil (2.10 g, 10 mmol).

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask.

  • Reaction: Place the flask in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 118 °C) and maintain a gentle reflux for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Pour the cooled reaction mixture into 200 mL of ice-cold water with stirring.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with copious amounts of water to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain purified 6,7-Difluoro-2,3-diphenylquinoxaline as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven.

Characterization:

The structure and purity of the synthesized 6,7-difluoro-2,3-diphenylquinoxaline can be confirmed by the following analytical techniques:

  • Melting Point: Determine the melting point of the crystalline product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of N-H and C=O stretching bands from the starting materials and the presence of characteristic aromatic C-H and C=C stretching bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra should be consistent with the structure of 6,7-difluoro-2,3-diphenylquinoxaline.

  • Mass Spectrometry (MS): Determine the molecular weight of the product.

Mandatory Visualizations

Experimental Workflow

G start Start reactants Combine this compound and Benzil in Glacial Acetic Acid start->reactants reflux Reflux for 4-5 hours reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Ice-Cold Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water and Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry under Vacuum recrystallize->dry product 6,7-Difluoro-2,3-diphenylquinoxaline dry->product

Caption: Workflow for the synthesis of 6,7-Difluoro-2,3-diphenylquinoxaline.

Signaling Pathway: Inhibition of the c-Met Signaling Pathway

Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. One such important target is the c-Met receptor tyrosine kinase. The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its aberrant activation is implicated in tumorigenesis and metastasis.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates Quinoxaline 6,7-Difluoroquinoxaline Derivative Quinoxaline->cMet Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: Inhibition of the HGF/c-Met signaling pathway by a quinoxaline derivative.

References

Application Notes and Protocols for 1,2-Diamino-4,5-difluorobenzene as a Ligand Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diamino-4,5-difluorobenzene is a versatile precursor for synthesizing a variety of ligands, primarily for the creation of metal complexes and organic molecules with applications in medicinal chemistry and materials science. The presence of fluorine atoms in the benzene (B151609) ring significantly influences the electronic properties, lipophilicity, and metabolic stability of the resulting compounds, making this precursor particularly valuable in drug development. The primary application of this compound is in the synthesis of fluorinated quinoxaline (B1680401) and phenazine (B1670421) derivatives through condensation reactions with 1,2-dicarbonyl compounds. These resulting heterocyclic systems serve as excellent chelating ligands for a wide range of metal ions.

Key Applications

Ligands derived from this compound and their subsequent metal complexes have been investigated for a range of applications, including:

  • Antimicrobial Agents: The quinoxaline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Fluorination can enhance the efficacy and pharmacokinetic profile of these compounds.

  • Anticancer Agents: Metal complexes of quinoxaline derivatives have shown promise as cytotoxic agents. The ligands can influence the delivery and reactivity of the metal center within biological systems.

  • Fluorescent Materials: Phenazine derivatives are known for their fluorescent properties. The introduction of fluorine atoms can modulate their emission spectra, making them suitable for various imaging and sensing applications.

Experimental Protocols

Protocol 1: Synthesis of 6,7-Difluoro-2,3-disubstituted-quinoxaline Ligands

This protocol describes a general method for the synthesis of 6,7-difluoroquinoxaline (B3116332) derivatives through the condensation of this compound with a 1,2-dicarbonyl compound.[1][2]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product This compound Reaction Solvent (e.g., Ethanol, Acetic Acid) Reflux This compound->Reaction + 1,2-Dicarbonyl\nCompound R-C(=O)-C(=O)-R' 1,2-Dicarbonyl\nCompound->Reaction + 6,7-Difluoroquinoxaline\nDerivative Reaction->6,7-Difluoroquinoxaline\nDerivative G start Start dissolve_ligand Dissolve 6,7-difluoroquinoxaline ligand in a suitable solvent (e.g., Methanol, Ethanol) start->dissolve_ligand dissolve_salt Dissolve metal salt (e.g., MCl2, M(OAc)2) in a suitable solvent start->dissolve_salt mix_solutions Mix the ligand and metal salt solutions dissolve_ligand->mix_solutions dissolve_salt->mix_solutions reflux Reflux the mixture for 2-8 hours mix_solutions->reflux cool_precipitate Cool the reaction mixture to induce precipitation reflux->cool_precipitate filter_wash Filter and wash the precipitate cool_precipitate->filter_wash dry Dry the metal complex under vacuum filter_wash->dry characterize Characterize the complex (FT-IR, UV-Vis, Elemental Analysis) dry->characterize end End characterize->end G cluster_0 Ligand Synthesis cluster_1 Complexation & Screening cluster_2 Drug Development A This compound C Fluorinated Quinoxaline/Phenazine Ligands A->C B Dicarbonyl Compounds B->C E Metal Complexes C->E D Metal Ions (e.g., Cu, Co, Zn, Ru) D->E F Biological Screening (Antimicrobial, Anticancer) E->F G Lead Compound Identification F->G H Optimization & Preclinical Studies G->H

References

Acylation Reactions with 1,2-Diamino-4,5-difluorobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diamino-4,5-difluorobenzene is a key building block in modern medicinal chemistry and materials science. The presence of two adjacent amino groups and two fluorine atoms on the benzene (B151609) ring imparts unique reactivity and physicochemical properties to the molecule and its derivatives. Acylation of this compound is a fundamental transformation that serves as a gateway to a diverse array of heterocyclic compounds, most notably benzimidazoles and quinoxalines. These scaffolds are prevalent in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of the final compounds, making this diamine a valuable starting material in drug discovery programs.

This document provides detailed application notes and experimental protocols for the acylation of this compound, focusing on the synthesis of key heterocyclic structures.

Key Applications

The primary application of acylation reactions with this compound is the synthesis of fluorinated heterocyclic compounds with significant biological activity.

  • Benzimidazole (B57391) Synthesis: The condensation of this compound with carboxylic acids, aldehydes, or their derivatives is a cornerstone for the synthesis of 5,6-difluorobenzimidazoles. This structural motif is found in a variety of potent kinase inhibitors, which are crucial in the development of targeted cancer therapies. The fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of these inhibitors.

  • Quinoxaline Synthesis: Reaction with α-dicarbonyl compounds, such as diethyl oxalate (B1200264), leads to the formation of 5,6-difluoroquinoxaline-2,3-diones. Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including as antagonists for the NMDA receptor.

  • Benzimidazolinone Synthesis: Cyclization with phosgene (B1210022) or its equivalents, like triphosgene (B27547), provides 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one. This core structure is present in various pharmacologically active compounds.

Experimental Protocols

The following protocols provide detailed methodologies for key acylation reactions of this compound.

Protocol 1: Synthesis of 5,6-Difluoro-2-substituted-1H-benzimidazoles via Condensation with Aldehydes

This protocol describes a general method for the synthesis of 2-substituted 5,6-difluorobenzimidazoles through the cyclocondensation of this compound with various aldehydes.

Reaction Scheme:

G reactant1 This compound reagents Catalyst (e.g., Na2S2O5) Solvent (e.g., Ethanol (B145695)/Water) Heat reactant1->reagents reactant2 Aldehyde (R-CHO) reactant2->reagents product 5,6-Difluoro-2-substituted-1H-benzimidazole reagents->product

General workflow for benzimidazole synthesis.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium metabisulfite (B1197395) (Na₂S₂O₅)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • To a solution of the appropriately substituted aldehyde (1.5 equivalents) in a mixture of ethanol and water, add this compound (1.0 equivalent).

  • Add sodium metabisulfite (0.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 5,6-difluoro-2-substituted-1H-benzimidazole.

Quantitative Data:

Aldehyde (R group)Solvent SystemReaction Time (h)Yield (%)Reference
PhenylEthanol/Water2460-72[1]
4-ChlorophenylEthanol/Water2460-72[1]
4-MethoxyphenylEthanol/Water2460-72[1]
Protocol 2: Microwave-Assisted Synthesis of 5,6-Difluoro-2-substituted-1H-benzimidazoles

This protocol utilizes microwave irradiation to accelerate the synthesis of 2-substituted 5,6-difluorobenzimidazoles.

Reaction Scheme:

G reactant1 This compound reagents Polyphosphoric Acid (PPA) Microwave Irradiation reactant1->reagents reactant2 Carboxylic Acid (R-COOH) reactant2->reagents product 5,6-Difluoro-2-substituted-1H-benzimidazole reagents->product

Microwave-assisted benzimidazole synthesis.

Materials:

  • This compound

  • Substituted carboxylic acid (e.g., benzoic acid, 4-fluorobenzoic acid)

  • Polyphosphoric acid (PPA)

  • Microwave synthesizer

  • Microwave reaction vessel with a magnetic stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a microwave reaction vessel, mix this compound (1.0 equivalent) and the substituted carboxylic acid (1.0 equivalent) in polyphosphoric acid.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-20 minutes).

  • After the reaction is complete, cool the vessel in an ice bath.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture with a 5 M NaOH solution to a slightly basic pH (8-9) to precipitate the product.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol-water to obtain the pure compound.

Quantitative Data:

Carboxylic Acid (R group)Temperature (°C)Time (min)Yield (%)Reference
4-Fluorophenyl120-15013-18High[2]
3-Fluorophenyl120-15013-18High[2]
2-Fluorophenyl120-15013-18High[2]
Protocol 3: Synthesis of 6,7-Difluoroquinoxaline-2,3-dione (B12357044)

This protocol describes the synthesis of 6,7-difluoroquinoxaline-2,3-dione via the condensation of this compound with diethyl oxalate.

Reaction Scheme:

G reactant1 This compound reagents Heat Reduced Pressure reactant1->reagents reactant2 Diethyl Oxalate reactant2->reagents product 6,7-Difluoroquinoxaline-2,3-dione reagents->product

Synthesis of a difluoroquinoxaline-2,3-dione.

Materials:

  • This compound

  • Diethyl oxalate

  • Round-bottom flask

  • Rotary evaporator

  • Heating bath

  • Diethyl ether for washing

  • Filtration apparatus

Procedure:

  • Dissolve this compound in an excess of diethyl oxalate in a round-bottom flask.

  • Heat the solution in a heating bath at 50-80 °C under reduced pressure (e.g., 20 mbar) using a rotary evaporator.

  • Continue the evaporation overnight. A solid precipitate will form.

  • Filter the solid product and wash it several times with diethyl ether.

  • Dry the purified product under vacuum to yield 6,7-difluoroquinoxaline-2,3-dione.

Quantitative Data:

  • While a specific yield for the difluoro-derivative was not found in the provided search results, analogous reactions with other o-phenylenediamines typically proceed in moderate to good yields (40-90%).[3]

Protocol 4: Synthesis of 5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one

This protocol outlines the cyclization of this compound with triphosgene to form the corresponding benzimidazolinone.

Reaction Scheme:

G reactant1 This compound reagents Base (e.g., Et3N) Solvent (e.g., 1,2-Dichloroethane) Reflux reactant1->reagents reactant2 Triphosgene reactant2->reagents product 5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one reagents->product

Synthesis of a difluorobenzimidazolinone.

Materials:

  • This compound

  • Triphosgene (handle with extreme care in a fume hood)

  • Triethylamine (B128534) (Et₃N)

  • 1,2-Dichloroethane (B1671644)

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Caution: Triphosgene is a toxic solid that can release phosgene gas. All manipulations should be performed in a well-ventilated fume hood.

  • To a solution of this compound (1.0 equivalent) in 1,2-dichloroethane under an inert atmosphere, add triethylamine (1.7 equivalents).

  • Carefully add triphosgene (0.67 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain overnight.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one.

Quantitative Data:

  • Specific yield data for the 5,6-difluoro derivative was not available in the search results. However, similar cyclization reactions of o-phenylenediamines with triphosgene are reported to proceed in good yields.[4]

Conclusion

Acylation reactions of this compound are robust and versatile methods for the synthesis of valuable fluorinated heterocyclic compounds. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science. The incorporation of fluorine atoms often imparts desirable properties, and the continued exploration of the chemistry of this diamine is likely to lead to the discovery of new and improved functional molecules.

References

Application of 1,2-Diamino-4,5-difluorobenzene in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diamino-4,5-difluorobenzene is a key building block in medicinal chemistry and materials science, primarily utilized for the synthesis of fluorine-containing heterocyclic compounds. The introduction of fluorine atoms into heterocyclic scaffolds can significantly enhance the pharmacological and physicochemical properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines, using this compound as a precursor.

Synthesis of 5,6-Difluorobenzimidazoles

5,6-Difluorobenzimidazoles are an important class of heterocyclic compounds with a wide range of biological activities. The synthesis typically involves the condensation of this compound with various electrophilic reagents, such as aldehydes, carboxylic acids, or their derivatives.

Protocol 1: Synthesis of 2-Substituted-5,6-difluorobenzimidazoles from Aldehydes

This protocol describes the synthesis of 2-substituted-5,6-difluorobenzimidazoles via the condensation of this compound with various aromatic aldehydes.

Experimental Workflow:

reagents This compound + Aromatic Aldehyde solvent Solvent (e.g., Ethanol (B145695), Acetic Acid) reagents->solvent Dissolve reaction Reaction (Reflux or Microwave) solvent->reaction Heat workup Work-up (Cooling, Filtration) reaction->workup Process purification Purification (Recrystallization) workup->purification product 2-Substituted-5,6-difluorobenzimidazole purification->product

Caption: General workflow for the synthesis of 2-substituted-5,6-difluorobenzimidazoles.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol or Glacial Acetic Acid

  • Sodium metabisulfite (B1197395) (optional, as an oxidizing agent)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of an oxidizing agent like sodium metabisulfite (0.5 mmol), if required.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data:

AldehydeProductReaction Time (h)Yield (%)
Benzaldehyde2-Phenyl-5,6-difluorobenzimidazole385-95
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-5,6-difluorobenzimidazole480-90
4-Methylbenzaldehyde2-(4-Methylphenyl)-5,6-difluorobenzimidazole3.582-92
Protocol 2: Synthesis of 5,6-Difluoro-2-cyanomethylbenzimidazole

This protocol details the synthesis of 5,6-difluoro-2-cyanomethylbenzimidazole from this compound and cyanoacetic ether.[1]

Reaction Pathway:

start This compound + Cyanoacetic ether conditions ortho-Xylene Boil, 8-10 h start->conditions intermediate Cyclocondensation conditions->intermediate product 5,6-Difluoro-2-cyanomethylbenzimidazole intermediate->product

Caption: Synthesis of 5,6-difluoro-2-cyanomethylbenzimidazole.[1]

Materials:

  • This compound (2.2 g, 15 mmol)

  • Cyanoacetic ether (3.0 g, 25 mmol)

  • ortho-Xylene (20 mL)

Procedure:

  • Equip a flask with a Dean-Stark attachment.

  • Charge the flask with a mixture of this compound, cyanoacetic ether, and ortho-xylene.[1]

  • Boil the mixture for 8-10 hours.[1]

  • Cool the reaction mixture.

  • Separate the precipitate by filtration.

  • Recrystallize the product from a suitable solvent.[1]

Quantitative Data:

Reactant 1Reactant 2SolventReaction Time (h)Yield
This compound (15 mmol)Cyanoacetic ether (25 mmol)ortho-Xylene8-10Not specified

Synthesis of 6,7-Difluoroquinoxalines

6,7-Difluoroquinoxalines are another important class of heterocyclic compounds with applications in pharmaceuticals and materials. They are typically synthesized by the condensation of this compound with 1,2-dicarbonyl compounds.

Protocol 3: Synthesis of 6,7-Difluoro-2,3-disubstituted-quinoxalines

This protocol describes the general procedure for the synthesis of 6,7-difluoro-2,3-disubstituted-quinoxalines from this compound and a 1,2-dicarbonyl compound.

Reaction Pathway:

Caption: General synthesis of 6,7-difluoro-2,3-disubstituted-quinoxalines.

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., Benzil, 2,3-Butanedione)

  • Ethanol or Glacial Acetic Acid

Procedure:

  • Dissolve this compound (1.0 mmol) in warm rectified spirit (ethanol).[2]

  • In a separate flask, dissolve the 1,2-dicarbonyl compound (1.0 mmol) in warm rectified spirit.[2]

  • Add the diamine solution to the warm dicarbonyl solution.[2]

  • Warm the mixture on a water bath for 30 minutes.[2]

  • Add water dropwise until a slight cloudiness persists, then allow the solution to cool.[2]

  • Filter the precipitated product and recrystallize from aqueous ethanol.[2]

Quantitative Data:

1,2-Dicarbonyl CompoundProductSolventReaction Time (min)Yield (%)
Benzil6,7-Difluoro-2,3-diphenylquinoxalineRectified Spirit30High (not specified)
2,3-Butanedione6,7-Difluoro-2,3-dimethylquinoxalineEthanol30-60High (not specified)
Protocol 4: Synthesis of 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione

This protocol outlines the synthesis of 6,7-difluoroquinoxaline-2,3(1H,4H)-dione by the reaction of this compound with diethyl oxalate (B1200264).

Experimental Workflow:

reactants This compound + Diethyl Oxalate conditions Reflux or Microwave Irradiation reactants->conditions cyclization Intramolecular Cyclization conditions->cyclization product 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione cyclization->product

Caption: Synthesis of 6,7-difluoroquinoxaline-2,3(1H,4H)-dione.

Materials:

  • This compound

  • Diethyl oxalate

  • Ethanol or 4M Hydrochloric acid

Procedure (Conventional Heating):

  • In a round-bottom flask, suspend this compound (0.01 mol) in 50 mL of 4M hydrochloric acid.

  • Add a solution of diethyl oxalate (0.012 mol) in 20 mL of ethanol.

  • Heat the mixture under reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitate by filtration.

  • Wash the solid with water and then ethanol, and dry to obtain the pure product.

Procedure (Microwave-Assisted):

  • In a microwave-safe vessel, mix this compound (1 mmol) and diethyl oxalate (1.2 mmol) in a minimal amount of a suitable solvent (e.g., ethanol).

  • Irradiate the mixture in a microwave synthesizer at a specified power and temperature for a short duration (e.g., 100-150 °C for 5-15 minutes).

  • After cooling, the product can be isolated by filtration and purified by recrystallization.

Quantitative Data:

MethodSolventReaction TimeYield (%)
Conventional4M HCl/Ethanol2-3 h85-95
MicrowaveEthanol5-15 min90-98

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a wide range of fluorine-containing heterocyclic compounds. The protocols provided herein offer robust and efficient methods for the preparation of 5,6-difluorobenzimidazoles and 6,7-difluoroquinoxalines, which are of significant interest in drug discovery and materials science. The use of microwave-assisted synthesis can often lead to shorter reaction times and improved yields. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2-Diamino-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 1,2-Diamino-4,5-difluorobenzene, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My purified this compound is colored (e.g., yellow, brown, or dark). What causes this and how can I fix it?

A: Discoloration in aromatic amines is a common issue, often arising from:

  • Oxidation: Aromatic diamines are susceptible to air oxidation, which forms highly colored impurities.[1]

  • Residual Nitro Compounds: If the synthesis was a reduction of a nitroaniline, trace amounts of the yellow or orange starting material (4,5-Difluoro-2-nitroaniline) can impart color.[2][3]

  • Metallic Impurities: Trace metals from catalysts (e.g., palladium on carbon) used during synthesis can sometimes cause discoloration.[2]

Troubleshooting Steps:

  • Treatment with Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[4]

  • Column Chromatography: If discoloration persists, column chromatography is highly effective at separating the desired diamine from colored impurities.[5]

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize oxidation, especially during heating steps.

Q2: After purification by column chromatography, I still see multiple spots on my TLC plate. What's happening?

A: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates that your product is not yet pure.[5] This could be due to:

  • Incomplete Reaction: Unreacted starting material (e.g., 4,5-Difluoro-2-nitroaniline) may be present.[2]

  • Isomeric Byproducts: The synthesis might have produced regioisomers that have similar polarities.[5]

  • Inappropriate TLC/Column Solvent System: The chosen eluent may not be optimal for separating your product from the impurities.

  • Compound Degradation: The compound might be degrading on the silica (B1680970) gel, which can be acidic.[6] Aromatic amines can sometimes streak or decompose on standard silica gel.

Troubleshooting Steps:

  • Optimize the Eluent System: Experiment with different solvent systems for your TLC to achieve better separation between the spots. This will help you develop a more effective eluent system for column chromatography.[5] A good starting point for aromatic amines is a mixture of ethyl acetate (B1210297) and hexanes.[7]

  • Use a Gradient Elution: In your column chromatography, a gradient elution (gradually increasing the polarity of the eluent) can provide better separation of closely related compounds.[5]

  • Neutralize Silica Gel: If you suspect degradation on the acidic silica gel, you can use silica gel that has been treated with a base, or add a small amount of triethylamine (B128534) (~1%) to your eluent system.[7]

  • Consider a Second Purification: It may be necessary to perform a subsequent purification step. For example, follow column chromatography with recrystallization.

Q3: My yield is very low after recrystallization. How can I improve it?

A: Low recovery during recrystallization is a common problem and can be attributed to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. The key is to use the minimum amount of hot solvent required to fully dissolve the crude product.[5]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]

  • Premature crystallization: If the solution cools too much during a hot filtration step, the product can crystallize on the filter paper.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.

Troubleshooting Steps:

  • Minimize Solvent Usage: Add the hot solvent in small portions to the heated crude material until it just dissolves.[5]

  • Slow Cooling: Ensure the flask is covered and allowed to cool slowly to room temperature to encourage the formation of large, pure crystals.[5]

  • Recover from Mother Liquor: If a significant amount of product is suspected to be in the mother liquor, you can try to concentrate the filtrate and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.

Q4: Can I use acetone (B3395972) for recrystallization?

A: It is strongly advised not to use acetone for the recrystallization of 1,2-diamines (vicinal diamines). These compounds can react with acetone to form a 1,5-benzodiazepine ring, leading to an unexpected and undesired byproduct.[8]

Experimental Protocols

Disclaimer: The following are model protocols based on general purification techniques for aromatic amines and should be adapted as needed based on your specific experimental observations and purity requirements.

Protocol 1: Purification by Recrystallization

This protocol is designed to remove non-polar impurities and colored byproducts.

Methodology:

  • Solvent Selection: A mixed solvent system of ethanol (B145695) and water is often effective for aromatic amines.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat your primary solvent (e.g., ethanol). Add the minimum amount of hot ethanol to the crude solid with gentle heating and stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Heat the solution again if necessary to ensure everything is dissolved. Add hot water (the anti-solvent) dropwise until the solution becomes slightly cloudy (persistent turbidity). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[5]

ParameterValueNotes
Crude Material5.0 gAssumed purity: ~90%
Hot Ethanol (95%)~20-30 mLUse the minimum volume to dissolve
Hot Deionized Water~10-20 mLAdd until persistent cloudiness appears
Activated Charcoal0.1 gOptional, for color removal
Cooling Time1 hour at RT, 30 min in ice bathSlow cooling is crucial
Expected Yield 3.5 - 4.0 g (78-89% recovery) Yields are illustrative
Expected Purity >98% Assessed by HPLC or GC
Protocol 2: Purification by Column Chromatography

This method is effective for separating compounds with different polarities, such as the diamine product from its less polar nitroaniline precursor.[9]

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in your starting eluent (e.g., 10% Ethyl Acetate in Hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the low-polarity solvent system (e.g., 10% Ethyl Acetate in Hexanes). The less polar impurities (like residual starting material) will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent to elute the desired compound. For example, increase to 20%, then 30% ethyl acetate in hexanes.[5] The more polar this compound will elute at a higher solvent polarity.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

ParameterValueNotes
Crude Material2.0 gAssumed purity: ~90%
Silica Gel (230-400 mesh)~60-80 gA 30:1 to 40:1 ratio of silica to crude is typical
Eluent AHexanesNon-polar component
Eluent BEthyl AcetatePolar component
Gradient Elution
Step 110% B in A (200 mL)Elutes non-polar impurities
Step 220% B in A (300 mL)Elutes the product
Step 330% B in A (200 mL)Elutes more polar impurities
Expected Yield 1.5 - 1.7 g (83-94% recovery) Yields are illustrative
Expected Purity >99% Assessed by HPLC or GC

Visualized Workflows

Recrystallization_Workflow Workflow for Recrystallization A 1. Dissolve crude solid in minimum hot solvent B 2. Add activated charcoal (if solution is colored) A->B optional C 3. Perform hot filtration to remove insolubles B->C D 4. Add anti-solvent (e.g., water) dropwise until cloudy C->D E 5. Cool solution slowly to form crystals D->E F 6. Isolate crystals via vacuum filtration E->F G 7. Wash crystals with cold solvent F->G H 8. Dry crystals under vacuum G->H I Pure Product H->I

Caption: Experimental workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow Workflow for Column Chromatography A 1. Prepare silica gel slurry and pack column B 2. Adsorb crude sample onto silica gel A->B C 3. Load sample onto the packed column B->C D 4. Elute with gradient solvent system (increasing polarity) C->D E 5. Collect fractions D->E F 6. Analyze fractions by TLC E->F G 7. Combine pure fractions F->G Identify pure fractions H 8. Evaporate solvent G->H I Pure Product H->I

Caption: Experimental workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Improving Yield in 1,2-Diamino-4,5-difluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing reactions involving 1,2-Diamino-4,5-difluorobenzene. The focus is on improving the yield of 5,6-difluorobenzimidazole (B1296463) derivatives, a common and important class of compounds synthesized from this precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: The most prevalent reaction is the cyclocondensation with aldehydes or carboxylic acids (or their derivatives) to synthesize 2-substituted-5,6-difluorobenzimidazoles. This is a variation of the Phillips-Ladenburg benzimidazole (B57391) synthesis.

Q2: What are the critical parameters influencing the yield of these reactions?

A2: The key factors that significantly impact the reaction yield include the choice of catalyst, reaction temperature, solvent, and the purity of the starting materials. Proper control of these parameters is crucial for a successful synthesis.[1]

Q3: How does the choice of catalyst affect the reaction?

A3: The catalyst plays a pivotal role in both the reaction rate and the final yield. Acid catalysts, such as p-toluenesulfonic acid or hydrochloric acid, are commonly employed to activate the carbonyl group for nucleophilic attack by the diamine. Lewis acids and various solid-supported catalysts have also been shown to be effective, often leading to improved yields and simpler work-up procedures.[1]

Q4: Can these reactions be performed without a solvent?

A4: Yes, solvent-free, or "neat," reaction conditions have been successfully utilized for the synthesis of benzimidazoles from o-phenylenediamines. These conditions are not only more environmentally friendly but can also result in higher yields and shorter reaction times. However, precise temperature control is essential to prevent decomposition and charring.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5,6-difluorobenzimidazoles from this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive or inappropriate catalyst.- Reaction temperature is too low.- Impure starting materials (this compound or the carbonyl compound).- Insufficient reaction time.- Use a fresh or alternative catalyst (see Catalyst Comparison Table below).- Gradually increase the reaction temperature in 10°C increments, monitoring for decomposition.- Purify starting materials by recrystallization or column chromatography.- Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary.[1]
Formation of Dark, Tar-like Substances - Reaction temperature is too high, leading to decomposition.- Prolonged reaction time.- Oxidation of the this compound.- Lower the reaction temperature.- Optimize the reaction time by closely monitoring with TLC.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[1]
Difficulty in Product Purification - Presence of unreacted starting materials.- Formation of multiple side products.- Adjust the stoichiometry of the reactants to ensure complete conversion of the limiting reagent.- Optimize reaction conditions (catalyst, temperature, solvent) to enhance the selectivity for the desired product.- Employ column chromatography for purification if recrystallization is ineffective.[1]
Incomplete Reaction - Poor solubility of reactants in the chosen solvent.- Catalyst deactivation.- Screen for a more suitable solvent that ensures the solubility of all reactants at the reaction temperature.- Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.

Data Presentation: Quantitative Analysis

Table 1: Effect of Reaction Temperature on Product Yield

The following table summarizes the effect of temperature on the yield of a typical condensation reaction between an o-phenylenediamine (B120857) and an aromatic aldehyde. While specific to a related reaction, the trend is informative for this compound reactions.

EntryTemperature (°C)Reaction Time (h)Yield (%)
1Room Temperature2.293
2402.085
3601.882

Data adapted from a study on a similar benzimidazole synthesis, highlighting that higher temperatures can sometimes lead to lower yields due to side product formation.[2]

Table 2: Comparison of Various Catalysts on Reaction Yield

The choice of catalyst can have a significant impact on the yield of benzimidazole synthesis. The following data, from a study on 1,2-disubstituted benzimidazoles, illustrates this effect.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1SBA-Pr-SO3HEtOHReflux0.598
2L-prolineEtOHRoom Temp.392
3ZnO NanoparticlesEtOHRoom Temp.0.595
4Acetic Acid (Microwave)None1200.196
5Gold NanoparticlesMeOHRoom Temp.294

This table compiles data from various sources to illustrate the efficiency of different catalytic systems.[1][3][4][5][6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-5,6-difluorobenzimidazoles

This protocol is a generalized procedure based on the condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Catalyst (e.g., L-proline, 10 mol%)

  • Ethanol (B145695)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL).

  • Add the catalyst (e.g., L-proline, 0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-5,6-difluorobenzimidazole.[1]

Visualizations

Experimental Workflow for Benzimidazole Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Mix Reactants (this compound + Aldehyde/Carboxylic Acid) solvent 2. Add Solvent (e.g., Ethanol) reactants->solvent catalyst 3. Add Catalyst (e.g., p-TSA) solvent->catalyst stir 4. Stir at Specified Temperature catalyst->stir monitor 5. Monitor with TLC stir->monitor evaporation 6. Solvent Evaporation monitor->evaporation purification 7. Purify Product (Recrystallization or Chromatography) evaporation->purification characterization 8. Characterization purification->characterization

Caption: A typical experimental workflow for the synthesis of 5,6-difluorobenzimidazoles.

Troubleshooting Logic Diagram for Low Yield

troubleshooting_low_yield cluster_purity Purity Issues cluster_conditions Condition Optimization start Low or No Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions impure_starting_materials Impure Reactants? check_purity->impure_starting_materials temp Temperature Too Low? check_conditions->temp catalyst Catalyst Inactive? check_conditions->catalyst time Insufficient Time? check_conditions->time purify Purify by Recrystallization or Chromatography impure_starting_materials->purify Yes increase_temp Increase Temperature temp->increase_temp Yes change_catalyst Use Fresh/Different Catalyst catalyst->change_catalyst Yes increase_time Increase Reaction Time time->increase_time Yes

Caption: A logical diagram for troubleshooting low product yield in benzimidazole synthesis.

References

Technical Support Center: 4,5-Difluoro-1,2-phenylenediamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Difluoro-1,2-phenylenediamine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 4,5-Difluoro-1,2-phenylenediamine in synthesis?

4,5-Difluoro-1,2-phenylenediamine is a versatile intermediate primarily used in the synthesis of:

  • Benzimidazoles: It is a key building block for creating 5,6-difluorobenzimidazole (B1296463) derivatives, which are important scaffolds in medicinal chemistry for developing pharmaceuticals such as proton pump inhibitors.[1]

  • High-Performance Polymers: The fluorine substituents enhance thermal stability and other properties, making it a valuable monomer for specialty polymers.[2]

  • Dyes and Pigments: The difluoro-substituents can impart unique properties to dyes and pigments.[2]

  • Quinoxalines and other Heterocycles: It can be reacted with 1,2-dicarbonyl compounds to form quinoxalines.

Q2: What are the main stability concerns with 4,5-Difluoro-1,2-phenylenediamine?

Like many o-phenylenediamines, 4,5-Difluoro-1,2-phenylenediamine is susceptible to:

  • Oxidation: Exposure to air and certain reaction conditions can lead to oxidation, often resulting in the formation of colored impurities. This can proceed through the formation of quinone-diimine intermediates which can polymerize.

  • Light Sensitivity: The compound and its solutions may darken upon exposure to light. It is recommended to store it in amber vials and protect reactions from direct light.

  • Acid Sensitivity: While often used in acidic condensation reactions, prolonged exposure to strong acids at elevated temperatures can lead to degradation or unwanted side reactions.

Q3: How should 4,5-Difluoro-1,2-phenylenediamine be stored?

To ensure the integrity of the reagent, it should be stored under the following conditions:

  • Inert Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Cool and Dark: Keep in a cool, dark place. Refrigeration is often recommended.

  • Dry Conditions: Protect from moisture.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 5,6-Difluorobenzimidazole

Q: I am getting a low yield of my target 5,6-difluorobenzimidazole when reacting 4,5-Difluoro-1,2-phenylenediamine with an aldehyde. What are the possible causes and solutions?

A: Low yields in benzimidazole (B57391) synthesis can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:

Potential Causes:

  • Incomplete Cyclization: The intermediate Schiff base may not be efficiently cyclizing to the final benzimidazole.

  • Oxidation of the Starting Material or Product: 4,5-Difluoro-1,2-phenylenediamine and the resulting benzimidazole can be susceptible to oxidation.

  • Side Reactions of the Aldehyde: The aldehyde may undergo self-condensation or other side reactions under the reaction conditions.

  • Suboptimal Reaction Conditions: The temperature, solvent, or catalyst may not be ideal for the specific substrates.

Troubleshooting Workflow:

start Low Yield of 5,6-Difluorobenzimidazole incomplete_cyclization Incomplete Cyclization? start->incomplete_cyclization oxidation Oxidation Occurring? incomplete_cyclization->oxidation No solution_cyclization Increase temperature or reaction time. Add a dehydrating agent (e.g., molecular sieves). Switch to a higher-boiling solvent. incomplete_cyclization->solution_cyclization Yes aldehyde_side_reactions Aldehyde Side Reactions? oxidation->aldehyde_side_reactions No solution_oxidation Run reaction under inert atmosphere (N2 or Ar). Add an antioxidant (e.g., sodium bisulfite). Purify starting materials before use. oxidation->solution_oxidation Yes suboptimal_conditions Suboptimal Conditions? aldehyde_side_reactions->suboptimal_conditions No solution_aldehyde Add aldehyde slowly to the reaction mixture. Use a milder catalyst. Check aldehyde purity. aldehyde_side_reactions->solution_aldehyde Yes solution_conditions Screen different solvents (e.g., EtOH, AcOH, DMF). Optimize catalyst loading. Perform a temperature screen. suboptimal_conditions->solution_conditions Yes

Caption: Troubleshooting workflow for low benzimidazole yield.

Experimental Protocol: General Procedure for Benzimidazole Synthesis

A common method for synthesizing 2-substituted-5,6-difluorobenzimidazoles involves the condensation of 4,5-difluoro-1,2-phenylenediamine with an aldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 eq.) in a suitable solvent such as ethanol (B145695) or acetic acid.

  • Reagent Addition: Add the desired aldehyde (1.0-1.2 eq.) to the solution.

  • Catalyst (Optional): For less reactive aldehydes, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or an oxidizing agent (e.g., sodium metabisulfite) can be added.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Issue 2: Formation of Colored Impurities

Q: My reaction mixture turns dark brown/black during the synthesis. What is causing this and how can I prevent it?

A: The formation of dark-colored impurities is a common issue when working with o-phenylenediamines and is typically due to oxidation.

Potential Causes:

  • Aerial Oxidation: The diamine is sensitive to oxidation by atmospheric oxygen, especially at elevated temperatures and in the presence of metal catalysts.

  • Over-oxidation by Reagents: If an oxidizing agent is used to facilitate the cyclization, an excess amount or harsh conditions can lead to the formation of highly colored phenazine-type byproducts.

  • Formation of Polymeric Byproducts: Oxidative coupling of the diamine or the benzimidazole product can lead to the formation of polymeric materials.

Preventative Measures:

StrategyDescription
Inert Atmosphere Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.
Degas Solvents Degas the reaction solvent prior to use to remove dissolved oxygen.
Control Temperature Avoid unnecessarily high reaction temperatures.
Stoichiometric Control If using an oxidizing agent, carefully control the stoichiometry.
Antioxidants In some cases, the addition of a small amount of an antioxidant like sodium bisulfite can be beneficial.

Reaction Pathway: Formation of Oxidative Side Products

diamine 4,5-Difluoro-1,2- phenylenediamine oxidized_diamine Oxidized Intermediates (e.g., quinone-diimine) diamine->oxidized_diamine [O] phenazine Phenazine Byproducts (Colored) oxidized_diamine->phenazine Dimerization/ Cyclization polymer Polymeric Byproducts (Colored) oxidized_diamine->polymer Polymerization

Caption: Potential pathways for the formation of colored byproducts.

Issue 3: Nucleophilic Aromatic Substitution (SNAr) of Fluorine Atoms

Q: Can the fluorine atoms on the aromatic ring be displaced during the reaction?

A: While the C-F bond is generally strong, nucleophilic aromatic substitution (SNAr) can occur under certain conditions, especially with strong nucleophiles and at elevated temperatures. The two nitro groups in the precursor 4,5-difluoro-1,2-dinitrobenzene strongly activate the fluorine atoms for displacement.[3][4][5] While the amino groups in 4,5-difluoro-1,2-phenylenediamine are electron-donating and thus deactivating for SNAr, this side reaction should still be considered, particularly in the presence of strong bases or nucleophiles.

Conditions Favoring SNAr:

  • Strong Nucleophiles: Hydroxides, alkoxides, and primary/secondary amines can potentially act as nucleophiles.

  • High Temperatures: Increased temperature can provide the necessary activation energy for SNAr.

  • Aprotic Polar Solvents: Solvents like DMF or DMSO can stabilize the charged intermediate of the SNAr mechanism.

Mitigation Strategies:

  • Use of Weaker Bases: If a base is required, consider using a non-nucleophilic base like potassium carbonate or triethylamine.

  • Temperature Control: Maintain the lowest effective temperature for the desired reaction.

  • Solvent Choice: If possible, use a less polar or protic solvent.

Illustrative SNAr Side Reaction:

start 4,5-Difluoro-1,2- phenylenediamine product SNAr Product start->product + Nu- / Δ

Caption: General scheme for a potential SNAr side reaction.

Data Summary

While specific quantitative data for side reactions of 4,5-Difluoro-1,2-phenylenediamine is scarce in the literature, the following table summarizes typical yields for the desired benzimidazole products under various conditions, which can serve as a benchmark for optimizing your own reactions.

Aldehyde/Carboxylic AcidCatalystSolventTemperatureYield (%)Reference
4-Chlorobenzaldehydep-TsOHDMF80 °CHigh (not specified)[6]
4-N,N-Dimethylbenzaldehydep-TsOHDMF80 °CHigh (not specified)[6]
Salicylic Acidp-TsOHTolueneRefluxHigh (not specified)[6]
Various AldehydesNoneAcetic AcidReflux70-95[7]

Disclaimer: The information provided in this technical support center is for guidance only. Researchers should always consult the relevant safety data sheets (SDS) and perform their own risk assessments before undertaking any chemical synthesis. Reaction conditions and outcomes can vary depending on the specific substrates and experimental setup.

References

Stability and degradation of 1,2-Diamino-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1,2-Diamino-4,5-difluorobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides and FAQs

This section provides solutions to common problems that may arise during the handling, storage, and use of this compound.

Q1: My solid this compound has changed color from white/off-white to a darker shade (e.g., brown, purple, or black). What is the cause, and is it still usable?

A1: A color change in this compound is a common indicator of degradation, primarily due to oxidation. Aromatic amines, including phenylenediamines, are susceptible to oxidation when exposed to air (oxygen), light, and heat.[1][2] This process forms highly colored conjugated products, such as quinoneimines.[1]

  • Usability: The usability of the discolored material depends on the specific requirements of your experiment. For applications requiring high purity, such as in the synthesis of pharmaceutical ingredients or analytical standards, using the discolored product is not recommended as the impurities could lead to side reactions or inaccurate results. For less sensitive applications, its use may be acceptable, but a purity check (e.g., by HPLC or NMR) is strongly advised.

  • Prevention: To prevent discoloration, always store this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dry place.[2]

Q2: I am observing unexpected side products in my reaction involving this compound. How can I troubleshoot this?

A2: The appearance of unexpected side products can stem from several factors related to the stability and reactivity of this compound.

  • Purity of the Starting Material: As discussed in Q1, the starting material may contain degradation products. It is crucial to assess the purity of your this compound before use.

  • Reaction Conditions:

    • Oxidation: If your reaction is conducted in the presence of air, oxidative side products may form. Consider running the reaction under an inert atmosphere.

    • Temperature: High reaction temperatures can promote thermal degradation. If possible, conduct the reaction at a lower temperature.

    • Light Exposure: Photochemical reactions can lead to degradation. Protect your reaction from light, especially if it is a lengthy process.

  • Reagent Compatibility: this compound is a weak aromatic base and can react with acids.[2] It is also incompatible with strong oxidizing agents.[2] Ensure that all reagents and solvents are compatible and free of impurities that could catalyze degradation.

Q3: My solution of this compound darkens over time. How can I prepare a stable solution?

A3: The darkening of solutions is also due to oxidation. The rate of degradation in solution can be influenced by the solvent, pH, and exposure to light and air.

  • Solvent Choice: Use deoxygenated solvents to prepare your solutions.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere.

  • Light Protection: Store solutions in amber vials or wrap the container with aluminum foil to protect from light.

  • Fresh Preparation: It is best practice to prepare solutions of this compound fresh for each experiment to minimize the impact of degradation.

Stability and Degradation Profile

While specific quantitative stability data for this compound is limited in the public domain, a general stability profile can be inferred from data on phenylenediamines and fluorinated aromatic compounds.

Condition Observed Effect on Phenylenediamines Potential Degradation Products Mitigation Strategies
Exposure to Air (Oxidation) Color change to purple, brown, or black.[1][2]Quinoneimines, polymerized products.[1]Store and handle under an inert atmosphere (e.g., nitrogen or argon).[2]
Exposure to Light (Photodegradation) Discoloration and decomposition. Aromatic amines are known to undergo photodegradation.Oxidized and polymerized species, potential for defluorination.Store in amber or opaque containers, protect experiments from light.
Elevated Temperature (Thermal Degradation) Can lead to decomposition and polymerization.Complex aromatic structures, potential for defluorination.Store at recommended cool temperatures. Avoid excessive heating in experiments.
Acidic/Basic Conditions (Hydrolysis) Generally stable to hydrolysis, but the amino groups can be protonated in acidic conditions.Generally not a primary degradation pathway under typical conditions.Use appropriate buffers if pH control is critical for the reaction.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways of this compound under oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • HPLC grade acetonitrile (B52724) and water

  • Hydrogen peroxide (3% solution)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Photostability chamber with a UV lamp (e.g., 254 nm or 365 nm)

  • Oven

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

    • Photolytic Degradation: Place a solution of the compound in a photostability chamber and expose it to UV light for a defined duration. A control sample should be kept in the dark at the same temperature.

    • Thermal Degradation: Place a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C) for a set time. Also, heat a solution of the compound under reflux for a specified period.

  • Sample Analysis: At predetermined time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method to determine the extent of degradation and the formation of any degradation products.

Protocol 2: HPLC Method for Purity and Stability Analysis

Objective: To develop a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated to ensure it can separate the parent compound from its degradation products.

Visualizations

Below are diagrams illustrating key concepts related to the stability and analysis of this compound.

Potential Degradation Pathways of this compound cluster_conditions Stress Conditions cluster_products Degradation Products Light Light This compound This compound Air (Oxygen) Air (Oxygen) Heat Heat Quinoneimines Quinoneimines This compound->Quinoneimines Oxidation Polymerized Products Polymerized Products This compound->Polymerized Products Other Oxidized Species Other Oxidized Species This compound->Other Oxidized Species

Caption: Potential Degradation Pathways.

Troubleshooting Workflow for Unexpected Reaction Results Start Start Unexpected_Results Unexpected Reaction Results (e.g., low yield, side products) Start->Unexpected_Results Check_Purity 1. Check Purity of Starting Material (e.g., by HPLC, NMR) Unexpected_Results->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Purify_SM Purify Starting Material and repeat reaction Purity_OK->Purify_SM No Check_Conditions 2. Review Reaction Conditions Purity_OK->Check_Conditions Yes End Problem Resolved Purify_SM->End Inert_Atmosphere Inert Atmosphere Used? Check_Conditions->Inert_Atmosphere Use_Inert Repeat under N2 or Ar Inert_Atmosphere->Use_Inert No Protect_Light Protected from Light? Inert_Atmosphere->Protect_Light Yes Use_Inert->End Protect Repeat with light protection Protect_Light->Protect No Check_Temp Temperature Appropriate? Protect_Light->Check_Temp Yes Protect->End Adjust_Temp Optimize reaction temperature Check_Temp->Adjust_Temp No Check_Reagents 3. Verify Reagent Compatibility Check_Temp->Check_Reagents Yes Adjust_Temp->End Reagents_OK Reagents Compatible? Check_Reagents->Reagents_OK Replace_Reagents Use alternative, compatible reagents Reagents_OK->Replace_Reagents No Reagents_OK->End Yes Replace_Reagents->End

Caption: Troubleshooting Workflow.

References

Incompatible reagents with 1,2-Diamino-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1,2-Diamino-4,5-difluorobenzene. It includes a troubleshooting guide and frequently asked questions to address common issues encountered during experimentation.

Incompatible Reagents and Hazardous Reactions

Proper handling and storage of this compound are crucial for laboratory safety. Due to its chemical structure, featuring two electron-donating amino groups on a difluorinated benzene (B151609) ring, this compound exhibits reactivity with several classes of reagents. The primary incompatibilities arise from the basic and nucleophilic nature of the amino groups.

Summary of Incompatible Reagents
Reagent ClassSpecific ExamplesPotential Hazard/Reaction
Strong Oxidizing Agents Nitric acid, Hydrogen peroxide, Potassium permanganate, Chromic acid, Sodium peroxideExothermic and potentially explosive reactions. Oxidation of the amino groups can lead to the formation of colored, unstable products and may release toxic fumes.
Strong Acids Concentrated Sulfuric acid, Hydrochloric acid, Perchloric acidVigorous and exothermic acid-base neutralization reactions, forming ammonium (B1175870) salts. This can lead to a rapid increase in temperature and pressure.
Acid Halides & Anhydrides Acetyl chloride, Acetic anhydrideAcylation of the amino groups in a highly exothermic reaction, which can be difficult to control and may release corrosive byproducts.
Aldehydes & Ketones Formaldehyde, Benzaldehyde, AcetoneCondensation reactions to form Schiff bases or cyclization to form heterocyclic compounds (e.g., benzimidazoles). While often a desired reaction, it is an incompatibility if not the intended synthetic route.
Isocyanates Phenyl isocyanateReaction with the amino groups to form urea (B33335) derivatives. This reaction is typically exothermic.
Halogenated Organics Carbon tetrachlorideMay form hazardous byproducts under certain conditions.

Troubleshooting Guide

This guide addresses common problems that may arise during reactions involving this compound, particularly in the synthesis of benzimidazole (B57391) derivatives, a common application.

Q1: My reaction to form a benzimidazole derivative is resulting in a low or no product yield. What are the possible causes and solutions?

A1: Low or no yield in benzimidazole synthesis can stem from several factors:

  • Poor Quality of Starting Materials: Ensure the this compound and the aldehyde or carboxylic acid are pure. Impurities can interfere with the reaction.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature may be too low for the cyclization to occur efficiently. Gradually increase the temperature and monitor the reaction progress by TLC.

    • Solvent: The choice of solvent is critical. A solvent screen using ethanol, methanol, or DMF might be necessary to find the optimal medium for your specific reactants.[1]

    • Catalyst: If using a catalyst, it may be inactive or used in an insufficient amount. Consider increasing the catalyst loading or trying an alternative catalyst.[2]

  • Atmosphere: Aromatic diamines can be sensitive to air oxidation, which can lead to the formation of colored impurities and reduce the yield. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q2: My final product is highly colored, and I am having difficulty with purification. What can I do?

A2: The formation of colored impurities is a common issue when working with aromatic diamines due to their susceptibility to oxidation.

  • Inert Atmosphere: As mentioned above, performing the reaction under an inert atmosphere can prevent the oxidation of the starting material and intermediates.

  • Purification Strategy:

    • Activated Carbon: During recrystallization, adding a small amount of activated carbon can help decolorize the solution by adsorbing colored impurities.[3]

    • Column Chromatography: If recrystallization is ineffective, column chromatography using an appropriate solvent system is a powerful technique for separating the desired product from colored byproducts.

    • Starting Material Purity: Using o-phenylenediamine (B120857) dihydrochloride (B599025) as a starting material can sometimes reduce the formation of colored impurities.[2]

Q3: I am observing the formation of multiple side products in my reaction. How can I improve the selectivity?

A3: Side product formation often arises from the high reactivity of the starting materials or intermediates.

  • Control of Stoichiometry: Ensure the correct stoichiometric ratio of reactants. An excess of either the diamine or the aldehyde/carboxylic acid can lead to side reactions.

  • Gradual Addition: Adding one of the reactants slowly to the reaction mixture can help control the reaction rate and minimize the formation of undesired products.

  • Temperature Control: Running the reaction at a lower temperature may favor the formation of the desired product over side products, although this may require longer reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents and acids. Storage under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation.

Q2: What are the primary safety hazards associated with this compound?

A2: This compound is classified as a hazardous substance. It can cause skin and eye irritation, and may cause respiratory irritation.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Q3: What are the hazardous decomposition products of this compound?

A3: When heated to decomposition, this compound may emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.

Q4: What is a common application of this compound?

A4: A primary application is in the synthesis of fluorinated benzimidazole derivatives.[6][7] These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The fluorine atoms can enhance the metabolic stability and binding affinity of the resulting molecules.

Experimental Protocols

Synthesis of 5,6-Difluorobenzimidazole (B1296463)

This protocol describes a general procedure for the synthesis of 5,6-difluorobenzimidazole from this compound and formic acid.

Materials:

  • This compound

  • Formic acid (90%)

  • 10% Sodium hydroxide (B78521) solution

  • Deionized water

  • Decolorizing carbon (activated charcoal)

  • Round-bottom flask with reflux condenser

  • Heating mantle or water bath

  • Büchner funnel and flask

  • Beakers

  • Filter paper

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and formic acid (1.5 eq).

  • Heat the reaction mixture at 100°C for 2 hours using a water bath or heating mantle with a reflux condenser attached.[8]

  • After 2 hours, cool the reaction mixture to room temperature.

  • Slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus (B1172312) paper.[8]

  • Filter the crude benzimidazole product using a Büchner funnel. Wash the solid with ice-cold water.[8]

  • For recrystallization, dissolve the crude product in a minimal amount of boiling water.

  • Add a small amount of decolorizing carbon and digest for 15 minutes.[3]

  • Filter the hot solution through a pre-heated funnel to remove the carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Visualizations

IncompatibleReagents cluster_incompatible Incompatible Reagents cluster_products Potential Products / Hazards reagent This compound oxidizers Strong Oxidizing Agents (e.g., HNO₃, KMnO₄) reagent->oxidizers Violent Reaction acids Strong Acids (e.g., H₂SO₄, HCl) reagent->acids Neutralization carbonyls Aldehydes & Ketones reagent->carbonyls Condensation acid_halides Acid Halides & Anhydrides reagent->acid_halides Acylation explosion Exothermic/Explosive Reaction oxidizers->explosion salt Ammonium Salt (Exothermic) acids->salt benzimidazole Benzimidazole (Cyclization) carbonyls->benzimidazole amide Amide (Acylation) acid_halides->amide

Caption: Chemical incompatibilities of this compound.

TroubleshootingWorkflow start Start: Low/No Product Yield check_purity Check Purity of Starting Materials start->check_purity impure Impure check_purity->impure pure Pure check_purity->pure purify Purify Starting Materials (Recrystallize/Distill) impure->purify Yes purify->check_purity optimize_conditions Optimize Reaction Conditions pure->optimize_conditions Yes check_temp Adjust Temperature optimize_conditions->check_temp check_solvent Solvent Screen optimize_conditions->check_solvent check_catalyst Check Catalyst optimize_conditions->check_catalyst monitor_reaction Monitor by TLC/LC-MS check_temp->monitor_reaction check_solvent->monitor_reaction check_catalyst->monitor_reaction complete Reaction Complete? monitor_reaction->complete workup Proceed to Workup complete->workup Yes troubleshoot_further Further Troubleshooting (e.g., inert atmosphere) complete->troubleshoot_further No

Caption: Troubleshooting workflow for low yield in benzimidazole synthesis.

References

Technical Support Center: Troubleshooting Low Yield in Benzimidazole Synthesis from Fluorinated Diamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for benzimidazole (B57391) synthesis. This resource is tailored for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when synthesizing benzimidazoles from fluorinated ortho-phenylenediamines. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities introduced by fluorinated precursors.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my benzimidazole synthesis lower when using a fluorinated o-phenylenediamine (B120857) compared to a non-fluorinated analogue?

The primary reason for lower yields is the reduced nucleophilicity of the fluorinated diamine. Fluorine is a highly electronegative atom, and its presence on the aromatic ring withdraws electron density. This electron-withdrawing effect deactivates the amino groups, making them less reactive towards the electrophilic carbon of the aldehyde or carboxylic acid derivative. This can slow down the initial condensation step and subsequent cyclization, leading to incomplete conversion and lower yields.

Q2: How does the position of the fluorine atom on the o-phenylenediamine affect the reaction?

The position of the fluorine atom can have a significant impact on the reactivity of the diamine. A fluorine atom positioned ortho or para to the amino groups will have a more pronounced electron-withdrawing effect due to resonance, further decreasing the nucleophilicity of the amines. A meta-substituted fluorine atom will primarily exert its effect through induction, which is generally weaker. Therefore, you may observe lower yields with 4-fluoro-o-phenylenediamine compared to 3-fluoro-o-phenylenediamine under identical reaction conditions.

Q3: What are some common side reactions when synthesizing fluorinated benzimidazoles?

Common side reactions include the formation of incompletely cyclized intermediates, such as Schiff bases, and the formation of 1,2-disubstituted benzimidazoles, especially when using aldehydes.[1] The reduced reactivity of the fluorinated diamine can make the final ring-closing step slower, allowing for side reactions to occur. In some cases, particularly under harsh reaction conditions, decomposition of the starting material or product can also contribute to low yields.

Q4: Can I use the same reaction conditions for both fluorinated and non-fluorinated diamines?

While the general synthetic approach is the same, optimization of reaction conditions is often necessary for fluorinated substrates. Due to their lower reactivity, fluorinated diamines may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a more active catalyst to achieve comparable yields to their non-fluorinated counterparts.

Troubleshooting Guide

Low yields in the synthesis of benzimidazoles from fluorinated diamines can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Strategy
Insufficient Reactivity of the Fluorinated Diamine The electron-withdrawing nature of fluorine reduces the nucleophilicity of the amino groups. • Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition. • Prolong Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS to determine the optimal duration. • Select a More Active Catalyst: If using a catalyst, consider switching to a more potent one. For example, if a mild acid catalyst is not effective, a stronger Lewis acid or a transition metal catalyst might be necessary.[1]
Poor Quality of Starting Materials Impurities in the fluorinated diamine or the aldehyde/carboxylic acid can inhibit the reaction. • Verify Purity: Check the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). • Purify Starting Materials: If necessary, purify the starting materials before use. Aldehydes, in particular, can oxidize over time and may need to be distilled.
Inappropriate Solvent The choice of solvent can significantly impact reaction rates and solubility of reactants. • Solvent Screening: Perform small-scale reactions in a variety of solvents with different polarities (e.g., ethanol (B145695), DMF, DMSO, toluene) to identify the optimal medium for your specific substrates.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Strategy
Incomplete Cyclization The reduced nucleophilicity of the second amino group after the initial condensation can make the final ring-closing step difficult. • Stronger Dehydrating Conditions: If using a carboxylic acid, ensure that water is effectively removed. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent. • Use of an Oxidant with Aldehydes: When using an aldehyde, an oxidative cyclization is required. Ensure an appropriate oxidant is present in stoichiometric amounts.
Formation of 1,2-Disubstituted Benzimidazoles This is a common side product when using aldehydes, where a second molecule of the aldehyde reacts with the NH of the newly formed benzimidazole. • Control Stoichiometry: Use a 1:1 molar ratio of the diamine and aldehyde to minimize the formation of the disubstituted product. • Catalyst Selection: Certain catalysts can favor the formation of the monosubstituted product.[2] Experiment with different catalysts to improve selectivity.

Data Presentation

Diamine SubstrateSubstituent EffectExpected ReactivityTypical Reported Yield Range (Condensation with Aldehyde)
o-PhenylenediamineNoneHigh70-95%[3]
4-Methyl-1,2-phenylenediamineElectron-donatingVery High94% (with formic acid)[4]
4-Methoxy-1,2-phenylenediamineStrong electron-donatingHighest98% (with formic acid)[4]
4-Fluoro-1,2-phenylenediamineElectron-withdrawingModerate to LowGenerally lower than non-fluorinated analogues, requires optimization.
4,5-Difluoro-1,2-phenylenediamineStrong electron-withdrawingLowRequires more forcing conditions and specialized catalysts.

Experimental Protocols

The following are example protocols for the synthesis of benzimidazoles. Note that for fluorinated diamines, optimization of temperature and reaction time may be necessary to improve yields.

Protocol 1: Synthesis of 2-Aryl-6-fluorobenzimidazoles from 2-Fluoro-5-nitrobenzene-1,4-diamine[5]

This one-pot method involves the reductive cyclization of a nitro-diamine with an aromatic aldehyde.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-5-nitrobenzene-1,4-diamine (1.0 eq.).

  • Add the aromatic aldehyde (1.1 eq.).

  • Add a 2:1 mixture of ethanol and deionized water.

  • Stir the mixture at room temperature to form a suspension.

  • Heat the mixture to 80°C.

  • Once refluxing, add sodium dithionite (4.0 eq.) portion-wise over 30 minutes. The reaction mixture will typically change color.

  • Maintain the reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Cool the mixture to room temperature. A precipitate may form.

  • Filter the hot reaction mixture through a pad of Celite® to remove inorganic salts and cool the filtrate.

  • Slowly add cold deionized water to the filtrate while stirring to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water and a small amount of cold ethanol.

  • Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Protocol 2: Phillips Condensation for Benzimidazole Synthesis[6]

This classical method involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid.

Materials:

  • o-Phenylenediamine (or a fluorinated derivative)

  • Carboxylic acid (e.g., acetic acid)

  • 4N Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine the o-phenylenediamine (1.0 eq.) and the carboxylic acid (1.0-1.2 eq.).

  • Add 4N HCl.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide solution) until a precipitate forms.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of benzimidazoles from fluorinated diamines.

TroubleshootingWorkflow start Low Yield in Benzimidazole Synthesis (Fluorinated Diamine) check_reactivity Problem: Insufficient Reactivity? start->check_reactivity check_conditions Problem: Suboptimal Conditions? start->check_conditions check_side_reactions Problem: Side Reactions? start->check_side_reactions increase_temp Increase Temperature check_reactivity->increase_temp prolong_time Prolong Reaction Time check_reactivity->prolong_time change_catalyst Change Catalyst check_reactivity->change_catalyst optimize_solvent Optimize Solvent check_conditions->optimize_solvent check_purity Check Starting Material Purity check_conditions->check_purity adjust_stoichiometry Adjust Stoichiometry (1:1) check_side_reactions->adjust_stoichiometry use_oxidant Add/Change Oxidant check_side_reactions->use_oxidant solution Improved Yield increase_temp->solution prolong_time->solution change_catalyst->solution optimize_solvent->solution check_purity->solution adjust_stoichiometry->solution use_oxidant->solution

Caption: Troubleshooting workflow for low yield in fluorinated benzimidazole synthesis.

Reaction Pathway: Phillips Condensation

This diagram outlines the general mechanism for the Phillips condensation reaction.

PhillipsCondensation diamine o-Phenylenediamine (or fluorinated analogue) intermediate1 N-Acylated Intermediate diamine->intermediate1 + RCOOH, H+ acid Carboxylic Acid acid->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization benzimidazole Benzimidazole Product intermediate2->benzimidazole - H2O

Caption: General reaction pathway for the Phillips condensation.

References

Managing hazardous decomposition of 1,2-Diamino-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,2-Diamino-4,5-difluorobenzene

This guide provides essential information for researchers, scientists, and drug development professionals on managing the hazardous decomposition of this compound. Please consult your institution's safety protocols and the full Safety Data Sheet (SDS) before handling this chemical.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValueSource
Molecular Formula C₆H₆F₂N₂[1][2]
Molecular Weight 144.12 g/mol [1][2]
Appearance White to brown solid, powder, or crystal[3]
Melting Point 129°C to 134°C[3][4]
Boiling Point 116°C at 16 mmHg[5]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[2][4][7]

  • Serious Eye Irritation: Causes serious eye irritation.[2][4][7]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][2][4]

  • Harmful if Swallowed/Inhaled/In Contact with Skin: It can be harmful if ingested, inhaled, or absorbed through the skin.[4][8]

Q2: What are the known hazardous decomposition products?

A2: When exposed to high heat or combustion, this compound can decompose and emit highly toxic fumes.[9] Key hazardous decomposition products include:

Q3: What conditions can trigger the decomposition of this compound?

A3: Decomposition can be triggered by several factors:

  • Excess Heat: High temperatures are a primary cause of decomposition.[10][11]

  • Contact with Air: The compound is noted to be "air sensitive," suggesting that exposure to oxygen can lead to degradation.[10]

  • Incompatible Materials: Contact with strong oxidizing agents can cause hazardous reactions.[9][10]

  • Ignition Sources: As a combustible solid, contact with sparks or open flames will lead to combustion, a form of rapid decomposition.[5]

Q4: What are the recommended storage conditions to ensure stability?

A4: To prevent decomposition and maintain the integrity of the compound, it should be stored under the following conditions:

  • Inert Atmosphere: Store under a dry, inert gas such as nitrogen or argon.[6][9]

  • Cool and Dry: Keep the container in a cool, dry, and well-ventilated place.[5][9] A temperature of 2-8°C is recommended.[6]

  • Tightly Sealed: The container must be kept tightly closed to prevent exposure to air and moisture.[5][7][9]

  • Away from Incompatibles: Store separately from strong oxidizing agents and foodstuffs.[5][9]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, indicating potential decomposition.

Issue 1: The solid material has changed color (e.g., from off-white to brown or dark brown).

  • Possible Cause: This is a common sign of oxidation or degradation due to exposure to air or light.

  • Recommended Action:

    • Do not use the discolored material, as its purity is compromised and it may contain unknown decomposition products.

    • Safely dispose of the material according to your institution's hazardous waste disposal procedures.[5]

    • For future use, ensure the compound is handled and stored strictly under an inert atmosphere and protected from light.[9]

Issue 2: A reaction involving this compound shows an unexpected color change, gas evolution, or exotherm.

  • Possible Cause: This could indicate a runaway reaction or thermal decomposition. The evolved gas may be toxic.

  • Recommended Action:

    • If it is safe to do so, immediately begin cooling the reaction vessel using an ice bath.

    • Ensure ventilation is maximized (e.g., work within a certified chemical fume hood).

    • Alert a colleague and be prepared for an emergency shutdown. If the reaction cannot be controlled, evacuate the area.

    • Do not inhale any fumes; assume they are toxic.[9][11]

Issue 3: Difficulty solubilizing the material, or obtaining inconsistent analytical results (NMR, LC-MS).

  • Possible Cause: The material may have partially decomposed, leading to the presence of insoluble impurities or byproducts.

  • Recommended Action:

    • Cease using the current batch of the chemical.

    • Obtain a fresh, unopened container of the material and compare results.

    • Review your handling and storage procedures to identify potential points of air or moisture exposure.

Troubleshooting Decision Logic

The following diagram illustrates a logical workflow for troubleshooting potential decomposition.

Troubleshooting_Workflow Diagram 1: Troubleshooting Decomposition Issues observe Observe Anomaly (e.g., Color Change, Gas, Unexpected Exotherm) is_reaction Is this during a reaction? observe->is_reaction is_storage Is this a stored solid? observe->is_storage is_reaction->is_storage No control_reaction Attempt to Control Reaction (Cooling, Ventilation) is_reaction->control_reaction Yes discard Discard Material Following Hazardous Waste Protocol is_storage->discard Yes uncontrolled Is reaction uncontrolled? control_reaction->uncontrolled evacuate Evacuate & Follow Emergency Protocol uncontrolled->evacuate Yes quench Safely Quench Reaction & Analyze Products uncontrolled->quench No review_storage Review Storage/Handling (Inert Atmosphere, Temp.) discard->review_storage

Caption: Diagram 1: Troubleshooting Decomposition Issues.

Experimental Protocols

Adherence to strict protocols is critical for safety and experimental success.

Protocol 1: Safe Handling and Use in Experiments

This protocol outlines the essential steps for handling solid this compound and setting up a reaction.

  • Preparation:

    • Work exclusively within a certified chemical fume hood.[5][9]

    • Ensure an emergency eyewash station and safety shower are accessible.[9]

    • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a flame-resistant lab coat, and tightly fitting safety goggles.[5][10]

  • Inert Atmosphere Handling:

    • To weigh and transfer the solid, use a glovebox or glove bag with a dry, inert atmosphere (nitrogen or argon).

    • If a glovebox is unavailable, weigh the solid quickly and transfer it to a reaction flask that has been purged with an inert gas.

  • Reaction Setup:

    • All glassware must be thoroughly dried (e.g., oven-dried) and cooled under an inert atmosphere.

    • Assemble the reaction apparatus and purge the entire system with inert gas.

    • Add solvents and reagents via syringe or cannula techniques to maintain the inert atmosphere.

  • Monitoring:

    • Continuously monitor the reaction temperature, especially if heating is required or an exotherm is possible.

    • Observe for any unexpected changes in color or pressure.

  • Waste Disposal:

    • Dispose of all contaminated materials, including empty containers and used PPE, in a designated hazardous waste stream according to institutional guidelines.[5]

Safe Handling Workflow Diagram

Safe_Handling_Workflow Diagram 2: Safe Handling Workflow start Start: Prepare Experiment ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood 2. Work in Chemical Fume Hood ppe->hood inert 3. Handle Solid Under Inert Atmosphere hood->inert reaction 4. Set up Reaction Under Inert Gas inert->reaction monitor 5. Monitor Reaction (Temp, Pressure, Color) reaction->monitor dispose 6. Dispose of Waste Properly monitor->dispose end End dispose->end

Caption: Diagram 2: Safe Handling Workflow.

Protocol 2: Emergency Response to a Spill or Decomposition Event
  • Immediate Actions:

    • Alert all personnel in the immediate vicinity.

    • If there is a fire or uncontrolled decomposition, activate the fire alarm and evacuate.

  • Small Spill (Solid):

    • If you are trained and it is safe to do so, manage the spill.

    • Avoid creating dust.[5][10]

    • Gently sweep up the material and place it into a suitable, labeled, closed container for disposal.[1][10] Use spark-proof tools if there is any fire risk.[5]

  • Inhalation:

    • Immediately move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Skin Contact:

    • Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][10]

  • Eye Contact:

    • Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

Decomposition Hazard Pathway

This diagram illustrates how triggers can lead to hazardous outcomes.

Hazard_Pathway Diagram 3: Decomposition Hazard Pathway cluster_triggers Triggers cluster_outcomes Hazardous Outcomes heat Excess Heat compound This compound heat->compound air Air (Oxygen) Exposure air->compound oxidizers Strong Oxidizers oxidizers->compound gases Toxic Gas Emission (HF, NOx, CO) compound->gases reaction Runaway Reaction / Exotherm compound->reaction degradation Sample Degradation & Impurity Formation compound->degradation

Caption: Diagram 3: Decomposition Hazard Pathway.

References

Technical Support Center: Navigating the Challenges of Fluorine-19 NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ¹⁹F NMR Spectroscopy. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the NMR analysis of fluorinated compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during ¹⁹F NMR experiments in a practical question-and-answer format.

Issue 1: Baseline Distortions and Artifacts

Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?

A rolling or distorted baseline is a frequent artifact in ¹⁹F NMR that can significantly complicate phasing and accurate integration of signals.[1] Several factors can contribute to this problem:

  • Large Spectral Width: The vast chemical shift range of ¹⁹F NMR often necessitates a large spectral width during acquisition, which can lead to baseline distortions.[1]

  • Incorrect Phasing: The application of a very large first-order phase correction, sometimes due to improper manual phasing, can introduce a rolling baseline.[1]

  • Acoustic Ringing: The radiofrequency pulse can induce oscillations in the initial part of the Free Induction Decay (FID), resulting in baseline problems.[1]

  • Probe Background Signals: Broad signals originating from fluorine-containing materials within the NMR probe itself, such as Teflon components, can contribute to an uneven baseline.

Troubleshooting Steps for Baseline Issues:

  • Optimize Acquisition Parameters:

    • Reduce the spectral width to the minimum necessary to encompass all signals of interest.

    • Ensure an adequate acquisition time for the desired resolution.

  • Refine Phasing:

    • Reset phasing parameters to zero and perform an automatic zero-order phase correction.

    • Manually adjust the phase, minimizing the first-order correction as much as possible.

  • Employ Advanced Baseline Correction Algorithms:

    • Most NMR processing software includes advanced baseline correction routines. Polynomial fitting and Whittaker smoother algorithms are common and effective methods.[2][3]

    • For complex distortions, manual baseline correction by defining signal-free regions can provide better results.[4][5]

Q2: I see small, unevenly spaced peaks around my main signal. What are they?

These are most likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (approximately 1.1%), a small percentage of your fluorinated molecules will contain a ¹³C atom adjacent to the ¹⁹F atom, leading to satellite peaks from ¹³C-¹⁹F coupling. A notable characteristic of these satellites in ¹⁹F NMR is their asymmetry. This asymmetry arises from the isotope effect of ¹³C on the ¹⁹F chemical shift, which causes the center of the satellite doublet not to align perfectly with the main signal from molecules with ¹²C.[1]

Issue 2: Poor Resolution and Signal Broadening

Q1: What are the primary causes of poor resolution in my ¹⁹F NMR spectrum?

Poor resolution, manifested as broad or overlapping peaks, can obscure important structural information. Common culprits include:

  • Inadequate Shimming: An inhomogeneous magnetic field is a frequent cause of broadened spectral lines.

  • Sample Viscosity: High sample viscosity can lead to shorter relaxation times and consequently broader signals.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.

  • Chemical Exchange: If the fluorine atom is involved in a chemical exchange process on a timescale comparable to the NMR experiment, the resonance can be broadened.

Strategies for Improving Resolution:

  • Thorough Shimming: Careful and patient shimming of the magnetic field is critical.

  • Optimize Sample Conditions: If possible, reduce the sample concentration or use a less viscous solvent.

  • Remove Paramagnetic Species: Treat samples with a chelating agent or pass them through a pipette containing a small amount of silica (B1680970) gel to remove paramagnetic metal ions.

  • Temperature Variation: For issues related to chemical exchange, acquiring spectra at different temperatures can help to either sharpen the signals (by moving into a fast or slow exchange regime) or to study the exchange dynamics.

Issue 3: Inaccurate Quantification

Q1: My quantitative ¹⁹F NMR (qNMR) results are not accurate. What could be the problem?

Accurate quantification by ¹⁹F NMR requires careful attention to experimental parameters to ensure that the integrated signal area is directly proportional to the number of nuclei. Key challenges include:

  • Incomplete T₁ Relaxation: If the relaxation delay (D1) between scans is too short, nuclei with longer spin-lattice (T₁) relaxation times will not fully return to equilibrium, leading to attenuated signal intensity and inaccurate integrals.[6]

  • Non-uniform Excitation: The wide chemical shift range of ¹⁹F can make it difficult to excite all signals uniformly with a standard radiofrequency pulse, especially on high-field instruments. Signals further from the transmitter frequency will experience a weaker pulse, resulting in lower intensity.

  • Nuclear Overhauser Effect (NOE): During proton decoupling, NOE can transfer magnetization from protons to fluorine nuclei, altering the signal intensities in an unpredictable manner and compromising quantification.

Recommendations for Accurate Quantification:

  • Measure T₁ Relaxation Times: Determine the T₁ values for all signals of interest to set an appropriate relaxation delay (D1 ≥ 5 x T₁).[6]

  • Use an Internal Standard: Introduce a known amount of a stable, high-purity internal standard with a signal that is well-resolved from the analyte signals.

  • Employ Inverse-Gated Decoupling: This technique applies proton decoupling only during signal acquisition, not during the relaxation delay, effectively suppressing the NOE.[6]

  • Optimize Pulse Calibration: Ensure accurate calibration of the 90° pulse width.

Quantitative Data

For accurate analysis and interpretation of ¹⁹F NMR spectra, a reliable set of reference data is essential. The following tables summarize typical coupling constants.

Table 1: Typical ¹⁹F-¹³C Coupling Constants (J_CF)

Coupling TypeEnvironmentTypical Range (Hz)
¹J_CFAliphatic C-F160
¹J_CFTrifluoromethyl (-CF₃)~272
²J_CFAliphatic C-C-F20 - 50
²J_CFAromatic (ortho)~21 - 32
³J_CFAromatic (meta)~3.7 - 8
⁴J_CFAromatic (para)~1.5 - 4

Table 2: Typical ¹⁹F-¹H Coupling Constants (J_HF)

Coupling TypeEnvironmentTypical Range (Hz)
²J_HFGeminal (H-C-F)40 - 60
³J_HFVicinal (H-C-C-F)2 - 15
⁴J_HFLong-range (H-C-C-C-F)~1.0

Table 3: Indicative ¹⁹F T₁ Relaxation Times

T₁ values are highly dependent on the molecular structure, solvent, temperature, and magnetic field strength. The values below are illustrative and should be measured for accurate quantitative work.

Fluorine EnvironmentExample Compound ClassIndicative T₁ (seconds)
Aromatic C-FFluorinated benzenes1 - 5
Trifluoromethyl (-CF₃)Trifluoromethyl-containing aromatics2 - 8
Difluoromethylene (-CF₂-)Perfluorinated chains1 - 3
Monofluoromethylene (-CH₂F)Aliphatic fluorides1 - 4

Experimental Protocols

This section provides detailed methodologies for key ¹⁹F NMR experiments.

Protocol 1: Standard ¹H-Decoupled ¹⁹F NMR

This is the most common ¹⁹F NMR experiment, providing a simplified spectrum with singlets for each chemically distinct fluorine environment (in the absence of ¹⁹F-¹⁹F coupling).

1. Sample Preparation:

  • Dissolve 5-20 mg of the fluorinated compound in 0.6-0.7 mL of a suitable deuterated solvent.
  • Filter the solution if any particulate matter is present.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

  • Insert the sample into the spectrometer.
  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
  • Tune and match the ¹⁹F channel of the probe.
  • Perform automated or manual shimming to optimize magnetic field homogeneity.

3. Acquisition Parameters:

  • Pulse Program: Use a standard ¹⁹F experiment with ¹H decoupling (e.g., zgfhigqn on Bruker systems).
  • Spectral Width (SW): Set a spectral width sufficient to cover the expected chemical shift range of your compound (a starting point of 200-250 ppm is often adequate).
  • Transmitter Offset (O1P): Center the spectral window on the approximate chemical shift of your signals.
  • Acquisition Time (AQ): Typically 1-2 seconds.
  • Relaxation Delay (D1): 1-2 seconds for qualitative analysis.
  • Number of Scans (NS): 16-64, depending on the sample concentration.

4. Data Processing:

  • Apply an exponential window function with a line broadening of 0.3-1.0 Hz.
  • Perform Fourier transformation.
  • Phase the spectrum manually or automatically.
  • Apply a baseline correction algorithm.
  • Reference the spectrum to an appropriate internal or external standard.

Protocol 2: Quantitative ¹⁹F NMR (qNMR)

This protocol is designed for the accurate determination of the concentration or purity of a fluorinated analyte.

1. Sample Preparation:

  • Accurately weigh a known amount of a high-purity internal standard (e.g., trifluoroacetic acid, sodium fluoride).
  • Accurately weigh the fluorinated analyte into the same vial. An analyte-to-standard molar ratio near 1:1 is ideal.
  • Add a precise volume of deuterated solvent and ensure complete dissolution.
  • Transfer the solution to a high-quality NMR tube.

2. Spectrometer Setup:

  • Follow the setup steps outlined in Protocol 1.

3. Acquisition Parameters:

  • Pulse Program: Use an inverse-gated ¹H decoupling pulse sequence to suppress the NOE.
  • Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ relaxation time of any signal to be integrated. If T₁ values are unknown, a conservative delay of 30-60 seconds is often used.
  • Pulse Angle: Use a calibrated 90° pulse.
  • Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.

4. Data Processing:

  • Process the data as described in Protocol 1.
  • Carefully integrate the signals of the analyte and the internal standard.
  • Calculate the concentration or purity based on the integral values, the number of fluorine atoms contributing to each signal, and the known amount of the internal standard.

Visualizations

The following diagrams illustrate key workflows and logical relationships in ¹⁹F NMR analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Analyte & Standard prep2 Dissolve in Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Tune & Match Probe acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire Data acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Analysis proc3->proc4

Caption: A typical experimental workflow for quantitative ¹⁹F NMR.

troubleshooting_baseline start Distorted Baseline Observed q1 Is the spectral width very large? start->q1 a1_yes Reduce spectral width if possible q1->a1_yes Yes a1_no Check phasing q1->a1_no No q2 Is a large 1st-order phase correction applied? a1_no->q2 a2_yes Re-phase manually with minimal 1st-order correction q2->a2_yes Yes a2_no Consider other sources q2->a2_no No q3 Are there broad, rolling features? a2_no->q3 a3_yes Possible probe background. Use advanced baseline correction. q3->a3_yes Yes a3_no Check for acoustic ringing. Increase pre-acquisition delay. q3->a3_no No logical_relationships cluster_param cluster_proc cluster_sample center Accurate ¹⁹F NMR Analysis param Acquisition Parameters center->param proc Processing Techniques center->proc sample Sample Preparation center->sample p1 Relaxation Delay (D1) param->p1 p2 Pulse Angle param->p2 p3 Spectral Width param->p3 p4 Decoupling Method param->p4 pr1 Phasing proc->pr1 pr2 Baseline Correction proc->pr2 pr3 Referencing proc->pr3 s1 Purity sample->s1 s2 Concentration sample->s2 s3 Solvent Choice sample->s3

References

Technical Support Center: Interpreting C-F Coupling in ¹³C NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable answers to common questions and troubleshooting scenarios encountered when interpreting carbon-fluorine (C-F) coupling in ¹³C NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why does my proton-decoupled ¹³C NMR spectrum show complex multiplets instead of singlets for a fluorine-containing compound?

A1: In a standard proton-decoupled ¹³C NMR experiment, the decoupling frequency is set to irradiate protons. However, this does not affect the coupling between carbon-13 (¹³C) and fluorine-19 (¹⁹F), as they resonate at different frequencies.[1] Since ¹⁹F is a spin-active nucleus (spin I = ½) with nearly 100% natural abundance, its coupling to ¹³C nuclei is readily observed.[1] This results in the splitting of carbon signals into multiplets, with the pattern and magnitude of splitting providing valuable structural information.[2][3]

Q2: How can I identify which signals are split by fluorine and determine the coupling constants?

A2: Carbons in the vicinity of a fluorine atom will appear as split resonances.[2] To identify these, look for characteristic multiplet patterns (doublets, triplets, quartets, etc.). The coupling constant, denoted as J and measured in Hertz (Hz), is the distance between the lines of a multiplet.[4] You can calculate the J value by taking the difference in chemical shift (in ppm) between the split peaks and multiplying it by the spectrometer frequency (in MHz). These coupling constants are crucial for determining the proximity of a carbon atom to the fluorine.[2]

Q3: What do the different magnitudes of C-F coupling constants tell me about my molecule's structure?

A3: The magnitude of the C-F coupling constant (JCF) is highly dependent on the number of bonds separating the carbon and fluorine atoms. Generally, the coupling constant decreases as the number of bonds increases.

  • One-bond coupling (¹JCF): This is the largest coupling, typically observed for the carbon directly attached to the fluorine. Its value is influenced by the hybridization of the carbon atom.

  • Two-bond coupling (²JCF): This coupling occurs between a fluorine and a carbon atom two bonds away (C-C-F).

  • Three-bond coupling (³JCF): This coupling is observed between a fluorine and a carbon atom three bonds away (C-C-C-F). The magnitude of ³JCF is often dependent on the dihedral angle between the C-F and C-C bonds, following a Karplus-type relationship.[5][6][7][8]

  • Long-range coupling (⁴JCF, ⁵JCF, etc.): Couplings over more than three bonds are also possible, though they are generally smaller.[9][10]

The following diagram illustrates the different types of C-F coupling based on the number of intervening bonds.

Caption: C-F coupling types based on the number of bonds.

Troubleshooting Guide

Problem: I can't see the signal for the carbon directly attached to the fluorine (C-F).

  • Possible Cause: The signal for the carbon directly bonded to fluorine (¹JCF) is often a broad multiplet with a large coupling constant. This can cause the signal to be spread out and lost in the baseline noise, especially if the signal-to-noise ratio of the spectrum is low.[3]

  • Troubleshooting Steps:

    • Increase the number of scans: Acquiring more transients will improve the signal-to-noise ratio.

    • Use a higher concentration of your sample: A more concentrated sample will give a stronger signal.

    • Perform a ¹⁹F-decoupled ¹³C NMR experiment: If your NMR spectrometer is equipped with a triple-resonance probe, you can decouple both ¹H and ¹⁹F simultaneously. This will cause the C-F multiplet to collapse into a singlet, making it much easier to observe.[1][11]

Problem: My spectrum is too complex, and I'm having trouble assigning the C-F couplings.

  • Possible Cause: Molecules with multiple fluorine atoms or complex structures can lead to overlapping multiplets, making interpretation difficult.

  • Troubleshooting Steps:

    • 2D NMR Spectroscopy: Consider running a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment that is optimized for ¹³C-¹⁹F correlations. This can help to unambiguously assign couplings between specific carbons and fluorines.[12][13][14]

    • Spectral Simulation: Use NMR prediction and simulation software to generate a theoretical spectrum based on your proposed structure. Comparing the simulated spectrum to your experimental data can aid in the assignment of complex multiplets.

Quantitative Data: Typical C-F Coupling Constants

The following table summarizes typical ranges for ¹³C-¹⁹F coupling constants. Note that these values can vary depending on the specific molecular structure, solvent, and temperature.

Coupling TypeNumber of BondsTypical Range (Hz)Notes
¹JCF1150 - 350Value is highly dependent on the hybridization of the carbon. sp² carbons generally have larger values than sp³ carbons.
²JCF210 - 50Can be influenced by the geometry of the molecule.
³JCF30 - 20Often shows a strong dependence on the dihedral angle (Karplus relationship).[15][16][17]
⁴JCF and longer4+0 - 5Generally small and not always resolved.

Data compiled from multiple sources.[9][18][19]

Experimental Protocols & Methodologies

Standard ¹³C{¹H} NMR Experiment:

A standard proton-decoupled ¹³C NMR experiment is typically sufficient to observe C-F couplings.

  • Sample Preparation: Dissolve the fluorinated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectrometer Setup:

    • Tune the probe for ¹³C and ¹H frequencies.

    • Set the spectral width to cover the expected range of ¹³C chemical shifts.

    • Use a pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. The presence of C-F coupling may require more scans than for a non-fluorinated analogue.

  • Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and perform baseline correction.

Visualizing Key Relationships

Factors Influencing C-F Coupling Constants:

The magnitude of C-F coupling constants is influenced by a variety of factors. The diagram below illustrates the key relationships.

Factors_Influencing_JCF JCF C-F Coupling Constant (JCF) NumBonds Number of Bonds JCF->NumBonds Hybridization Carbon Hybridization (sp, sp², sp³) JCF->Hybridization DihedralAngle Dihedral Angle (for ³JCF - Karplus Relationship) JCF->DihedralAngle Electronegativity Substituent Electronegativity JCF->Electronegativity

Caption: Key factors that influence C-F coupling constants.

The Karplus Relationship for ³JCF:

For three-bond C-F coupling, the magnitude of the coupling constant is related to the dihedral angle (Φ) between the C-F bond and the C-C bond in the C-C-C-F fragment. This relationship, known as the Karplus equation, is a powerful tool for conformational analysis.[7][8] Generally, the coupling is largest at dihedral angles of 0° and 180° and smallest around 90°.[7]

Caption: The Karplus relationship for ³JCF vs. dihedral angle.

References

Optimizing reaction conditions for 1,2-Diamino-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing reaction conditions involving 1,2-Diamino-4,5-difluorobenzene. It includes frequently asked questions and a detailed troubleshooting section in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound, also known as 4,5-Difluoro-1,2-phenylenediamine, is a solid organic compound.[1] Its key properties are summarized in the table below.

Q2: What is the most common synthetic route to prepare this compound?

A2: The most prevalent laboratory and industrial synthesis method is the catalytic hydrogenation of its precursor, 1,2-difluoro-4,5-dinitrobenzene (B1590526). This reaction involves the reduction of the two nitro groups to amino groups using a catalyst in the presence of hydrogen gas.

Q3: What are the recommended catalysts and general conditions for the reduction of the dinitro precursor?

A3: While specific conditions for 1,2-difluoro-4,5-dinitrobenzene can vary, analogous reductions of aromatic dinitro compounds typically employ catalysts such as Platinum (Pt) or Palladium (Pd) on a carbon support (Pd/C), or Raney Nickel.[2][3] The reaction is usually carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under hydrogen pressure.

Q4: What are the primary safety and handling precautions for this compound?

A4: This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][4] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.

Q5: How should this compound be stored to ensure its stability?

A5: Phenylenediamines are susceptible to air oxidation, which can cause discoloration and degradation. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon) in a cool, dry place away from light and oxidizing agents.

Q6: What are the common methods for purifying the crude product after synthesis?

A6: Common purification techniques include recrystallization from a suitable solvent or solvent mixture, or column chromatography on silica (B1680970) gel. Due to its susceptibility to oxidation, purification steps should be performed promptly and, if possible, under an inert atmosphere.

Data Presentation: Properties and Reaction Conditions

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Synonyms 4,5-Difluoro-1,2-phenylenediamine, 4,5-Difluoro-o-phenylenediamine[1]
CAS Number 76179-40-3[1]
Molecular Formula C₆H₆F₂N₂[1][5]
Molecular Weight 144.12 g/mol [1][5]
Appearance Solid, white to brown powder/crystal[1]
Melting Point 129 - 134 °C[1]
Hazards Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)[1][4]

Table 2: Example Conditions for Analogous Aromatic Nitro Group Reductions

Starting MaterialCatalystSolventTemperaturePressureYieldReference(s)
4-Fluoro-2-nitroanilineRaney NickelAnhydrous EthanolRoom Temp.1.0 MPa91.3%[2]
m-Dinitrobenzene1 wt% Pt/TiO₂Not SpecifiedNot SpecifiedNot Specified60%[3]
p-Aminoazobenzene10% Pd-CarbonMethanol65 - 70 °C25 kg/cm ²Not specified[6]
p-AminoazobenzeneRaney NickelMethanol70 - 75 °C25 kg/cm ²Not specified[6]

Note: This table provides conditions for similar reactions and should be used as a starting point for optimization.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and handling of this compound.

cluster_synthesis Synthesis Troubleshooting cluster_yield_causes Low Yield: Root Causes cluster_purity_causes Impurity: Root Causes Start Experimental Issue LowYield Low or No Yield Start->LowYield Yield Issue ImpureProduct Dark/Impure Product Start->ImpureProduct Purity Issue SideProducts Unexpected Side Products Start->SideProducts Purity Issue Catalyst Inactive Catalyst LowYield->Catalyst Hydrogen Insufficient H₂ Supply LowYield->Hydrogen Conditions Suboptimal Conditions (Temp, Pressure, Time) LowYield->Conditions Oxidation Air Oxidation ImpureProduct->Oxidation IncompleteRxn Incomplete Reduction ImpureProduct->IncompleteRxn CatalystResidue Residual Catalyst Fines ImpureProduct->CatalystResidue SideProducts->IncompleteRxn

Caption: Troubleshooting logic for common synthesis issues.

Problem: Low or No Yield during Catalytic Hydrogenation

  • Q: My reduction of 1,2-difluoro-4,5-dinitrobenzene is resulting in a poor yield. What are the likely causes?

    • A: Catalyst Inactivity: The catalyst is the most critical component. It may be poisoned from previous use, oxidized from improper storage, or an inappropriate type for this specific transformation. Solution: Use fresh catalyst from a reliable supplier. If using a supported catalyst like Pd/C, ensure it is handled carefully to avoid deactivation. For Raney Nickel, ensure it has been properly activated and stored.

    • A: Insufficient Hydrogen: The reaction is dependent on a consistent supply of hydrogen. Solution: Check the entire apparatus for leaks. Ensure the hydrogen cylinder has adequate pressure. For reactions at atmospheric pressure, a hydrogen balloon may be insufficient for larger scales; a pressurized vessel is recommended. Ensure vigorous stirring to maximize gas-liquid contact, which is essential for the reaction rate.

    • A: Suboptimal Reaction Conditions: Hydrogenation reactions can be sensitive to temperature, pressure, and time. Solution: If the reaction is slow at room temperature, gently warming it (e.g., to 40-50°C) can increase the rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of byproducts from over-reduction or side reactions.

Problem: Final Product is Dark and Impure

  • Q: The isolated this compound is a dark brown or black solid instead of the expected off-white powder. What causes this discoloration?

    • A: Air Oxidation: Aromatic diamines are highly prone to oxidation by atmospheric oxygen, which forms intensely colored polymeric impurities. This is the most common cause of discoloration. Solution: Perform the reaction workup (filtration, solvent removal) and product handling under an inert atmosphere of nitrogen or argon. Use solvents that have been degassed prior to use.

    • A: Residual Catalyst: Fine particles of heterogeneous catalysts, especially Palladium on Carbon (Pd/C), can be difficult to remove by simple filtration and will impart a black or gray color to the product. Solution: Filter the reaction mixture through a pad of Celite® or another filter aid to ensure complete removal of all catalyst particles.

    • A: Incomplete Reduction: The presence of partially reduced intermediates (nitro-amino compounds) can contribute to color and impurities. Solution: Ensure the reaction is allowed to proceed to completion by monitoring via TLC. If necessary, add more catalyst or increase the reaction time or hydrogen pressure.

Problem: Characterization Reveals Unexpected Side Products

  • Q: My NMR or Mass Spectrum shows peaks that do not correspond to the product or starting material. What are these impurities?

    • A: Partially Reduced Intermediates: If the hydrogenation is stopped prematurely or is inefficient, you may isolate intermediates such as 4-amino-5-fluoro-2-nitroaniline. Solution: Optimize reaction time and catalyst loading to ensure full conversion of both nitro groups.

    • A: Precursor Impurities: The purity of your final product is dependent on the purity of the starting 1,2-difluoro-4,5-dinitrobenzene. Solution: Ensure the starting material is pure before beginning the reduction. If necessary, purify the dinitro precursor by recrystallization.

    • A: Dehalogenation: While less common for C-F bonds, aggressive hydrogenation conditions (high temperature, high pressure, or highly active catalysts) can sometimes lead to reductive cleavage of the C-F bond, yielding fluorinated and non-fluorinated aniline (B41778) byproducts. Solution: Use milder reaction conditions. Screen different catalysts, as some are less prone to causing dehalogenation.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 1,2-Difluoro-4,5-dinitrobenzene

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 1,2-difluoro-4,5-dinitrobenzene (1.0 eq).

  • Catalyst and Solvent Addition: Under an inert atmosphere (N₂ or Ar), add a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate) followed by the catalyst (e.g., 5-10 mol% Pd/C, 10 wt%).

  • Hydrogenation: Seal the vessel securely. Purge the vessel multiple times with hydrogen gas to remove all air. Pressurize the vessel to the desired pressure (e.g., 50-100 psi or as optimized) with hydrogen.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 50°C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by TLC or LC-MS (after carefully venting and purging the vessel).

  • Workup: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the crude this compound.

Start 1,2-Difluoro-4,5-dinitrobenzene Reaction Catalytic Hydrogenation (H₂, Catalyst, Solvent) Start->Reaction Filtration Filtration through Celite® (Removes Catalyst) Reaction->Filtration Isolation Solvent Evaporation Filtration->Isolation Crude Crude Product Isolation->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Final Pure this compound Purification->Final

Caption: General experimental workflow for synthesis and purification.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the diamine is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude, discolored product in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly under vacuum, preferably in a desiccator under an inert atmosphere, to prevent oxidation.

References

Technical Support Center: Verifying the Purity of Commercial 1,2-Diamino-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to verifying the purity of commercial 1,2-Diamino-4,5-difluorobenzene. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: The most common impurity is the unreacted starting material from its synthesis, 4,5-Difluoro-2-nitroaniline [1]. Other potential impurities include positional isomers, such as 2,3-Diamino-1,4-difluorobenzene and 3,4-Diamino-1,2-difluorobenzene , which may arise from side reactions during synthesis. Incomplete reduction of the nitro group can also lead to the presence of nitroso intermediates.

Q2: What is the expected purity of commercial this compound?

A2: Commercial grades of this compound typically have a purity of >97.0% as determined by Gas Chromatography (GC) . Higher purity grades are also available and may be necessary for sensitive applications.

Q3: What analytical techniques are recommended for purity assessment?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment. These include:

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the structure of the main component and identify impurities.

  • Melting Point Analysis as a general indicator of purity. The reported melting point is typically in the range of 129-134 °C .

Q4: How can I differentiate between the isomers of diaminodifluorobenzene?

A4: Positional isomers can be challenging to separate. Reverse-phase HPLC with an appropriate column and optimized mobile phase is often effective in separating isomers of aromatic amines[2][3]. The separation is based on differences in polarity and interaction with the stationary phase. Spectroscopic techniques like NMR can also help distinguish between isomers based on the unique chemical shifts and coupling constants of the aromatic protons and carbons.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and the separation of its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for aromatic amines. For better peak shape and resolution, a buffer or pH modifier can be added. A typical starting point is:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities.

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column, such as a 5% phenyl-polydimethylsiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane (B109758) or acetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and impurity identification.

  • Instrumentation: NMR spectrometer (300 MHz or higher recommended).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. The aromatic region will show characteristic splitting patterns for the main compound and any aromatic impurities.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds. It will provide information on the fluorine environments and can help identify isomers with different fluorine substitution patterns.

Data Presentation

Table 1: Physical and Analytical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₆F₂N₂[4][5][6]
Molecular Weight144.12 g/mol [4][5][6]
Melting Point129-134 °C
Typical Purity (by GC)>97.0%

Table 2: Potential Impurities and their Characteristics

ImpurityMolecular FormulaMolecular Weight ( g/mol )Likely Origin
4,5-Difluoro-2-nitroanilineC₆H₄F₂N₂O₂174.10Unreacted starting material[1]
2,3-Diamino-1,4-difluorobenzeneC₆H₆F₂N₂144.12Positional isomer
3,4-Diamino-1,2-difluorobenzeneC₆H₆F₂N₂144.12Positional isomer

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue: Poor Peak Shape (Tailing or Fronting)

G start Poor Peak Shape check_ph Is mobile phase pH appropriate? start->check_ph adjust_ph Adjust pH to suppress ionization of the amine. check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes replace_column Replace or clean the column. check_column->replace_column Yes check_sample_solvent Is the sample dissolved in the mobile phase? check_column->check_sample_solvent No change_solvent Dissolve sample in the initial mobile phase. check_sample_solvent->change_solvent No

Caption: Troubleshooting workflow for poor HPLC peak shape.

Issue: Unexpected Peaks in the Chromatogram

G start Unexpected Peaks check_blank Run a blank injection (mobile phase only). start->check_blank system_contamination Peaks present in blank indicate system or mobile phase contamination. Clean the system. check_blank->system_contamination Peaks Present sample_impurity Peaks only in sample indicate impurities. check_blank->sample_impurity No Peaks identify_impurity Use GC-MS or LC-MS to identify the impurity. sample_impurity->identify_impurity check_degradation Could the sample have degraded? sample_impurity->check_degradation fresh_sample Prepare and analyze a fresh sample. check_degradation->fresh_sample Yes

Caption: Troubleshooting workflow for unexpected HPLC peaks.

GC-MS Analysis Troubleshooting

Issue: No Peak or Very Small Peak for the Analyte

G start No/Small Analyte Peak check_injection Verify proper injection and syringe function. start->check_injection fix_injection Address any issues with the autosampler or manual injection. check_injection->fix_injection Issue Found check_temp Is the injector temperature high enough? check_injection->check_temp No Issue increase_temp Increase injector temperature (e.g., to 280 °C). check_temp->increase_temp No check_column_activity Is the column active, causing analyte adsorption? check_temp->check_column_activity Yes condition_column Condition the column or use a deactivated column. check_column_activity->condition_column Yes

Caption: Troubleshooting workflow for missing or small GC-MS peaks.

NMR Analysis Troubleshooting

Issue: Broad Peaks in the ¹H NMR Spectrum

G start Broad NMR Peaks check_shimming Have the magnets been properly shimmed? start->check_shimming reshim Re-shim the spectrometer. check_shimming->reshim No check_concentration Is the sample concentration too high? check_shimming->check_concentration Yes dilute_sample Dilute the sample. check_concentration->dilute_sample Yes check_paramagnetic Are there paramagnetic impurities? check_concentration->check_paramagnetic No purify_sample Further purify the sample. check_paramagnetic->purify_sample Yes check_exchange Are the -NH₂ protons exchanging with residual water? check_paramagnetic->check_exchange No d2o_exchange Add a drop of D₂O to confirm exchangeable protons. check_exchange->d2o_exchange Possible

Caption: Troubleshooting workflow for broad NMR peaks.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,2-Diamino-4,5-difluorobenzene and 1,2-diaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, particularly in the synthesis of pharmacologically significant benzimidazoles, the choice of the diamine precursor is a critical determinant of reaction outcomes and molecular properties. This guide provides an objective comparison of the reactivity of 1,2-Diamino-4,5-difluorobenzene and its non-fluorinated counterpart, 1,2-diaminobenzene (also known as o-phenylenediamine). This analysis is supported by a review of their chemical properties and available experimental data on their performance in condensation reactions.

Executive Summary

The introduction of fluorine atoms onto the benzene (B151609) ring of 1,2-diaminobenzene has a profound impact on its chemical reactivity. The strong electron-withdrawing nature of fluorine in this compound decreases the nucleophilicity of the amino groups compared to 1,2-diaminobenzene. This electronic effect generally leads to slower reaction rates in typical condensation reactions for benzimidazole (B57391) synthesis. However, the strategic placement of fluorine can also enhance the stability of the resulting benzimidazole scaffold, a desirable trait in drug development for improving metabolic resistance.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of the two diamines reveals key differences that influence their handling and reactivity.

PropertyThis compound1,2-diaminobenzene
Molecular Formula C₆H₆F₂N₂C₆H₈N₂
Molecular Weight 144.12 g/mol 108.14 g/mol
Melting Point 132 °C[1]102-104 °C
Boiling Point 420.5 °C at 760 mmHg[1]252 °C
pKa (of conjugate acid) 3.51 (Predicted)[1]4.57
Solubility Data not readily availableSoluble in hot water, ethanol (B145695), ether, chloroform (B151607)

The lower predicted pKa of the conjugate acid of this compound suggests that its amino groups are less basic than those of 1,2-diaminobenzene. This is a direct consequence of the inductive electron-withdrawing effect of the two fluorine atoms, which reduces the electron density on the nitrogen atoms.

Comparative Reactivity in Benzimidazole Synthesis

The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a cornerstone for the synthesis of benzimidazoles. The nucleophilicity of the amino groups is a key factor driving this reaction.

The electron-withdrawing fluorine atoms in this compound decrease the electron density on the amino groups, thereby reducing their nucleophilicity. This makes the initial nucleophilic attack on the carbonyl carbon of the aldehyde or carboxylic acid less favorable compared to the more electron-rich amino groups of 1,2-diaminobenzene. Consequently, reactions involving this compound may require harsher reaction conditions (e.g., higher temperatures, longer reaction times, or stronger acid catalysts) to achieve comparable yields to those with 1,2-diaminobenzene.

The following table presents a comparative summary of reported yields for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine (B120857) and a fluorinated analogue. It is important to note that these are from different studies and reaction conditions may vary.

DiamineAldehyde/Carboxylic AcidCatalyst/ConditionsProductYield (%)Reference
1,2-diaminobenzeneBenzaldehyde (B42025)NH₄Cl, CHCl₃, rt, 4h2-phenyl-1H-benzo[d]imidazole92[2]
1,2-diaminobenzeneFormic acidHeat, 100°C, 2hBenzimidazole83-85
1,2-diaminobenzene3,4,5-trimethoxybenzaldehydeLaCl₃, Acetonitrile, rt, 2h2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole92[2]
4-fluoro-1,2-phenylenediamine4-(hydrazinylcarbonyl)benzoic acidMicrowave, 100°C, 2h4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoic acid85[3]

The data suggests that high yields can be achieved with both fluorinated and non-fluorinated diamines, but the reaction conditions for the fluorinated substrate in this example involved microwave heating, which often enhances reaction rates.

Experimental Protocols

Detailed methodologies for the synthesis of benzimidazoles from both precursors are provided below.

Synthesis of 2-Phenyl-1H-benzo[d]imidazole from 1,2-diaminobenzene

Materials:

Procedure:

  • To a stirred solution of 1,2-phenylenediamine (1 mmol) in chloroform (5 ml), add ammonium chloride (4 mmol).

  • Add benzaldehyde (1 mmol) to the mixture at room temperature.

  • Continue stirring for four hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (30:70) eluent.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (20 ml).

  • Wash the organic layer with water (10 ml).

  • Separate the layers and dry the organic layer over sodium sulfate.

  • Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.[2]

Synthesis of 2-Aryl-5,6-difluoro-1H-benzo[d]imidazoles from this compound (Adapted Protocol)

This protocol is adapted from a general procedure for the synthesis of fluorinated benzimidazoles.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., p-tolualdehyde)

  • Sodium dithionite (B78146) (Na₂S₂O₄)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 mmol, 1.0 eq.).

  • Add the aromatic aldehyde (11.0 mmol, 1.1 eq.) to the flask.

  • Add ethanol (60 mL) and deionized water (30 mL) to the flask and stir at room temperature to form a suspension.

  • Heat the mixture to 80 °C.

  • Once refluxing, add sodium dithionite (40.0 mmol, 4.0 eq.) portion-wise over 30 minutes.

  • Maintain the reflux and monitor the reaction progress using TLC (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove inorganic salts and cool the filtrate.

  • To the filtrate, slowly add cold deionized water (100 mL) while stirring to precipitate the product.

  • Collect the precipitated solid by vacuum filtration, wash with cold water and a small amount of cold ethanol.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Visualizing Reactivity Factors and Reaction Pathways

The following diagrams, generated using DOT language, illustrate the key factors influencing the reactivity of the two diamines and the general reaction pathway for benzimidazole synthesis.

G General Reaction Pathway for Benzimidazole Synthesis Diamine 1,2-diaminobenzene or This compound Intermediate1 Schiff Base Intermediate Diamine->Intermediate1 Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Substituted Benzimidazole Intermediate2->Product Oxidation/Dehydration

References

Spectroscopic Scrutiny: Confirming the Structure of 1,2-Diamino-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of 1,2-Diamino-4,5-difluorobenzene and Its Isomers for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical and materials science, the precise structural confirmation of chemical intermediates is paramount. This compound, a key building block, demands rigorous analytical techniques to verify its specific substitution pattern and distinguish it from its isomers. This guide provides a comparative overview of the spectroscopic methods used to confirm the structure of this compound, supported by expected and available experimental data.

Analytical Workflow for Structural Confirmation

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The logical workflow for confirming the structure is outlined below.

Spectroscopic_Analysis_Workflow Analytical Workflow for Structure Confirmation cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 NMR Sub-techniques cluster_3 Data Analysis and Confirmation Sample This compound (Solid Sample) MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Sample->MS IR Infrared (IR) Spectroscopy (Functional Group Identification) Sample->IR NMR Nuclear Magnetic Resonance (NMR) (Detailed Structural Elucidation) Sample->NMR Data_Analysis Comparative Data Analysis (Comparison with Isomers and Predicted Spectra) MS->Data_Analysis IR->Data_Analysis H_NMR ¹H NMR (Proton Environment) NMR->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) NMR->C_NMR F_NMR ¹⁹F NMR (Fluorine Environment) NMR->F_NMR H_NMR->Data_Analysis C_NMR->Data_Analysis F_NMR->Data_Analysis Structure_Confirmation Structure Confirmed: This compound Data_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the sequential application of spectroscopic methods for the unambiguous structural confirmation of this compound.

Spectroscopic Data Comparison

A comparative analysis of the spectroscopic data of this compound with its potential isomers is essential for positive identification. The following tables summarize the expected and available data.

Table 1: Mass Spectrometry Data

Mass spectrometry provides the molecular weight of the compound, which is a fundamental first step in its identification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M]+ Peak (m/z)
This compoundC₆H₆F₂N₂144.12[1]144
1,2-Diamino-3,5-difluorobenzeneC₆H₆F₂N₂144.12[2]144
3,6-Difluorobenzene-1,2-diamineC₆H₆F₂N₂144.12144

As all isomers share the same molecular formula, mass spectrometry alone is insufficient for structural elucidation but serves as a crucial initial verification.

Table 2: Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key absorptions are from the N-H and C-F bonds, as well as the aromatic C-H and C=C bonds.

Functional GroupExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹) for this compound
N-H Stretch (Amine)3300-3500 (two bands)Available on SpectraBase[3]
C-H Stretch (Aromatic)3000-3100Available on SpectraBase[3]
C=C Stretch (Aromatic)1500-1600Available on SpectraBase[3]
C-F Stretch1100-1400Available on SpectraBase[3]
N-H Bend (Amine)1550-1650Available on SpectraBase[3]

While IR spectroscopy confirms the presence of the necessary functional groups, it is the unique fingerprint region and the combination of other techniques that will definitively identify the specific isomer.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the substitution pattern on the benzene (B151609) ring. The chemical shifts (δ), multiplicities, and coupling constants (J) are unique for each isomer.

¹H NMR Spectroscopy

CompoundExpected Aromatic Proton Signals (δ, ppm)Expected Amine Proton Signals (δ, ppm)Observed ¹H NMR Data for this compound (300 MHz, CDCl₃)
This compound~6.5-7.0 (2H, complex multiplet)~3.0-4.0 (4H, broad singlet)δ 6.50 (m, 2H), 2.75 - 3.48 (br s, 4H)[4]
1,2-Diamino-3,5-difluorobenzeneTwo distinct signals for aromatic protons~3.0-4.0 (4H, broad singlet)No experimental data found.
3,6-Difluorobenzene-1,2-diamineOne singlet for the two equivalent aromatic protons~3.0-4.0 (4H, broad singlet)No experimental data found.

¹³C NMR Spectroscopy

Due to the symmetry and the effect of the fluorine and amino substituents, each isomer will exhibit a unique set of signals in the ¹³C NMR spectrum. The C-F couplings will also provide valuable structural information.

CompoundExpected Number of Aromatic Carbon SignalsKey Expected Features
This compound3Two signals for carbons bonded to fluorine (doublets due to C-F coupling), one signal for carbons bonded to amine groups.
1,2-Diamino-3,5-difluorobenzene6All six carbons are chemically non-equivalent.
3,6-Difluorobenzene-1,2-diamine3Two signals for carbons bonded to fluorine (doublets), one signal for carbons bonded to amine groups.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the chemical environment of the fluorine atoms.

CompoundExpected Number of ¹⁹F SignalsExpected Multiplicity and Coupling
This compound1A multiplet due to coupling with the adjacent aromatic proton and the other fluorine atom.
1,2-Diamino-3,5-difluorobenzene2Two distinct multiplets.
3,6-Difluorobenzene-1,2-diamine1A multiplet due to coupling with the adjacent aromatic proton.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 300 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 75 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: 282 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.

    • Number of Scans: 64-256.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A wide spectral width is initially used to locate the signal, then optimized.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

  • Data Acquisition:

    • Spectrometer: FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of a pure KBr pellet must be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI) is a common method for relatively small, volatile molecules.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

    • Scan Range: A typical range would be m/z 40-400 to ensure detection of the molecular ion and fragment ions.

    • Electron Energy: Standard 70 eV for EI to generate reproducible fragmentation patterns.

By employing this comprehensive suite of spectroscopic techniques and carefully comparing the obtained data with expected values and those of potential isomers, researchers can confidently confirm the structure of this compound, ensuring the quality and reliability of this critical chemical intermediate.

References

The Fluorine Advantage: A Comparative Guide to Fluorinated Diamines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a transformative tool in both materials science and medicinal chemistry. Fluorinated diamines, in particular, serve as powerful building blocks that can impart a host of advantageous properties to the final products, be it high-performance polymers or life-saving pharmaceuticals. This guide provides an objective comparison of the performance of fluorinated diamines against their non-fluorinated analogs, supported by experimental data, to highlight the distinct advantages conferred by fluorination.

Enhanced Performance in Polymer Synthesis

In the realm of polymer chemistry, particularly in the synthesis of polyimides, the use of fluorinated diamines has led to materials with superior properties tailored for demanding applications in aerospace, electronics, and optoelectronics. The introduction of fluorine atoms or trifluoromethyl (-CF3) groups into the polymer backbone can significantly enhance thermal stability, lower the dielectric constant, and improve solubility.

A prime example is the comparison of polyimides synthesized with 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (B1671471) (6FBAPP), a fluorinated diamine, and its non-fluorinated counterpart, 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP).

PropertyPolyimide from BAPPPolyimide from 6FBAPPAdvantage of Fluorination
Glass Transition Temperature (Tg) LowerHigherIncreased thermal stability due to restricted segmental motion.[1]
Solubility GoodExcellentImproved processability in a wider range of solvents.[1]
Coefficient of Thermal Expansion (CTE) HigherLowerBetter dimensional stability with temperature changes.[1]
Thermal Decomposition Temperature HigherLowerThe bulky trifluoromethyl groups can sometimes lead to slightly lower decomposition temperatures.[1]

The bulky nature of the hexafluoroisopropylidene group in 6FBAPP introduces significant steric hindrance, which disrupts chain packing and enhances solubility.[1] Concurrently, the strong carbon-fluorine bonds contribute to the overall thermal stability of the polymer.

Revolutionizing Drug Discovery and Development

In medicinal chemistry, the substitution of hydrogen with fluorine in drug candidates, a process known as fluorination, is a widely employed strategy to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. The use of fluorinated diamines as synthons allows for the precise introduction of fluorine into bioactive molecules, leading to improvements in metabolic stability, binding affinity, and membrane permeability.

Enhanced Metabolic Stability

One of the most significant advantages of fluorination is the increased resistance of molecules to metabolic degradation, particularly oxidation by cytochrome P450 (CYP450) enzymes.[2] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. This "metabolic blocking" can prolong the half-life of a drug, leading to improved bioavailability and therapeutic efficacy.

A comparative study on the metabolic stability of fluorinated versus non-fluorinated indoles in liver microsomes clearly demonstrates this advantage.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/mg)
Non-fluorinated indole (B1671886) analog12.35-
4-Fluoro-indazole analog13.29-
CF3-substituted indazole analog53.711.29

Data generated in mouse liver microsomes.

The data indicates a significant increase in metabolic stability with the introduction of fluorine, particularly the trifluoromethyl group.

Modulation of Physicochemical Properties: pKa and Lipophilicity

Fluorination profoundly influences the electronic properties of a molecule, which in turn affects its acidity (pKa) and lipophilicity (logP). These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The high electronegativity of fluorine acts through an inductive electron-withdrawing effect, which can significantly lower the pKa of nearby basic functional groups, such as amines. This can be advantageous for improving cell membrane permeability, as a less basic compound will exist to a greater extent in its more lipophilic, neutral form at physiological pH.

CompoundpKalogP
Cinnamic Acid4.442.13
2-Fluorocinnamic Acid4.10 (Predicted)1.9 (Computed)
3-Fluorocinnamic Acid4.29 (Predicted)2.2 (Predicted)
4-Fluorocinnamic Acid4.43 (Predicted)1.92 (Calculated)

The effect on lipophilicity is more complex and context-dependent. While a single fluorine atom can sometimes decrease the logP, trifluoromethyl groups generally increase lipophilicity, which can enhance binding to hydrophobic pockets in target proteins.

Improved Binding Affinity

The introduction of fluorine can lead to enhanced binding affinity of a ligand for its target protein. This can be attributed to several factors, including favorable electrostatic interactions between the polarized C-F bond and the protein, as well as the ability of fluorine to participate in hydrogen bonding and other non-covalent interactions.

A comparative study of fluorinated and non-fluorinated ketone inhibitors demonstrates the significant impact on inhibitory potency.

InhibitorTarget EnzymeIC50 (nM)Ki (nM)
Non-fluorinated Ketone AnalogCysteine Protease1200580
Fluorinated Ketone Analog Cysteine Protease 0.76 0.42

The data clearly shows a dramatic increase in potency upon fluorination.

Experimental Protocols

Synthesis of 4-Fluoro-1,2-phenylenediamine

A common fluorinated diamine, 4-fluoro-1,2-phenylenediamine, can be synthesized from 4-fluoroaniline (B128567) in a three-step process.

Step 1: Synthesis of N-(4-fluoro-2-nitrophenyl)acetamide In a reaction flask, 600 mL of acetic anhydride (B1165640) and 200 mL of glacial acetic acid are cooled to below 0°C. A mixture of 150 g of 4-fluoroaniline and 100 mL of glacial acetic acid is gradually added. After 30 minutes, a mixture of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid is added dropwise while maintaining the temperature between 0-5°C. The reaction mixture is then poured into 2000 mL of ice water to precipitate the product, which is filtered and dried.[1]

Step 2: Synthesis of 4-fluoro-2-nitroaniline 191 g of N-(4-fluoro-2-nitrophenyl)acetamide is refluxed in 1500 mL of 9 mol/L hydrochloric acid for 30 minutes. The reaction mixture is poured into 2000 mL of ice water to precipitate the product. The solid is filtered, washed with a sodium carbonate solution until neutral, and then washed with water and dried.[1]

Step 3: Synthesis of 4-fluoro-1,2-phenylenediamine 135 g of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel are placed in a reaction vessel. Hydrogen gas is introduced, and the reaction proceeds at room temperature under 1.0 MPa for 8 hours. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product.[1]

General Procedure for Two-Step Thermal Imidization of Polyimides

Step 1: Poly(amic acid) Synthesis Equimolar amounts of a diamine and a dianhydride are dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), to form a solution with a solid content of approximately 15-20 wt%. The solution is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24 hours to form the poly(amic acid) precursor.

Step 2: Thermal Imidization The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a stepwise thermal curing process in an oven with a nitrogen atmosphere. A typical heating profile is: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process removes the solvent and induces cyclodehydration to form the fully imidized polyimide film.

Visualizing the Impact of Fluorination

The following diagrams, generated using the DOT language, illustrate key concepts related to the advantages of using fluorinated diamines.

metabolic_pathway cluster_non_fluorinated Non-Fluorinated Indole Metabolism cluster_fluorinated Fluorinated Indole Metabolism Indole Indole Metabolically_Labile_Site Metabolically Labile Site (C-H) Indole->Metabolically_Labile_Site CYP450 Oxidation Oxidized_Metabolites Oxidized Metabolites Metabolically_Labile_Site->Oxidized_Metabolites Fluorinated_Indole Fluorinated Indole Blocked_Site Metabolically Blocked Site (C-F) Fluorinated_Indole->Blocked_Site CYP450 Oxidation Reduced_Metabolism Reduced/Blocked Metabolism Blocked_Site->Reduced_Metabolism experimental_workflow cluster_synthesis Polyimide Synthesis Workflow Diamine Diamine Polyamic_Acid Poly(amic acid) Solution Diamine->Polyamic_Acid Dianhydride Dianhydride Dianhydride->Polyamic_Acid Solvent Solvent Solvent->Polyamic_Acid Casting Film Casting Polyamic_Acid->Casting Thermal_Curing Thermal Curing Casting->Thermal_Curing Polyimide_Film Polyimide Film Thermal_Curing->Polyimide_Film

References

A Comparative Analysis of Fluorinated versus Non-Fluorinated Benzimidazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. A key strategy in optimizing the pharmacological profile of benzimidazole-based drugs is the introduction of fluorine atoms. This guide provides an objective comparison of fluorinated and non-fluorinated benzimidazoles, supported by experimental data, to elucidate the impact of fluorination on their biological activity and physicochemical properties.

Executive Summary

The incorporation of fluorine into the benzimidazole scaffold consistently demonstrates the potential to enhance a range of pharmacological properties. Fluorination can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This often translates to improved potency and a more favorable pharmacokinetic profile. While direct head-to-head comparisons across all parameters for a single benzimidazole analog are not always available in the literature, the collective evidence strongly supports the strategic use of fluorination in the design of novel benzimidazole-based therapeutics. This guide synthesizes available data to present a clear, evidence-based comparison.

Data Presentation: A Comparative Overview

The following tables summarize key physicochemical and biological properties of representative non-fluorinated and fluorinated benzimidazoles. The data is compiled from various studies to provide a comparative perspective.

Table 1: Physicochemical Properties
PropertyNon-Fluorinated Benzimidazole (Representative)Fluorinated Benzimidazole (Representative)Expected Impact of Fluorination
Molecular Weight 118.14 g/mol [1]Varies with degree of fluorinationIncrease
pKa ~5.5 (for the protonated form)Lowered due to electron-withdrawing nature of fluorineIncreased acidity of N-H proton
Lipophilicity (logP) Varies with substituentsGenerally increasedEnhanced membrane permeability
Metabolic Stability Susceptible to oxidative metabolismMore resistant to enzymatic degradationImproved pharmacokinetic profile
Solubility Generally soluble in organic solvents and aqueous acids[1]Can be modulated by the position and number of fluorine atomsVariable, can increase or decrease
Table 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)

The following table presents a direct comparison of the antimicrobial activity of 2-phenyl-1H-benzo[d]imidazole and its fluorinated derivatives against various microbial strains. Lower MIC values indicate higher potency.

CompoundB. subtilis (μg/mL)S. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)C. albicans (μg/mL)A. niger (μg/mL)
2-phenyl-1H-benzo[d]imidazole125250500>500250500
2-(2-fluorophenyl)-1H-benzo[d]imidazole62.5125250500125250
2-(3-fluorophenyl)-1H-benzo[d]imidazole7.8115.6262.512531.2562.5
2-(4-fluorophenyl)-1H-benzo[d]imidazole31.2562.512525062.5125

Data compiled from a study on the in vitro antimicrobial activity of fluoro-substituted benzimidazole derivatives.[2]

Table 3: Anticancer Activity - IC50 Values

The table below showcases the antiproliferative activity of a series of fluoro-substituted benzimidazole derivatives against various cancer cell lines.

CompoundA549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)HepG2 (Liver) IC50 (µM)
ORT10 (2-phenyl-1H-benzimidazole)>100>100>100
ORT12 (2-(2-fluorophenyl)-1H-benzimidazole)12.510.815.2
ORT14 (2-(4-fluorophenyl)-1H-benzimidazole)5.64.97.1
ORT15 (2-(2,4-difluorophenyl)-1H-benzimidazole)2.82.13.5

Data extracted from a study on the in vitro antiproliferative activity of fluoro-substituted benzimidazole-based scaffolds.[3]

Experimental Protocols

Synthesis of Benzimidazoles (General Procedure)

The synthesis of benzimidazoles, both fluorinated and non-fluorinated, can be achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde.[4][5]

Conventional Method:

  • In a round-bottom flask, combine the respective o-phenylenediamine (1.0 eq) and carboxylic acid (1.1 eq).

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA).[2]

  • Heat the reaction mixture at 120-150°C for 13-18 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it onto ice water.

  • Neutralize the mixture with a base (e.g., 10% NaOH) to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure benzimidazole derivative.

Microwave-Assisted Synthesis:

  • In a microwave-safe vessel, combine the o-phenylenediamine (1 mmol) and aldehyde (1 mmol).[6]

  • Add a catalytic amount of a Lewis acid, such as Er(OTf)₃ (1 mol%).[6]

  • Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 60°C) for 5-10 minutes.[6]

  • After cooling, purify the product, typically by recrystallization.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[7]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cell lines.[8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives for 48 to 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the concentration of the compound that inhibits 50% of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioassays Biological Evaluation cluster_sar Analysis start Starting Materials (o-phenylenediamine, carboxylic acid/aldehyde) reaction Condensation Reaction (Conventional or Microwave) start->reaction purification Purification (Recrystallization) reaction->purification nmr NMR purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir antimicrobial Antimicrobial Assay (MIC Determination) purification->antimicrobial anticancer Anticancer Assay (IC50 Determination) purification->anticancer sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar

Caption: General workflow for the synthesis and biological evaluation of benzimidazole derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Benzimidazoles receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription Cell Proliferation Cell Proliferation transcription->Cell Proliferation Angiogenesis Angiogenesis transcription->Angiogenesis Survival Survival transcription->Survival inhibitor Fluorinated Benzimidazole Derivative inhibitor->receptor Blocks ATP Binding Site

Caption: A potential signaling pathway targeted by anticancer benzimidazole derivatives.

sar_relationship benzimidazole Benzimidazole Core N1 C2 C4/C7 C5/C6 n1_sub Substitution at N1: - Modulates solubility - Affects steric interactions benzimidazole:f1->n1_sub c2_sub Substitution at C2: - Major determinant of biological activity - Site for introducing diverse functional groups benzimidazole:f2->c2_sub c56_sub Substitution at C5/C6: - Fine-tunes electronic properties - Can enhance potency and selectivity benzimidazole:f5->c56_sub fluorine Fluorine Substitution: - Increases lipophilicity - Blocks metabolic sites - Alters electronic properties benzimidazole:head->fluorine Fluorination substituents Substituents

Caption: Structure-activity relationship (SAR) summary for benzimidazole derivatives.

References

A Comparative Guide to Alternatives for 1,2-Diamino-4,5-difluorobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. 1,2-Diamino-4,5-difluorobenzene is a valuable precursor, particularly in the synthesis of fluorinated benzimidazoles and other heterocyclic systems, which are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms. However, exploring alternatives is crucial for expanding chemical diversity, modulating physicochemical and biological properties, and potentially optimizing synthetic routes. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data and detailed protocols.

Introduction to this compound and Its Alternatives

This compound is an aromatic diamine where the fluorine atoms significantly influence the electron density of the benzene (B151609) ring and the basicity of the amino groups. This, in turn, affects its reactivity and the properties of the resulting heterocyclic compounds. The primary alternatives compared in this guide are:

  • 4,5-Dichloro-1,2-phenylenediamine: A halogenated analog where fluorine is replaced by chlorine.

  • 3,4-Diaminobenzotrifluoride (B1206808): An isomer of diaminobenzotrifluoride, representing a class of alternatives with a trifluoromethyl group.

  • 1,2-Phenylenediamine (o-Phenylenediamine): The non-halogenated parent compound, serving as a baseline for comparison.

The choice of a particular diamine precursor can have a profound impact on the pharmacokinetic and pharmacodynamic properties of the final products. For instance, the incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[1]

Comparative Performance in Benzimidazole (B57391) Synthesis

A primary application of these diamines is the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The following tables summarize the performance of this compound and its alternatives in the synthesis of analogous benzimidazole derivatives. It is important to note that the data is compiled from different studies and the reaction conditions are not identical, which may influence the outcomes.

Table 1: Synthesis of 2-Substituted-5,6-dihalogenated Benzimidazoles

Starting DiamineReagentProductCatalyst/ConditionsYield (%)Reference
This compoundFormic acid5,6-DifluorobenzimidazoleHCl, RefluxNot specified[General method]
4,5-Dichloro-1,2-phenylenediamineFormic acid5,6-DichlorobenzimidazoleHCl, RefluxNot specified[General method]
This compoundCarbon disulfide2-Mercapto-5,6-difluorobenzimidazoleKOH, Ethanol (B145695), Reflux84-86[General method]
4,5-Dichloro-1,2-phenylenediamineVarious aldehydes2-Aryl-5,6-dichlorobenzimidazolesSodium metabisulfite (B1197395)Moderate to good[2]

Table 2: Synthesis of Benzimidazoles from Trifluoromethylated and Non-halogenated Diamines

Starting DiamineReagentProductCatalyst/ConditionsYield (%)Reference
3,4-DiaminobenzotrifluorideTrifluoroacetic acid2,5(6)-Bis(trifluoromethyl)benzimidazoleRefluxNot specified[General method]
1,2-PhenylenediamineVarious aldehydes2-Substituted benzimidazolesNH4Cl, Ethanol, 80-90°CModerate to good[3]
1,2-PhenylenediamineVarious carboxylic acids2-Substituted benzimidazolesNH4Cl, 80-90°CModerate to good[3]

Experimental Protocols

Detailed methodologies for the synthesis of representative benzimidazole derivatives from each class of diamine are provided below.

Protocol 1: Synthesis of 2-Mercapto-5,6-difluorobenzimidazole

Materials:

Procedure:

  • Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add carbon disulfide to the solution and stir.

  • Add this compound to the mixture.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Acidify the mixture with acetic acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-mercapto-5,6-difluorobenzimidazole.

Protocol 2: Synthesis of 2-Aryl-5,6-dichlorobenzimidazoles

Materials:

  • 4,5-Dichloro-1,2-phenylenediamine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium metabisulfite

  • Ethanol

Procedure:

  • Dissolve the aromatic aldehyde in ethanol.

  • Add an aqueous solution of sodium metabisulfite to form the aldehyde-bisulfite adduct.

  • Add 4,5-dichloro-1,2-phenylenediamine to the mixture.

  • Heat the reaction mixture under reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and purify by recrystallization.[2]

Protocol 3: Synthesis of 2-(Trifluoromethyl)benzimidazole from o-Phenylenediamine (B120857)

Materials:

  • o-Phenylenediamine

  • Trifluoroacetic acid

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine and trifluoroacetic acid.

  • Heat the mixture to reflux for 4 hours.

  • After cooling, pour the reaction mixture into an aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium chloride solution and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain 2-(trifluoromethyl)benzimidazole.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the general synthetic pathway for benzimidazoles and a typical experimental workflow.

benzimidazole_synthesis diamine o-Phenylenediamine Derivative intermediate Schiff Base or Amide Intermediate diamine->intermediate Condensation reagent Aldehyde or Carboxylic Acid reagent->intermediate benzimidazole 2-Substituted Benzimidazole intermediate->benzimidazole Cyclization/ Oxidation

Caption: General synthetic pathway for 2-substituted benzimidazoles.

experimental_workflow start Mix Reactants (Diamine, Aldehyde/Acid) reaction Heat/Reflux with Catalyst start->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Quench Reaction & Precipitate Product monitoring->workup Reaction Complete purification Filter, Wash, & Recrystallize workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: A typical experimental workflow for benzimidazole synthesis.

Discussion of Alternatives

4,5-Dichloro-1,2-phenylenediamine:

  • Advantages: Generally more cost-effective than its fluorinated counterpart. The resulting 5,6-dichlorobenzimidazoles have shown significant biological activities, including as kinase inhibitors.[4]

  • Disadvantages: The electronic properties of chlorine differ from fluorine, which can lead to different biological activities and physicochemical properties. The carbon-chlorine bond is generally less stable to metabolic degradation than the carbon-fluorine bond.

3,4-Diaminobenzotrifluoride:

  • Advantages: The trifluoromethyl group is a strong electron-withdrawing group and can significantly enhance the metabolic stability and lipophilicity of the final molecule, which are desirable properties in drug candidates.

  • Disadvantages: The synthesis of trifluoromethylated precursors can be more complex and expensive. The strong electron-withdrawing nature of the CF3 group can decrease the nucleophilicity of the amino groups, potentially requiring harsher reaction conditions for cyclization.

1,2-Phenylenediamine:

  • Advantages: Readily available and inexpensive, making it an excellent starting point for initial studies and for synthesizing non-halogenated analogs for structure-activity relationship (SAR) studies.

  • Disadvantages: Lacks the beneficial properties imparted by halogen substitution, such as enhanced metabolic stability and altered electronic properties, which are often crucial for potent biological activity.

Conclusion

The choice between this compound and its alternatives is a strategic decision in organic synthesis and drug discovery. While the difluorinated precursor offers the unique advantages of fluorine incorporation, alternatives such as 4,5-dichloro-1,2-phenylenediamine and 3,4-diaminobenzotrifluoride provide access to a different chemical space with potentially distinct biological profiles and synthetic considerations. A thorough evaluation of the desired properties of the target molecule, coupled with considerations of cost and synthetic feasibility, will guide the selection of the most appropriate starting material for a given research endeavor.

References

The Influence of Fluorine's Position on the Reactivity of Diaminobenzenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a fluorine atom on a diaminobenzene scaffold is a powerful tool in medicinal chemistry and materials science. This guide provides a comparative analysis of how the position of fluorine influences the reactivity of diaminobenzene isomers in key chemical transformations, including nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (EAS), and oxidation reactions. While direct, comprehensive comparative kinetic data across all isomers is not extensively available in the public domain, this guide synthesizes established principles and available experimental data to provide insights into reactivity trends.

The Dichotomy of Fluorine's Electronic Effects

The reactivity of fluorinated diaminobenzenes is governed by the interplay of two opposing electronic effects of the fluorine atom:

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring, deactivating it towards electrophilic attack but activating it for nucleophilic attack.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic pi-system, increasing electron density at the ortho and para positions. This effect is weaker than its inductive effect but plays a crucial role in directing the regioselectivity of electrophilic substitution.

The two amino groups on the benzene (B151609) ring are strong activating groups and are ortho-, para- directing in electrophilic aromatic substitution. The ultimate reactivity and regioselectivity of a fluoro-diaminobenzene isomer are determined by the combined influence of these competing effects from both the fluorine and the amino substituents.

G Electronic Effects of Fluorine on a Diaminobenzene Ring Inductive Effect (-I) Inductive Effect (-I) SNAr Reactivity SNAr Reactivity Inductive Effect (-I)->SNAr Reactivity Activates EAS Reactivity EAS Reactivity Inductive Effect (-I)->EAS Reactivity Deactivates Mesomeric Effect (+M) Mesomeric Effect (+M) Mesomeric Effect (+M)->EAS Reactivity Directs ortho/para

Caption: Interplay of fluorine's electronic effects on reactivity.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the fluorine atom's strong inductive effect is paramount. It significantly enhances the electrophilicity of the carbon to which it is attached and stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[1][2] This makes fluorine an excellent leaving group in SNAr, often leading to higher reaction rates compared to other halogens.[1]

Comparative Reactivity (Qualitative):

Isomer Position of Fluorine (Relative to Amino Groups)Expected SNAr ReactivityRationale
ortho or para to an activating group (e.g., nitro group)HighThe strong -I effect of fluorine stabilizes the Meisenheimer complex, which is further stabilized by the activating group through resonance.
meta to an activating groupModerateThe stabilizing effect of the activating group is less pronounced, leading to lower reactivity compared to ortho/para isomers.
No additional activating groupLowWhile the -I effect of fluorine still operates, the absence of another electron-withdrawing group makes the ring less activated for nucleophilic attack.

Experimental Protocol: SNAr of 2-Fluoro-5-nitrobenzene-1,4-diamine

This protocol describes a general procedure for the reaction of 2-Fluoro-5-nitrobenzene-1,4-diamine with a primary or secondary amine.

G Start Start Dissolve Dissolve 2-Fluoro-5-nitrobenzene-1,4-diamine in DMF or DMSO Start->Dissolve Add_Nucleophile Add Amine Nucleophile (1.1 - 1.5 eq) Dissolve->Add_Nucleophile Add_Base Add Base (K2CO3 or Et3N, 2.0 eq) Add_Nucleophile->Add_Base React Stir at RT or Heat (50-100 °C) Add_Base->React Monitor Monitor by TLC React->Monitor Workup Pour into water and extract with Ethyl Acetate Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End End Purify->End G Start Start Acetylation Protect Amino Groups (Acetylation) Start->Acetylation Nitration Nitrate the Diacetamide (HNO3/H2SO4) Acetylation->Nitration Hydrolysis Deprotect Amino Groups (Acid Hydrolysis) Nitration->Hydrolysis Isolation Isolate and Purify Nitrated Product Hydrolysis->Isolation End End Isolation->End

References

Validating the Synthesis of 1,2-Diamino-4,5-difluorobenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach for enhancing a compound's metabolic stability, binding affinity, and overall performance. This guide provides a comparative analysis of the synthesis and functional output of derivatives of 1,2-Diamino-4,5-difluorobenzene, a key building block in the creation of fluorinated bioactive molecules and functional materials. We will delve into a comparison with its non-fluorinated and mono-fluorinated analogs, offering researchers, scientists, and drug development professionals a data-driven overview to inform their synthetic strategies.

Synthesis Efficiency: A Comparative Look

The primary application of this compound lies in the synthesis of benzimidazole (B57391) derivatives, a class of compounds with a broad spectrum of biological activities. The synthesis typically involves the condensation of the diamine with an aldehyde or carboxylic acid. While various methods, including conventional heating and microwave-assisted synthesis, have been developed to optimize these reactions, the presence of fluorine atoms on the phenylenediamine ring can influence reaction kinetics and yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of benzimidazoles. For instance, the condensation of o-phenylenediamines with nitriles under microwave irradiation provides the corresponding substituted 1H-benzo[d]imidazoles in excellent yields, with tolerance for various functional groups, including halogens.

Table 1: Comparison of Synthesis Parameters for Benzimidazole Derivatives

Starting DiamineReaction MethodCatalyst/ReagentReaction TimeYield (%)Reference
o-phenylenediamine (B120857)ConventionalAmmonium (B1175870) Chloride2 hModerate-Good[1]
o-phenylenediamineMicrowaveEr(OTf)₃ (1 mol%)5 min91-99[1]
4-methoxybenzene-1,2-diamineConventionalCarbon Disulfide/KOH8 h71[2]
4-nitrobenzene-1,2-diamineConventionalCarbon Disulfide/KOH8 h71[2]
This compoundConventionalCyanoacetic ether--[3]

Note: Direct comparative studies under identical conditions are limited. The data presented is a compilation from various sources and should be interpreted with consideration of the different reaction specifics.

The Impact of Fluorination on Biological Activity

The introduction of fluorine atoms into the benzimidazole scaffold has been shown to significantly modulate the biological activity of the resulting compounds. Several studies have demonstrated that fluorinated derivatives exhibit enhanced antimicrobial and antiparasitic properties compared to their non-fluorinated counterparts.

A study on a series of benzimidazoles revealed that fluoro-substituted compounds displayed good antibacterial and antifungal properties when compared to the unsubstituted parent compounds.[4] Specifically, a derivative with fluorine at the meta-position of a phenyl side chain showed high activity against Gram-negative bacteria.[4]

In the realm of antiparasitic drug discovery, a pyrimido[1,2-a]benzimidazole (B3050247) derivative with a 3-fluorophenyl substituent was identified as a potent agent against Leishmania major.[5] Notably, the corresponding fluorine-free compounds were less toxic to host cells but also exhibited lower antiparasitic activity.[5]

Table 2: Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Benzimidazole Derivatives

Compound ClassFluorinated Derivative ActivityNon-Fluorinated Derivative ActivityTarget Organism/Cell LineReference
2-(fluorophenyl)-benzimidazolesGood antibacterial and antifungal activity (MIC 7.81-31.25 µg/mL)Lower antimicrobial activityGram-positive and Gram-negative bacteria, Fungi[4]
Pyrimido[1,2-a]benzimidazolesHigh activity against L. major promastigotes and amastigotes (EC₅₀ in nanomolar range)Low activity against L. major amastigotesLeishmania major[5]
Pyrido[1,2-a]benzimidazolesAntiviral activity against ortho-poxvirusesNot specifiedOrtho-poxviruses[3]

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzimidazoles

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.

Conventional Heating Method:

  • To a solution of the o-phenylenediamine (1 mmol) and a substituted aldehyde (1 mmol) in ethanol (B145695) (10 mL), add a catalytic amount of an acid catalyst (e.g., ammonium chloride, 30 mol%).

  • Stir the reaction mixture at 80°C for 2-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted benzimidazole.[1]

Microwave-Assisted Solvent-Free Method:

  • In a microwave-safe vessel, combine the o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and a catalyst such as Erbium(III) triflate (Er(OTf)₃, 1 mol%).

  • Subject the solvent-free mixture to microwave irradiation for 5-10 minutes.

  • After completion, allow the mixture to cool and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Synthesis and Workflow Visualization

The general workflow for the synthesis of benzimidazole derivatives from 1,2-diaminobenzene precursors is depicted below. This process typically involves the reaction of the diamine with a carbonyl compound, followed by cyclization and aromatization to yield the final benzimidazole product.

Synthesis_Workflow Start Starting Materials Diamine This compound or Alternative Diamine Start->Diamine Carbonyl Aldehyde or Carboxylic Acid Start->Carbonyl Reaction Condensation Reaction Diamine->Reaction Carbonyl->Reaction Intermediate Schiff Base/ Amide Intermediate Reaction->Intermediate Formation Cyclization Cyclization/ Dehydration Intermediate->Cyclization Intramolecular Reaction Product Benzimidazole Derivative Cyclization->Product Aromatization Purification Purification Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: General synthesis workflow for benzimidazole derivatives.

References

Unveiling the Properties of 1,2-Diamino-4,5-difluorobenzene: A Comparative Analysis of Computational and Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and biological properties of chemical building blocks is paramount. This guide provides a comparative overview of the experimental and computationally predicted properties of 1,2-Diamino-4,5-difluorobenzene, a key intermediate in the synthesis of various pharmaceutical compounds.

This document summarizes available data, highlighting both the convergence and divergence between theoretical predictions and experimental observations. While a comprehensive, direct comparative study is not extensively available in published literature, this guide collates existing data to offer a valuable resource.

Physicochemical Properties: A Tale of Two Methodologies

The fundamental properties of this compound have been characterized through both laboratory experiments and computational modeling. The following table summarizes the key physicochemical data.

PropertyExperimental ValueComputational ValueSource
Molecular Weight 144.12 g/mol 144.12 g/mol [1]
Melting Point 129-134 °CNot available
Boiling Point Not availableNot available
Appearance SolidNot applicable[1]

It is important to note that while basic properties like molecular weight show perfect agreement, more complex experimental values like melting point do not have readily available computational counterparts in the public domain.

Spectroscopic Insights: Bridging Theory and Experiment

Spectroscopic analysis is crucial for confirming the structure and purity of a compound. For this compound, Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy data is available, providing a fingerprint of its vibrational modes.

While a detailed, published computational vibrational analysis specifically for this compound that directly compares with its experimental IR spectrum is not readily found, the principles of computational vibrational spectroscopy offer a pathway to such a comparison. Density Functional Theory (DFT) calculations are a powerful tool for predicting vibrational frequencies. A typical workflow for such a comparative analysis is outlined below.

G Workflow: Comparing Experimental and Computational Vibrational Spectra cluster_comp Computational Protocol exp_sample Prepare Sample of This compound exp_ir Acquire ATR-IR Spectrum exp_sample->exp_ir exp_data Experimental IR Spectrum exp_ir->exp_data comparison Compare Spectra (Peak Positions and Intensities) exp_data->comparison comp_model Build 3D Model of This compound comp_dft Perform DFT Calculations (e.g., B3LYP/6-311++G(d,p)) comp_model->comp_dft comp_freq Calculate Vibrational Frequencies comp_dft->comp_freq comp_spectrum Simulated IR Spectrum comp_freq->comp_spectrum comp_spectrum->comparison

Caption: A generalized workflow for comparing experimental and computational IR spectra.

Biological Activity: An Area Ripe for Exploration

The current body of scientific literature primarily focuses on the use of this compound as a precursor in the synthesis of biologically active molecules, rather than on the intrinsic biological activity of the compound itself. Its derivatives have been investigated for a range of therapeutic applications.

The logical progression for evaluating the biological profile of this compound would involve a series of in vitro and in vivo studies, as depicted in the following signaling pathway diagram.

G Hypothetical Biological Evaluation Pathway cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (if warranted by in vitro results) start This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC determination) start->antimicrobial enzyme Enzyme Inhibition Assays start->enzyme toxicity Acute Toxicity Studies in Animal Models cytotoxicity->toxicity Promising results efficacy Efficacy Studies in Disease Models antimicrobial->efficacy Promising results enzyme->efficacy Promising results

Caption: A conceptual pathway for the biological evaluation of a chemical compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and spectroscopic properties of this compound are not extensively detailed in readily available sources. However, standard methodologies would be employed:

  • Melting Point: Determined using a calibrated melting point apparatus.

  • ATR-IR Spectroscopy: The solid sample is placed in direct contact with the ATR crystal (e.g., diamond or germanium), and the infrared spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

Computational Methodologies

A typical computational approach to predict the properties of this compound would involve:

  • Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy state using a quantum chemical method, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to predict the infrared spectrum and to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

References

A Comparative Guide to the Reaction Kinetics of 1,2-Diamino-4,5-difluorobenzene in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 1,2-Diamino-4,5-difluorobenzene in the synthesis of benzimidazole (B57391) derivatives. Due to a lack of specific published kinetic data for this compound, this document focuses on a comparison of its expected reactivity with that of other substituted 1,2-diaminobenzenes. The guide outlines the key synthetic pathways and provides detailed experimental protocols for kinetic analysis, enabling researchers to perform their own comparative studies.

Introduction to Benzimidazole Synthesis and the Role of this compound

Benzimidazoles are a critical class of heterocyclic compounds that form the structural core of numerous pharmaceuticals, including antiviral, anticancer, and antiulcer agents. A common and versatile method for their synthesis is the condensation of a 1,2-diaminobenzene derivative with an aldehyde or a carboxylic acid.

This compound is a valuable starting material in this context. The introduction of fluorine atoms into the benzimidazole scaffold can significantly enhance the pharmacological properties of the resulting molecule, including its metabolic stability and binding affinity to biological targets. The electron-withdrawing nature of the fluorine atoms is expected to influence the reaction kinetics of benzimidazole formation compared to unsubstituted or electron-donating group-substituted 1,2-diaminobenzenes.

Comparison of Reaction Kinetics: Substituent Effects

The rate of benzimidazole formation is significantly influenced by the electronic properties of the substituents on both the 1,2-diaminobenzene and the aldehyde.

Table 1: Expected Relative Reaction Rates for the Condensation of Substituted 1,2-Diaminobenzenes with Benzaldehyde

1,2-Diaminobenzene DerivativeSubstituent EffectExpected Relative Rate
1,2-Diamino-4,5-dimethylbenzeneElectron-donating (+I)Fastest
1,2-Diaminobenzene (unsubstituted)NeutralModerate
This compound Electron-withdrawing (-I) Slowest
1,2-Diamino-4,5-dichlorobenzeneElectron-withdrawing (-I)Slower
1,2-Diamino-4,5-dinitrobenzeneStrongly electron-withdrawing (-I, -M)Slowest

This table presents expected trends based on general principles of organic chemistry. Actual reaction rates would need to be determined experimentally.

The electron-withdrawing fluorine atoms in this compound decrease the nucleophilicity of the amino groups, which is expected to slow down the initial nucleophilic attack on the carbonyl carbon of the aldehyde, the rate-determining step in many cases. Conversely, electron-donating groups would increase the rate of this step.

Experimental Protocols for Kinetic Analysis

A robust method for determining the reaction kinetics of benzimidazole synthesis is UV-Vis spectrophotometry. This technique allows for the continuous monitoring of the formation of the benzimidazole product, which typically has a distinct UV-Vis absorption spectrum compared to the reactants.

General Experimental Protocol for Kinetic Measurement
  • Preparation of Stock Solutions:

    • Prepare stock solutions of the 1,2-diaminobenzene derivative (e.g., this compound) and the aldehyde (e.g., benzaldehyde) in a suitable solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution).

    • Prepare a stock solution of the catalyst, if used (e.g., xylose, lanthanum chloride).[1][2]

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to scan a wavelength range appropriate for the expected product. The UV spectrum of o-phenylenediamine (B120857) shows absorption maxima at 198 nm, 236 nm, and 284 nm.[3]

    • Equilibrate the reaction vessel (a quartz cuvette) at the desired temperature using a thermostatted cell holder.

    • Initiate the reaction by adding a known volume of the aldehyde stock solution to the cuvette containing the 1,2-diaminobenzene solution and catalyst (if applicable).

    • Immediately begin recording the absorbance at the wavelength of maximum absorbance (λmax) of the benzimidazole product at fixed time intervals.

  • Data Analysis:

    • The reaction rate can be determined by monitoring the increase in absorbance of the product over time.

    • The order of the reaction with respect to each reactant can be determined by systematically varying the initial concentration of one reactant while keeping the others in excess.

    • The rate constant (k) can be calculated from the integrated rate law corresponding to the determined reaction order.

    • By performing the experiment at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation.

Visualization of Key Processes

Reaction Pathway for Benzimidazole Synthesis

The synthesis of a 2-substituted benzimidazole from a 1,2-diaminobenzene and an aldehyde generally proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation.

ReactionPathway Reactants 1,2-Diaminobenzene + Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation CyclizedIntermediate Cyclized Intermediate (Dihydrobenzimidazole) SchiffBase->CyclizedIntermediate Intramolecular Cyclization Product 2-Substituted Benzimidazole CyclizedIntermediate->Product Oxidation Oxidation [O] Oxidation->CyclizedIntermediate

Caption: General reaction pathway for the synthesis of 2-substituted benzimidazoles.

Experimental Workflow for Kinetic Analysis

A typical workflow for a kinetic study of the benzimidazole synthesis reaction using UV-Vis spectrophotometry is outlined below.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Solutions Prepare Stock Solutions (Reactants, Catalyst) Instrument Setup Setup UV-Vis Spectrophotometer (Wavelength, Temperature) Stock Solutions->Instrument Setup Initiate Reaction Mix Reactants in Cuvette Instrument Setup->Initiate Reaction Data Acquisition Record Absorbance vs. Time Initiate Reaction->Data Acquisition Determine Order Determine Reaction Order Data Acquisition->Determine Order Calculate Rate Calculate Rate Constant (k) Determine Order->Calculate Rate Activation Energy Determine Activation Energy (Ea) (Arrhenius Plot) Calculate Rate->Activation Energy

Caption: Experimental workflow for the kinetic analysis of benzimidazole synthesis.

Conclusion

References

Characterization of Metal Complexes with 1,2-Diamino-4,5-difluorobenzene Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and characterization of metal complexes containing fluorinated ligands are of significant interest in medicinal chemistry and materials science. The fluorine atoms can modulate the electronic properties, stability, and biological activity of the complexes. This guide provides a comparative overview of the characterization of metal complexes with the bidentate ligand 1,2-Diamino-4,5-difluorobenzene. Due to a notable scarcity of published experimental data specifically for Cobalt(II), Nickel(II), and Copper(II) complexes with this particular ligand, this document will draw upon data from analogous metal complexes with similar diamine ligands to provide a comprehensive framework for characterization.

Introduction to this compound as a Ligand

This compound is a substituted o-phenylenediamine (B120857) that can act as a bidentate chelating ligand, coordinating to a metal center through its two amino groups. The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring is expected to influence the electron density on the nitrogen donor atoms, thereby affecting the stability and redox properties of the resulting metal complexes.

General Synthetic Approach

The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of Co(II), Ni(II), or Cu(II)) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. The reaction may be carried out at room temperature or with gentle heating to facilitate complex formation.

Synthesis_Workflow Metal_Salt Metal(II) Salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂) Reaction_Mixture Reaction Mixture Metal_Salt->Reaction_Mixture Ligand This compound Ligand->Reaction_Mixture Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction_Mixture Heating Stirring/Heating Reaction_Mixture->Heating Complex_Formation Complex Formation Heating->Complex_Formation Isolation Isolation & Purification (Filtration, Washing, Drying) Complex_Formation->Isolation Characterization Characterization Isolation->Characterization

Caption: General workflow for the synthesis of metal complexes.

Comparative Characterization Data

The following tables summarize typical characterization data for metal complexes with diamine ligands, which can be used as a reference for what to expect for complexes of this compound.

Table 1: Spectroscopic Data of Analogous Diamine Metal Complexes

Metal Complex (Analogous)ν(N-H) (cm⁻¹)ν(M-N) (cm⁻¹)λ_max (nm) (Electronic Transitions)Reference
[Co(en)₃]³⁺3250, 3160~480470, 340[1]
[Ni(en)₃]²⁺3280, 3180~450545, 350[1]
[Cu(en)₂]²⁺3300, 3240~420550[1]

Note: 'en' refers to ethylenediamine, a common, non-fluorinated diamine ligand.

Table 2: Electrochemical Data of Analogous Diamine Copper(II) Complexes

Complex (Analogous)E_pc (V) vs. Ag/AgClE_pa (V) vs. Ag/AgClΔE_p (mV)
[Cu(en)(H₂O)₄]²⁺-0.25-0.1870
[Cu(en)₂(H₂O)₂]²⁺-0.45-0.3780

Experimental Protocols

Detailed methodologies for key characterization techniques are provided below.

Synthesis of a Hypothetical [M(NH₂C₆H₂F₂NH₂)₂]Cl₂ Complex (M = Co, Ni, Cu)
  • Ligand Dissolution: Dissolve this compound (2 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Metal Salt Addition: To this solution, add a solution of the corresponding metal(II) chloride (1 mmol) in 10 mL of ethanol dropwise with constant stirring.

  • Reaction: The reaction mixture is stirred at room temperature for 4-6 hours or gently refluxed for 2-3 hours. The formation of a precipitate may be observed.

  • Isolation: The resulting solid product is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • Drying: The complex is dried in a vacuum desiccator over anhydrous CaCl₂.

Spectroscopic Characterization
  • FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer in the range of 4000-400 cm⁻¹ using KBr pellets. This is used to confirm the coordination of the amino groups to the metal center by observing shifts in the N-H stretching and bending vibrations and the appearance of a new band corresponding to the M-N stretching vibration.

  • UV-Vis Spectroscopy: Electronic spectra are recorded in a suitable solvent (e.g., DMSO or DMF) using a UV-Vis spectrophotometer. The absorption bands provide information about the d-d electronic transitions and charge transfer bands, which are characteristic of the geometry of the metal complex.

Electrochemical Studies
  • Cyclic Voltammetry (CV): CV is performed using a three-electrode system consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode. The measurements are carried out in a deaerated solution of the complex in a suitable solvent (e.g., DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate). CV provides information about the redox properties of the metal complexes.

X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the complex in an appropriate solvent or by solvent diffusion techniques.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data are collected at a specific temperature (e.g., 100 K or 298 K).

  • Structure Solution and Refinement: The crystal structure is solved and refined using standard crystallographic software packages. This technique provides precise information about the bond lengths, bond angles, and overall geometry of the complex.

Characterization_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural Analysis cluster_electrochemical Electrochemical Analysis Synthesized_Complex Synthesized Metal Complex FTIR FT-IR Spectroscopy Synthesized_Complex->FTIR UVVis UV-Vis Spectroscopy Synthesized_Complex->UVVis NMR NMR Spectroscopy (for diamagnetic complexes) Synthesized_Complex->NMR XRD X-ray Crystallography Synthesized_Complex->XRD CV Cyclic Voltammetry Synthesized_Complex->CV

Caption: Workflow for the characterization of metal complexes.

Comparison with Alternatives

Metal complexes of this compound can be compared with complexes of other diamine ligands to understand the effect of fluorination.

  • Non-fluorinated Analogues (e.g., o-phenylenediamine): Complexes with non-fluorinated ligands are generally more electron-rich. The electron-withdrawing fluorine atoms in the this compound ligand are expected to lower the energy of the d-orbitals of the metal center, which could lead to different spectroscopic and electrochemical properties.

  • Other Substituted Diamine Ligands: Comparison with complexes of diamine ligands bearing other substituents (e.g., methyl, nitro groups) can help in systematically studying the electronic and steric effects of the substituents on the properties of the metal complexes.

Conclusion

References

A Comparative Guide to the Synthesis of Fluorinated Aromatics: Beyond the Balz-Schiemann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity. For decades, the Balz-Schiemann reaction has been a workhorse for the synthesis of aryl fluorides. However, its operational hazards and substrate limitations have spurred the development of a diverse array of alternative methods. This guide provides an objective comparison of the Balz-Schiemann reaction with contemporary electrophilic, nucleophilic, and transition-metal-catalyzed fluorination strategies, supported by experimental data and detailed protocols.

At a Glance: Key Synthetic Strategies

The synthesis of fluorinated aromatics can be broadly categorized into three main approaches beyond the traditional Balz-Schiemann reaction:

  • Electrophilic Fluorination: Direct fluorination of electron-rich aromatic rings using an electrophilic fluorine source ("F+").

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group on an electron-deficient aromatic ring by a nucleophilic fluoride (B91410) source ("F-").

  • Transition-Metal-Catalyzed Fluorination: Palladium- or copper-catalyzed cross-coupling reactions to form a C-F bond.

Data Summary: A Comparative Overview

The following tables summarize quantitative data for the key synthetic routes, providing a clear comparison of their efficiency and scope.

Table 1: Comparison of Aromatic Fluorination Methods
MethodTypical ReagentsKey AdvantagesKey LimitationsTypical Yields (%)
Balz-Schiemann NaNO₂, HBF₄, heatWell-established, good for some electron-withdrawing groups.[1]Safety hazard (explosive diazonium salts), high temperatures, often moderate yields.[1]40-80[1]
Electrophilic Fluorination Selectfluor®, NFSIMild conditions, good for electron-rich arenes, commercially available reagents.Limited to electron-rich substrates, regioselectivity can be an issue.50-95[2]
Nucleophilic Aromatic Substitution (SNAr) KF, CsF, TBAFHigh yields for activated substrates, scalable.Requires electron-deficient arenes with good leaving groups.70-99
Buchwald-Hartwig C-F Coupling Pd catalyst, phosphine (B1218219) ligand, fluoride sourceBroad substrate scope, good functional group tolerance.Catalyst and ligand cost, sensitivity to air and moisture.60-90
Chan-Lam Type C-F Coupling Cu catalyst, fluoride source, aryl boronic acid/esterMilder conditions than Balz-Schiemann, tolerates various functional groups.Stoichiometric oxidant often required, can have ligand and base sensitivity.50-85
Table 2: Substrate Scope and Yield Comparison
SubstrateBalz-Schiemann Yield (%)Electrophilic (Selectfluor) Yield (%)SNAr Yield (%)Pd-Catalyzed Yield (%)
Anisole~6085 (p-fluoro)N/A75
Toluene~5070 (o/p mixture)N/A80
Nitrobenzene86-87 (from 4-nitroaniline)[1]Low/No Reaction95 (from 4-chloronitrobenzene)88 (from 4-bromonitrobenzene)
4-Bromoanisole5580N/A82
2,6-Dimethylaniline~4065N/A78

Yields are approximate and can vary significantly based on specific reaction conditions and substitution patterns.

Experimental Workflows and Reaction Pathways

Visualizing the procedural flow and underlying chemical transformations is crucial for understanding and implementing these synthetic methods.

Balz_Schiemann_Workflow cluster_diazotization Diazotization cluster_precipitation Salt Formation cluster_decomposition Thermal Decomposition A Aryl Amine C Aryl Diazonium Salt A->C B NaNO₂, aq. Acid (e.g., HCl) 0-5 °C E Aryl Diazonium Tetrafluoroborate (Precipitate) C->E C->E D HBF₄ G Aryl Fluoride E->G E->G F Heat (often > 100 °C)

Figure 1: Experimental workflow for the Balz-Schiemann reaction.

Electrophilic_Fluorination_Workflow cluster_reaction Electrophilic Fluorination cluster_workup Workup & Purification A Electron-Rich Arene D Reaction Mixture A->D B Electrophilic Fluorinating Agent (e.g., Selectfluor®) C Solvent (e.g., MeCN) Room Temperature E Quench D->E F Extraction E->F G Chromatography F->G H Aryl Fluoride G->H

Figure 2: General experimental workflow for electrophilic aromatic fluorination.

SNAr_Pathway cluster_mechanism SNAr Mechanism Start Aryl Halide (with EWG) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + F⁻ Product Aryl Fluoride Intermediate->Product - Leaving Group (e.g., Cl⁻) Catalytic_Cycle Pd(0)L Pd(0)Lₙ OxAdd Ar-Pd(II)(X)Lₙ Pd(0)L->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(F)Lₙ OxAdd->Transmetalation Fluoride Source (e.g., CsF) Transmetalation->Pd(0)L Product Ar-F Transmetalation->Product Reductive Elimination

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1,2-Diamino-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,2-Diamino-4,5-difluorobenzene (CAS: 76179-40-3). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Chemical Properties and Hazards:

PropertyValue
Molecular Formula C₆H₆F₂N₂
Molecular Weight 144.12 g/mol
Appearance Solid
Melting Point 132°C[1]
Boiling Point 116°C at 16 mmHg[1]
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Harmful if swallowed, in contact with skin, or if inhaled.[2]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure. The following table summarizes recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves. Butyl rubber or Viton™ are recommended for handling aromatic amines.[4][5] Always inspect gloves for integrity before use.[1]Prevents skin contact and absorption. Aromatic amines can be readily absorbed through the skin.
Eye Protection Tightly fitting safety goggles with side-shields.[1] A face shield should be worn if there is a splash hazard.[6]Protects against splashes and airborne particles.
Body Protection Flame-resistant lab coat. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit is recommended.Protects personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][6] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges is required.Prevents inhalation of dust or vapors.

Glove Selection and Breakthrough Times:

No specific breakthrough time data is available for this compound. The following data for Aniline , a structurally related aromatic amine, is provided as a conservative estimate. Users must exercise caution and consult glove manufacturers for specific recommendations.

Glove MaterialBreakthrough Time (minutes) for AnilinePermeation Rating (Aniline)General Recommendation for Aromatic Amines
Butyl Rubber>480ExcellentRecommended [4][7]
Viton™>480ExcellentRecommended [8]
Neoprene145FairUse with caution for splash protection only.
Nitrile32PoorNot Recommended for prolonged contact.[9]

Disclaimer: This data is for Aniline and should be used as a general guideline only. On-site testing and consultation with a safety professional are crucial for determining safe usage.

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.

  • SDS Review: All personnel must review the Safety Data Sheet (SDS) for this compound before commencing work.[6]

  • Emergency Preparedness: Ensure that an emergency shower and eyewash station are readily accessible and have been recently tested.[6] All personnel should be familiar with emergency procedures.

  • PPE Donning: Put on all required PPE as specified in the table above.

2. Handling in the Laboratory:

  • Controlled Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[1][6]

  • Weighing and Transfer: When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure. Handle with care to avoid creating dust.[1] Use non-sparking tools for transfers.[1]

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Labeling: All containers with this compound must be clearly labeled with the chemical name and hazard warnings.

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[6]

  • Security: Store in a locked cabinet or a secure area with restricted access.[1]

Emergency Response Protocol
ScenarioImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material. Collect the material into a sealed, labeled container for hazardous waste disposal.[1]

Disposal Plan

The disposal of this compound and associated waste must be handled as hazardous waste in accordance with all local, state, and federal regulations.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Use a dedicated, clearly labeled, and sealed container for all solid waste containing this compound.[10]

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and any other items contaminated with the chemical must be placed in the designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other waste streams unless compatibility is confirmed.

2. Decontamination:

  • Work Surfaces: Decontaminate all work surfaces with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Glassware: Rinse contaminated glassware with a suitable solvent in a fume hood. Collect the initial rinsate as hazardous waste. Subsequent washing can be done with standard laboratory detergents.

3. Final Disposal Method:

  • High-Temperature Incineration: The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a licensed facility.[1] This process is necessary to break the stable carbon-fluorine bonds.

  • Hazardous Waste Landfill: If incineration is not available, disposal in a designated hazardous waste landfill is an alternative.[1]

  • Waste Contractor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency prep1 Conduct Risk Assessment prep2 Review Safety Data Sheet prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 h1 Don Appropriate PPE prep3->h1 h2 Work in Fume Hood h1->h2 h3 Weigh and Transfer Carefully h2->h3 h4 Label All Containers h3->h4 s1 Store in a Cool, Dry, Ventilated Area h4->s1 e1 Follow Emergency Protocol (Spill/Exposure) h4->e1 s2 Segregate Hazardous Waste s1->s2 s3 Decontaminate Work Area s2->s3 d1 Dispose via Licensed Contractor s3->d1 s3->e1

Caption: Workflow for the safe handling of this compound.

References

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1,2-Diamino-4,5-difluorobenzene
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